3-(Pyridin-2-yl)prop-2-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTFIWAQYSBSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392884 | |
| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29768-03-4 | |
| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Abstract
3-(Pyridin-2-yl)prop-2-yn-1-ol is a heterocyclic building block of significant interest to the chemical and pharmaceutical sciences. Possessing a unique trifecta of functional groups—a coordinating pyridine ring, a rigid acetylenic linker, and a reactive primary propargyl alcohol—this molecule offers a versatile platform for the synthesis of complex molecular architectures. The pyridine moiety, a well-established "privileged structure" in medicinal chemistry, imparts favorable pharmacokinetic properties and provides a key interaction point for biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
This compound is typically a light brown to brown solid under ambient conditions, necessitating refrigerated storage to ensure long-term stability.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29768-03-4 | [2] |
| Molecular Formula | C₈H₇NO | [3] |
| Molecular Weight | 133.15 g/mol | [2] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point | 85 °C | [2] |
| Boiling Point | 125 °C (at 3 Torr) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Predicted pKa | 12.78 ± 0.10 | [2] |
| Predicted XlogP | 0.4 | [3] |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic signature. While experimental spectra should always be used for definitive identification, the expected characteristics are as follows:
-
¹H NMR (Nuclear Magnetic Resonance): The proton spectrum is expected to show four distinct signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.6 ppm). The methylene protons (-CH₂OH) adjacent to the alcohol would appear as a singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm. The hydroxyl proton (-OH) signal is a broad singlet with a chemical shift that is highly dependent on solvent and concentration (typically δ 1.5-5.0 ppm).[4]
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will display eight unique signals. The five carbons of the pyridine ring will resonate in the δ 120-150 ppm range. The two acetylenic carbons are characteristic, appearing between δ 80-90 ppm. The methylene carbon (-CH₂OH) is expected in the more upfield region, around δ 50-60 ppm.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band around 3200-3400 cm⁻¹ corresponds to the O-H stretch of the alcohol. A sharp, weak absorption for the internal alkyne C≡C stretch is expected near 2230 cm⁻¹. The pyridine ring C=N and C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the primary alcohol should be visible around 1050 cm⁻¹.[6]
-
MS (Mass Spectrometry): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 133. Key fragmentation would likely involve the loss of water ([M-H₂O]⁺) or the hydroxymethyl radical ([M-CH₂OH]⁺). Predicted collision cross-section (CCS) data for various adducts, such as [M+H]⁺, can be a useful identifier in high-resolution mass spectrometry.[3]
Synthesis and Purification
The most direct and efficient synthesis of this compound is via a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction .[7] This powerful C-C bond-forming reaction couples a vinyl or aryl halide with a terminal alkyne. In this case, 2-halopyridine (typically 2-bromopyridine) is coupled with propargyl alcohol.
The choice of this methodology is based on its high functional group tolerance, relatively mild reaction conditions, and consistently high yields for sp²-sp carbon bond formation.[8][9] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) cocatalyst is crucial for activating the alkyne via the formation of a copper(I) acetylide intermediate.[7]
Detailed Experimental Protocol (Sonogashira Coupling)
Trustworthiness in synthesis relies on robust and reproducible protocols. This procedure is adapted from established methods for heteroaromatic Sonogashira couplings.[10]
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (e.g., 0.03 equiv) and CuI (e.g., 0.03 equiv).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N). To this stirring suspension, add 2-bromopyridine (1.0 equiv) followed by the dropwise addition of propargyl alcohol (1.2 equiv). The choice of an amine like triethylamine (Et₃N) is critical as it serves both as the base to deprotonate the alkyne and to neutralize the HBr formed during the reaction.[10]
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine is consumed (typically 4-8 hours).
-
Workup: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove catalyst residues and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Chemical Reactivity and Derivatization
The synthetic value of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations, making it a versatile intermediate.
Reactions at the Hydroxyl Group
-
Oxidation: The primary alcohol is readily oxidized to the corresponding aldehyde, 3-(pyridin-2-yl)prop-2-ynal , a valuable α,β-unsaturated carbonyl compound. Manganese dioxide (MnO₂) is a preferred reagent for this transformation as it selectively oxidizes allylic and propargylic alcohols without affecting the alkyne or pyridine ring.
-
Conversion to Leaving Groups: The hydroxyl group is a poor leaving group for nucleophilic substitution. It can be activated by conversion to a sulfonate ester (e.g., tosylate or mesylate) by reaction with TsCl or MsCl in the presence of pyridine.[11] This transforms the -OH into a good leaving group, enabling Sₙ2 reactions with a wide range of nucleophiles. Alternatively, treatment with thionyl chloride (SOCl₂) converts the alcohol to the corresponding propargyl chloride.[11]
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Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol (CAS: 29768-03-4)
This compound is a key heterocyclic compound that serves as a versatile building block for researchers in synthetic organic chemistry and drug discovery. Its structure uniquely combines three critical functional moieties: a pyridine ring, a propargyl alcohol, and an internal alkyne. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous natural products and FDA-approved drugs due to its ability to engage in crucial biological interactions.[1][2][3] The propargyl alcohol and alkyne functionalities provide reactive handles for a wide array of synthetic transformations, including oxidation, reduction, and, most notably, carbon-carbon bond-forming cross-coupling and cycloaddition reactions.
This guide provides a senior application scientist's perspective on the synthesis, properties, reactivity, and applications of this compound, with a focus on the practical causality behind experimental choices and its potential in modern drug development programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 29768-03-4 | [4] |
| Molecular Formula | C₈H₇NO | [5][6] |
| Molecular Weight | 133.15 g/mol | [6] |
| Exact Mass | 133.05276 Da | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-(2-pyridinyl)-2-propyn-1-ol | [7] |
| Physical Form | Solid | [8] |
| InChIKey | JBTFIWAQYSBSEZ-UHFFFAOYSA-N | [5][6] |
Spectroscopic Signature
While experimental spectra are best acquired on a case-by-case basis, a predictive analysis based on the compound's structure provides a reliable reference for characterization.[9] The solvent environment can significantly influence the chemical shifts of labile protons, such as the hydroxyl proton.[10]
| Predicted ¹H NMR | Shift (δ, ppm) | Multiplicity | Assignment |
| Pyridine Protons | 7.2 - 8.6 | Multiplets | 4H, aromatic |
| Methylene Protons | ~4.4 | Singlet/Triplet | 2H, -CH ₂-OH |
| Hydroxyl Proton | Variable (broad) | Singlet | 1H, -OH |
| Predicted ¹³C NMR | Shift (δ, ppm) | Assignment |
| Pyridine Carbons | 122 - 150 | 5 distinct signals |
| Alkyne Carbons | 80 - 95 | C≡C |
| Methylene Carbon | ~51 | C H₂-OH |
| Key IR Absorptions | Wavenumber (cm⁻¹) | Assignment |
| O-H Stretch | 3200-3600 (broad) | Alcohol |
| C≡C Stretch | 2100-2260 (weak) | Alkyne |
| C=N, C=C Stretch | 1580-1610 | Pyridine Ring |
Synthesis via Sonogashira Cross-Coupling
The most direct and efficient synthesis of this compound involves the Sonogashira cross-coupling reaction.[11] This powerful method forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an sp²-hybridized carbon (2-halopyridine).[12][13] The reaction is prized for its mild conditions and high tolerance for various functional groups, making it a cornerstone of modern organic synthesis.[11][14]
Mechanism and Rationale
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine to form a Pd(II) complex.
-
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.[13] The base is crucial as it deprotonates the alkyne and neutralizes the hydrogen halide formed during the reaction.[13]
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.
Step-by-Step Experimental Protocol
This protocol is adapted from standard procedures for Sonogashira couplings of heteroaromatic halides.[13]
-
Inert Atmosphere : To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagents : Place the flask under an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by 2-bromopyridine (1.0 equiv.) and an amine base such as triethylamine (2.0 equiv.).
-
Alkyne Addition : Stir the mixture and then add propargyl alcohol (1.1-1.2 equiv.) dropwise.
-
Reaction : Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Reactivity and Synthetic Potential
The true value of this compound lies in its potential for derivatization, offering multiple pathways to novel and complex molecules.
The Alkyne as a Linchpin: Click Chemistry
The terminal alkyne functionality makes this molecule an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[15][16] This reaction is exceptionally efficient and bio-orthogonal, allowing for the covalent linking of the pyridinylalkynol scaffold to molecules bearing an azide group (e.g., peptides, polymers, or fluorescent probes) to form a stable 1,2,3-triazole ring.[15][17] This has profound implications for bioconjugation, materials science, and fragment-based drug discovery.[15][17]
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, known for its presence in drugs targeting a vast range of diseases, including cancers and central nervous system disorders.[1][2][3] Pyridine and its derivatives, such as pyridinones, can act as hydrogen bond acceptors/donors and bioisosteres for other aromatic systems, making them highly effective at interacting with biological targets like enzymes and receptors.[18][19][20][21]
This compound serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening. The rigid alkyne linker can position the pyridine core and other appended functionalities in specific spatial orientations within a target's binding pocket. For example, derivatives of this scaffold could be explored as:
-
Kinase Inhibitors : The pyridine nitrogen can form critical hydrogen bonds with the hinge region of many kinases.[18][19]
-
Enzyme Inhibitors : Many pyridine-based drugs function by inhibiting clinically important enzymes.[3]
-
CNS-Active Agents : The pyridine scaffold is prevalent in alkaloids and synthetic compounds with activity in the central nervous system.[1]
The ability to easily link this scaffold to other pharmacophores via click chemistry further enhances its utility, allowing for the rapid assembly of complex and potentially highly potent drug candidates.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers a confluence of desirable features for the modern researcher. Its efficient synthesis via the Sonogashira coupling, combined with the versatile reactivity of its alkyne and alcohol groups, provides a robust platform for synthetic exploration. For drug development professionals, its pyridine core represents a proven pharmacophore, while the alkyne handle opens the door to modular drug design through click chemistry. This combination of synthetic accessibility and strategic functionality ensures that this compound will remain a highly relevant and valuable tool in the pursuit of novel materials and therapeutics.
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An In-Depth Technical Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(pyridin-2-yl)prop-2-yn-1-ol, a heterocyclic propargyl alcohol of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction is presented, with an emphasis on the mechanistic rationale behind the selection of catalysts and reaction conditions. The guide further provides an expert analysis of the compound's expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on established chemical principles and data from analogous structures. Finally, the chemical reactivity of its constituent functional groups—the pyridine ring, the alkyne, and the primary alcohol—is explored, highlighting its potential as a versatile building block for the development of novel therapeutics and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical entity.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a pyridine ring linked to a propargyl alcohol moiety. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts basicity and unique electronic properties, rendering it a common scaffold in pharmacologically active compounds. The propargyl alcohol group provides a rigid three-carbon linker and two reactive sites: a terminal alkyne and a primary alcohol, making it a highly versatile synthetic intermediate.
The formal IUPAC name for this compound is This compound . Its structure consists of a pyridine ring substituted at the 2-position with a prop-2-yn-1-ol group.
Figure 1: 2D Chemical Structure of this compound
The key physicochemical properties of the molecule are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source |
| CAS Number | 29768-03-4 | [1] |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | [2] |
| Monoisotopic Mass | 133.05276 Da | [3] |
| Appearance | Light brown to brown solid | |
| Melting Point | 85 °C | [4] |
| Boiling Point | 125 °C @ 3 Torr | [4] |
| Predicted pKa | 12.78 ± 0.10 | [4] |
| Predicted XlogP | 0.4 | [3] |
Synthesis and Purification: The Sonogashira Coupling Approach
The most efficient and widely adopted method for synthesizing aryl- and heteroaryl-substituted alkynes is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, the synthesis involves the coupling of a 2-halopyridine (typically 2-bromopyridine or 2-iodopyridine) with propargyl alcohol.
Mechanistic Rationale
The catalytic cycle of the Sonogashira reaction is a well-established, synergistic process involving both palladium and copper(I) catalysts (see Figure 2).[5][6]
-
Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition with the 2-halopyridine to form a Pd(II) complex.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
The amine base serves a dual purpose: it deprotonates the alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[6]
Caption: Figure 2. Simplified Catalytic Cycles in Sonogashira Coupling.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Reagents & Materials:
-
2-Bromopyridine (1.0 equiv)
-
Propargyl alcohol (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add 2-bromopyridine (1.0 equiv) via syringe, followed by the dropwise addition of propargyl alcohol (1.5 equiv).
-
Heat the reaction mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford this compound as a solid.
Caption: Figure 3. Experimental Workflow for Synthesis.
Spectroscopic Characterization
Disclaimer: The following spectroscopic data are predicted based on established principles and analysis of structurally similar compounds, as a complete, published experimental dataset was not available in the cited literature. These predictions serve as a reliable guide for characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the hydroxyl proton.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| H-6 (Pyridine) | 8.5 - 8.6 | d | ~4.5 | Adjacent to N and deshielded. |
| H-4 (Pyridine) | 7.7 - 7.8 | td | ~7.7, 1.8 | Triplet of doublets due to coupling with H-3/H-5 and H-6. |
| H-5 (Pyridine) | 7.4 - 7.5 | d | ~7.8 | Coupled to H-4 and H-6. |
| H-3 (Pyridine) | 7.2 - 7.3 | ddd | ~7.5, 4.8, 1.0 | Coupled to H-4, H-5, and H-6. |
| -CH₂- | ~4.5 | s | - | Methylene protons adjacent to alkyne and oxygen. |
| -OH | Variable | br s | - | Chemical shift is concentration and solvent dependent.[] |
¹³C NMR Spectroscopy
The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The alkyne carbons are particularly characteristic.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 (Pyridine) | ~143 | Carbon attached to the alkyne, deshielded. |
| C-6 (Pyridine) | ~150 | Carbon adjacent to nitrogen. |
| C-4 (Pyridine) | ~137 | Aromatic CH. |
| C-5 (Pyridine) | ~127 | Aromatic CH. |
| C-3 (Pyridine) | ~123 | Aromatic CH. |
| C≡C-Py | ~90 | Sp-hybridized carbon attached to the pyridine ring. |
| C≡C-CH₂ | ~82 | Sp-hybridized carbon attached to the methylene group. |
| -CH₂OH | ~51 | Sp³-hybridized carbon of the hydroxymethyl group.[8] |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| O-H (Alcohol) | 3200 - 3400 | Broad, Strong | Stretching |
| C-H (Aromatic) | 3050 - 3150 | Medium | Stretching |
| C≡C (Alkyne) | 2220 - 2260 | Medium, Sharp | Stretching |
| C=N, C=C (Pyridine) | 1580 - 1610 | Strong | Ring Stretching |
| C-O (Alcohol) | 1050 - 1150 | Strong | Stretching |
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be readily detected in positive ion mode.
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 134.0600 | Protonated molecule.[3] |
| [M+Na]⁺ | 156.0420 | Sodium adduct.[3] |
| [M+H-H₂O]⁺ | 116.0500 | Loss of water from the protonated molecule.[3] |
The primary fragmentation pathway in electron ionization (EI) would likely involve the loss of the hydroxymethyl radical (•CH₂OH), leading to a significant fragment at m/z 102.
Chemical Reactivity and Derivatization
This compound is a valuable building block due to its three distinct reactive sites, allowing for sequential and orthogonal chemical modifications.
Caption: Figure 4. Potential Synthetic Transformations.
-
Reactivity of the Propargyl Alcohol: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents like manganese dioxide (MnO₂) or Jones reagent. It can also undergo esterification with acyl chlorides or anhydrides, and etherification, for instance, via the Williamson ether synthesis after deprotonation.[9]
-
Reactivity of the Alkyne: The internal alkyne is a versatile functional group. It can undergo hydration to form a ketone, participate in various cycloaddition reactions, and engage in further metal-catalyzed coupling reactions. The rigidity of the alkyne linker is often exploited in the design of molecular probes and ligands.
-
Reactivity of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic. It can be oxidized to a pyridine-N-oxide or alkylated to form a quaternary pyridinium salt, modifications that can significantly alter the electronic properties and solubility of the molecule.[10]
Applications in Research and Drug Discovery
The pyridine moiety is considered a "privileged scaffold" in medicinal chemistry. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions allows it to bind to a wide range of biological targets.[11][12] Consequently, pyridine derivatives have found applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[12][13]
This compound serves as an ideal starting material for generating libraries of novel compounds for drug discovery.
-
As a Bioisostere: The pyridine ring can act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and aqueous solubility.[12]
-
As a Rigid Linker: The propargyl group provides a rigid, linear linker to connect the pyridine pharmacophore to other functional groups or molecular fragments. This is a key strategy in fragment-based drug design (FBDD) to explore the binding pockets of target proteins.
-
As a Synthetic Handle: The terminal alcohol provides a convenient attachment point for further elaboration. For instance, it can be linked to other bioactive molecules, solubilizing groups, or fluorescent tags. The conversion of the alcohol to other functionalities (as described in Section 4.0) opens up a vast chemical space for the synthesis of new chemical entities (NCEs).
While specific biological activities for the title compound are not widely reported, its structural motifs are present in numerous advanced intermediates for biologically active molecules. Its value lies not as an end-product, but as a versatile and powerful building block for constructing more complex molecular architectures.[14]
Conclusion
This compound is a chemical compound of considerable synthetic utility. Its straightforward synthesis via the robust Sonogashira coupling makes it readily accessible. The presence of three distinct, orthogonally reactive functional groups—the pyridine nitrogen, the alkyne, and the hydroxyl group—provides chemists with a powerful platform for molecular design and construction. For professionals in drug discovery, this molecule represents a valuable starting point for the creation of compound libraries targeting a diverse array of biological systems, leveraging the privileged nature of the pyridine scaffold. This guide serves as a foundational resource for the synthesis, characterization, and strategic application of this versatile building block.
References
[3] PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
[5] Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
[6] Wikipedia. Sonogashira coupling. Available at: [Link]
[] Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
[8] SpectraBase. 3-(2-Pyridinyl)-2-propyn-1-ol. Wiley-VCH GmbH. Available at: [Link]
[9] Vasilevsky, S. F., & El-Shenawy, A. M. (2019). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Asian Journal of Organic Chemistry, 8(10), 1656-1683. Available at: [Link]
[11] Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]
[12] Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
[13] Marinescu, M., & Chiscov, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4847. Available at: [Link]
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Spectroscopic Characterization of 3-(Pyridin-2-yl)prop-2-yn-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 3-(Pyridin-2-yl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in the analysis of its constituent structural fragments, 2-ethynylpyridine and propargyl alcohol, providing a robust framework for its characterization.
Introduction
This compound is a bifunctional molecule that incorporates a pyridine ring, a common motif in pharmacologically active compounds, and a propargyl alcohol moiety, a versatile building block in organic synthesis. Accurate characterization of this compound is paramount for its application in medicinal chemistry and materials science. This guide offers a detailed spectroscopic profile to aid in its unambiguous identification and to provide insights into its electronic and structural properties. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related compounds to provide a reliable predicted spectroscopic profile.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectroscopic properties of 2-ethynylpyridine and propargyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons of the propargyl group, and the hydroxyl proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.6 | Doublet | ~4.0 |
| H-4 (Pyridine) | ~7.7 | Triplet of doublets | ~7.7, 1.8 |
| H-5 (Pyridine) | ~7.5 | Doublet of triplets | ~7.8, 1.1 |
| H-3 (Pyridine) | ~7.2 | Doublet of doublets | ~7.5, 4.9 |
| -CH₂- | ~4.4 | Singlet | - |
| -OH | Variable (broad singlet) | - | - |
Causality of Predicted ¹H NMR Chemical Shifts:
-
Pyridine Protons (H-3 to H-6): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the anisotropic effect of the aromatic ring current. H-6, being closest to the nitrogen, is the most deshielded. The predicted values are based on data for 2-substituted pyridines[1][2].
-
Methylene Protons (-CH₂-): The methylene protons are adjacent to an oxygen atom and a triple bond, both of which are deshielding. Their chemical shift is predicted to be around 4.4 ppm, similar to that observed in propargyl alcohol[3][4][5][6].
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~142 |
| C-6 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~136 |
| C-5 (Pyridine) | ~127 |
| C-3 (Pyridine) | ~123 |
| -C≡ | ~87 |
| ≡C- | ~84 |
| -CH₂- | ~51 |
Causality of Predicted ¹³C NMR Chemical Shifts:
-
Pyridine Carbons (C-2 to C-6): The chemical shifts of the pyridine carbons are characteristic of aromatic systems, with C-2 and C-6 being the most deshielded due to their proximity to the nitrogen atom. These predictions are informed by data on 2-substituted pyridines[7][8].
-
Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm[9][10][11]. Their exact chemical shifts are influenced by the substituents.
-
Methylene Carbon (-CH₂-): The methylene carbon, being attached to an oxygen atom, is deshielded and is expected to appear around 51 ppm, similar to the methylene carbon in propargyl alcohol[12][13][14].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C≡C stretch (alkyne) | 2100-2260 | Weak to medium |
| C=N, C=C stretch (pyridine ring) | 1400-1600 | Medium to strong |
| C-O stretch (alcohol) | 1000-1260 | Strong |
Interpretation of Predicted IR Absorption Bands:
-
O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a characteristic feature of the hydroxyl group involved in hydrogen bonding[15][16][17][18][19].
-
Aromatic C-H Stretch: The absorption in the 3000-3100 cm⁻¹ range is typical for C-H stretching vibrations in aromatic rings.
-
Alkyne C≡C Stretch: A weak to medium intensity band is expected in the 2100-2260 cm⁻¹ region for the carbon-carbon triple bond stretch[10].
-
Pyridine Ring Stretches: The absorptions in the 1400-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 134.0600 | Molecular ion plus a proton |
| [M+Na]⁺ | 156.0420 | Molecular ion plus a sodium ion |
| [M]⁺˙ | 133.0528 | Molecular ion |
Interpretation of Predicted Mass Spectrum:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of approximately 133.0528, corresponding to the molecular weight of the compound (C₈H₇NO).
-
Common Adducts: In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) are commonly observed.
-
Fragmentation: The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O) from the alcohol, or cleavage of the propargylic bond. The fragmentation of the pyridine ring would also contribute to the spectrum. The mass spectrum of propargyl alcohol shows a prominent peak for the molecular ion[20][21][22][23]. Similarly, 2-ethynylpyridine also shows a strong molecular ion peak[24][25][26].
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Instrument Setup:
-
Place the sample in the spectrometer's sample compartment.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
-
Data Processing:
-
The instrument software will process the data and display the mass spectrum.
-
Identify the molecular ion peak and any adducts or fragment ions.
-
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Experimental Workflow for IR Analysis
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. By leveraging data from its constituent fragments, we have established a robust set of expected NMR, IR, and MS data. This information, coupled with the provided experimental protocols, will be invaluable for the synthesis, purification, and characterization of this and related compounds. As research into novel pyridine and propargyl alcohol derivatives continues to expand, this guide serves as a foundational resource for scientists in the field.
References
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ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... Retrieved from [Link]
-
AIP Publishing. (2023). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Retrieved from [Link]
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AIP Publishing. (2023). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Retrieved from [Link]
-
ACS Publications. (2000). Identification of Metabolites of [1,2,3-¹³C]Propargyl Alcohol in Rat Urine by ¹³C NMR and Mass Spectrometry. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]
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NIST. (n.d.). Propargyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C-NMR spectra of propargylic alcohol, n-BuNH2 with and without CuI/[P4444][Im] catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra for propargyl alcohol embedded in helium nanodroplets... Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]
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NIST. (n.d.). 2-Ethynyl pyridine. Retrieved from [Link]
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NIST. (n.d.). 2-Ethynyl pyridine. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
NIST. (n.d.). Propargyl alcohol, TMS derivative. Retrieved from [Link]
-
ACS Publications. (1968). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]
-
NIST. (n.d.). Propargyl alcohol. Retrieved from [Link]
-
ACS Publications. (1968). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). Propargylalcohol. Retrieved from [Link]
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SpectraBase. (n.d.). Propargylalcohol. Retrieved from [Link]
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PubChem. (n.d.). Propargyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... Retrieved from [Link]
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Supporting Information. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]
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NIST. (n.d.). Propargyl alcohol. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
ACS Publications. (1970). Spectroscopic studies of isotopically substituted 2-pyridones. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Abstract
Introduction: The Structural Significance of 3-(Pyridin-2-yl)prop-2-yn-1-ol
The molecule this compound is a heterocyclic compound of significant interest in several fields of chemical research. Its structure is a conjugate of three key functional moieties:
-
A Pyridine Ring: A nitrogen-containing aromatic heterocycle that is a cornerstone in medicinal chemistry and coordination chemistry. Its nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metals.
-
An Alkyne Linker: A rigid, linear triple bond that provides defined spatial separation between the pyridine and alcohol groups. Alkynes are crucial in "click" chemistry and as precursors for a variety of organic transformations.
-
A Propargyl Alcohol: A primary alcohol adjacent to an alkyne, a versatile functional group for further chemical modification, including oxidation to the corresponding aldehyde or esterification.
The synthesis of such molecules often involves metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling between a halopyridine and propargyl alcohol.[1] Accurate structural verification is paramount to confirm the success of such syntheses and to characterize the final product. NMR spectroscopy is the primary tool for this purpose, offering unambiguous confirmation of the molecular framework through the analysis of proton and carbon chemical environments.
Experimental Protocol: A Self-Validating System for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR spectra is foundational to accurate structural analysis. The following protocol describes a standard, field-proven methodology for obtaining ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation. Purification is typically achieved via column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the expected proton resonances. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. For compounds with exchangeable protons (like the hydroxyl proton), DMSO-d₆ can be used to observe these signals more reliably.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C spectra on modern spectrometers.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.[2]
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (AQ): ~4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans (NS): 8-16 scans.
-
Spectral Width (SW): 0-12 ppm.
For ¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum of singlets.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width (SW): 0-220 ppm.
This systematic approach ensures that the collected data is reliable and internally consistent, forming a self-validating dataset for analysis.
Predicted Spectral Analysis and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on established chemical shift theory and data from analogous compounds.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton spectrum is expected to show seven distinct signals corresponding to the seven unique proton environments.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Cited Analogs |
| H⁶ | 8.55 - 8.65 | ddd | J(H⁶-H⁵) ≈ 4.8, J(H⁶-H⁴) ≈ 1.8, J(H⁶-H³) ≈ 0.9 | The proton alpha to the nitrogen is the most deshielded in the pyridine ring.[3] |
| H⁴ | 7.65 - 7.75 | td | J(H⁴-H³) = J(H⁴-H⁵) ≈ 7.7, J(H⁴-H⁶) ≈ 1.8 | Deshielded due to its position on the aromatic ring. |
| H³ | 7.45 - 7.55 | d | J(H³-H⁴) ≈ 7.7 | Shielded relative to H⁴ due to distance from nitrogen. |
| H⁵ | 7.20 - 7.30 | ddd | J(H⁵-H⁴) ≈ 7.7, J(H⁵-H⁶) ≈ 4.8, J(H⁵-H³) ≈ 1.0 | Shielded relative to H⁴ and coupled to three other protons. |
| H⁹ | 4.50 - 4.60 | s | - | Methylene protons adjacent to an alkyne and an oxygen atom. Analogous to 3-phenylprop-2-yn-1-ol (δ 4.49).[4] |
| H¹⁰ | 2.0 - 3.5 | br s | - | The hydroxyl proton signal is broad and its chemical shift is highly dependent on concentration and solvent. |
Causality of Predicted Shifts:
-
Pyridine Protons (H³-H⁶): The chemical shifts of pyridine protons are well-established. The H⁶ proton, being ortho to the electronegative nitrogen, experiences the strongest deshielding effect and appears furthest downfield.[3] The H⁴ proton is next, followed by H³ and H⁵, which are in more electron-rich positions. The coupling constants are characteristic of a 2-substituted pyridine ring system.
-
Methylene Protons (H⁹): The -CH₂- group is deshielded by the adjacent oxygen atom. The alkyne moiety also exerts a deshielding effect. In similar propargyl alcohols, this signal typically appears as a singlet around δ 4.5 ppm.[4] Long-range coupling to the pyridine protons is possible but likely too small to be resolved.
-
Hydroxyl Proton (H¹⁰): The chemical shift of the -OH proton is variable due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet at a relatively upfield position.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) | Rationale & Cited Analogs |
| C⁶ | 149.5 - 150.5 | The carbon atom ortho to the nitrogen is the most deshielded aromatic carbon.[5] |
| C² | 142.5 - 143.5 | The ipso-carbon attached to the alkyne group. |
| C⁴ | 136.0 - 137.0 | Aromatic CH carbon. |
| C⁵ | 127.0 - 128.0 | Aromatic CH carbon. |
| C³ | 122.5 - 123.5 | Aromatic CH carbon, typically the most shielded in the pyridine ring. |
| C⁷ | 85.0 - 86.0 | Alkyne carbon attached to the pyridine ring. |
| C⁸ | 84.0 - 85.0 | Alkyne carbon attached to the methylene group. |
| C⁹ | 51.0 - 52.0 | Methylene carbon attached to oxygen, significantly shielded compared to aromatic carbons. |
Causality of Predicted Shifts:
-
Pyridine Carbons (C²-C⁶): The chemical shifts follow a predictable pattern based on the electron density of the aromatic ring. C² and C⁶, being adjacent to the nitrogen, are the most deshielded. C⁴ is also significantly deshielded, while C³ and C⁵ are relatively shielded.[5]
-
Alkyne Carbons (C⁷, C⁸): The sp-hybridized carbons of the alkyne typically resonate in the δ 70-90 ppm range. The carbon attached to the aromatic ring (C⁷) is expected to be slightly more deshielded than the one attached to the CH₂ group (C⁸).
-
Methylene Carbon (C⁹): This sp³-hybridized carbon is directly attached to an electronegative oxygen atom, causing it to appear downfield relative to a standard alkane but significantly upfield from the sp² and sp carbons. Its predicted shift is based on data for propargyl alcohol itself and its derivatives.
Structural Elucidation Workflow
The definitive assignment of the ¹H and ¹³C NMR spectra would involve a series of two-dimensional (2D) NMR experiments. This workflow provides a logical pathway from raw data to a fully assigned structure.
-
COSY (Correlation Spectroscopy): Would confirm the H-H coupling network within the pyridine ring (H³-H⁴-H⁵-H⁶).
-
HSQC (Heteronuclear Single Quantum Coherence): Would unambiguously link each proton to its directly attached carbon (e.g., H³ to C³, H⁹ to C⁹).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would be crucial for assigning the quaternary carbons and linking the fragments. Key correlations would be expected from the H⁹ protons to the alkyne carbons (C⁸ and C⁷) and from the pyridine protons (H³) to the alkyne carbon C⁷.
Conclusion
This technical guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging foundational principles and data from closely related, documented structures, we have established the expected chemical shifts and coupling patterns. The analysis highlights the distinct spectral regions for the aromatic, alkyne, and aliphatic moieties, providing a clear roadmap for interpretation. The included experimental protocol and elucidation workflow offer a robust system for any researcher aiming to acquire and analyze NMR data for this compound or structurally similar molecules. This guide serves as an authoritative reference for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
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Physical properties of 3-(Pyridin-2-yl)prop-2-yn-1-ol (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Introduction
This compound (CAS No. 29768-03-4) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring, a rigid propargyl alcohol linker, and a terminal hydroxyl group, offers a versatile scaffold for the synthesis of more complex molecules. The pyridine moiety provides a site for hydrogen bonding and metal coordination, the alkyne group allows for click chemistry reactions and further functionalization, and the primary alcohol can be readily oxidized or substituted.
Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step for any researcher or drug development professional. These parameters dictate the necessary conditions for handling, purification, reaction setup, and formulation, and provide essential insights into the substance's purity and intermolecular forces. This guide offers a detailed examination of the melting and boiling points of this compound, the methodologies for their experimental determination, and the scientific principles that govern these characteristics.
Core Physicochemical Properties
The physical state and thermal behavior of a compound are direct consequences of its molecular structure and the resulting intermolecular forces. This compound is a solid at room temperature, appearing as a light brown to brown substance.[1] This is in stark contrast to its simpler analog, propargyl alcohol (HC≡CCH₂OH), which is a colorless liquid.[2][3][4][5]
The key structural differences—the substitution of a terminal hydrogen with a pyridinyl group—introduce several factors that significantly increase the strength of intermolecular interactions:
-
Increased Molecular Weight and Surface Area: The addition of the pyridine ring increases the molecular weight from 56.06 g/mol for propargyl alcohol to 133.15 g/mol , leading to stronger London dispersion forces.[1][6]
-
Dipole-Dipole Interactions: The electronegative nitrogen atom in the pyridine ring introduces a significant dipole moment, enhancing intermolecular electrostatic attractions.
-
Hydrogen Bonding: Like propargyl alcohol, the terminal hydroxyl group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor, further strengthening the intermolecular network.
These enhanced forces require more thermal energy to overcome, resulting in a significantly higher melting point and boiling point compared to simpler alkynols.
Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-(2-Pyridyl)-2-propyn-1-ol | [1][7] |
| CAS Number | 29768-03-4 | [1] |
| Molecular Formula | C₈H₇NO | [1][8] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Light brown to brown Solid | [1] |
| Melting Point | 85 °C | [1] |
| Boiling Point | 125 °C at 3 Torr (3 mmHg) | [1] |
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points serves two primary functions in a research setting: identification and purity assessment. A sharp, well-defined melting point is a strong indicator of a pure substance, whereas a broad melting range suggests the presence of impurities. The boiling point is crucial for purification via distillation.
Melting Point Determination: The Capillary Method
The most common and reliable method for determining the melting point of a solid organic compound is using a calibrated melting point apparatus. This technique relies on heating a small sample packed into a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.
This protocol is self-validating through the use of a calibrated instrument and the observation of a sharp melting range. The calibration with known standards ensures the accuracy of the temperature reading. A sharp melting range (typically < 2 °C) provides confidence in the sample's purity. If a broad range is observed, it necessitates further purification of the material before proceeding with its use in subsequent applications.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is tapped into the open end of a capillary tube to a depth of 2-3 mm.
-
Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approximate the melting point. Note the temperature at which the sample melts.
-
Accurate Determination (Second Run): Allow the apparatus to cool. Prepare a new sample and place it in the instrument. Set the temperature to ramp quickly to about 15-20 °C below the approximated melting point.
-
Slow Heating and Observation: Decrease the heating rate to 1-2 °C/min. Carefully observe the sample.
-
Record the Range:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has transformed into a clear liquid.
-
The melting point is reported as the range T₁ – T₂. For pure this compound, this should be close to 85 °C.[1]
-
Caption: Workflow for determining the melting point of a solid sample.
Boiling Point Determination at Reduced Pressure
The reported boiling point of 125 °C is at a reduced pressure of 3 Torr.[1] This indicates that this compound likely has a high boiling point at atmospheric pressure and may be susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the required method for both purification and boiling point determination.
Performing distillation under vacuum lowers the pressure above the liquid, allowing it to boil at a much lower temperature. This prevents thermal degradation of the compound. The protocol's validity is confirmed by observing a stable boiling temperature at a constant, controlled pressure. A fluctuating temperature or pressure indicates leaks in the system or the presence of volatile impurities.
-
Apparatus Setup: Assemble a microscale vacuum distillation apparatus (e.g., a Hickman still) with a small stir bar, a heat source (heating mantle or oil bath), and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump via a cold trap (e.g., cooled with dry ice/acetone) and a vacuum gauge (manometer) to monitor the pressure.
-
Sample Introduction: Place a small amount (e.g., 1-2 mL) of the crude this compound into the distillation flask.
-
Evacuation: Turn on the vacuum pump and allow the system to evacuate to the desired pressure (e.g., 3 Torr).
-
Heating and Distillation: Begin stirring and gently heat the sample. Observe the temperature.
-
Record the Boiling Point: When the liquid begins to boil and a ring of refluxing condensate is established on the walls of the apparatus, record the stable temperature reading on the thermometer and the corresponding pressure from the vacuum gauge. This is the boiling point at that specific pressure.
-
Collection: The purified distillate will collect in the collar of the Hickman still, from which it can be recovered after the system has cooled and been carefully returned to atmospheric pressure.
Caption: Workflow for determining boiling point via vacuum distillation.
Significance in Research and Drug Development
-
Purity Assessment: The melting point is a primary, cost-effective indicator of purity. A sharp melting point at 85 °C provides confidence that the synthesized material is suitable for use in sensitive applications like biological assays or as a precursor in a multi-step synthesis.
-
Purification Strategy: The boiling point data is essential for developing purification protocols. Knowing that the compound can be distilled at 125 °C under a moderate vacuum allows for the effective removal of non-volatile impurities or solvents with different boiling points.
-
Formulation and Stability: For drug development professionals, the melting point influences decisions in solid-state formulation, such as tablet manufacturing. The need for vacuum distillation highlights the compound's thermal sensitivity, an important consideration for long-term storage and stability testing.
Conclusion
The physical properties of this compound—a melting point of 85 °C and a boiling point of 125 °C at 3 Torr—are direct reflections of its molecular architecture.[1] The presence of the pyridinyl group, in conjunction with the hydroxyl moiety, creates a network of strong intermolecular forces that define its solid state at ambient temperatures and its thermal behavior. The accurate experimental determination of these properties, using standard methodologies such as capillary melting point analysis and vacuum distillation, is a foundational requirement for any scientist working with this versatile chemical building block. These parameters are not merely data points but are critical guides for ensuring purity, designing purification strategies, and understanding the compound's handling and stability characteristics in a research and development setting.
References
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An In-depth Technical Guide to the Solubility of 3-(Pyridin-2-yl)prop-2-yn-1-ol in Common Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Pyridin-2-yl)prop-2-yn-1-ol, a heterocyclic compound with potential applications in pharmaceutical and materials science research. Given the limited publicly available quantitative solubility data for this specific molecule, this document synthesizes theoretical predictions based on its molecular structure with detailed, field-proven experimental protocols for accurate solubility determination. This approach is designed to empower researchers, scientists, and drug development professionals to effectively work with this compound.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces with the solvent. This compound possesses distinct functional groups that govern its solubility profile:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor.[1][2] This aromatic, polar heterocyclic moiety contributes to the molecule's overall polarity. Pyridine itself is miscible with a wide range of polar and nonpolar solvents, including water, ethanol, ether, and chloroform.[1][2][3]
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents like water and alcohols.
-
Propargyl Group (-CH2-C≡C-): The alkyne functionality is relatively nonpolar, which can contribute to solubility in less polar organic solvents.
The combination of these features suggests that this compound will exhibit a broad solubility profile, with a preference for polar solvents capable of hydrogen bonding.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented below. It is crucial to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group and the pyridine nitrogen can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The overall polarity of the molecule will allow for favorable dipole-dipole interactions. The absence of solvent hydrogen bond donation may slightly limit solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity from the pyridine and hydroxyl groups will lead to poor interactions with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have some polarity and can act as weak hydrogen bond acceptors, potentially allowing for some degree of dissolution. |
Theoretical Framework: Intermolecular Interactions
The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key interactions.
Caption: Predicted interactions between this compound and different solvent classes.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain accurate quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[4] This protocol outlines the necessary steps.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Experimental Workflow
Caption: Step-by-step workflow for the isothermal shake-flask method.
Detailed Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of each standard.
-
Plot a calibration curve of absorbance/peak area versus concentration.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the given solvent at the specific temperature.
-
Data Presentation
Experimental results should be recorded systematically to allow for easy comparison and analysis.
Table 2: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
Conclusion
References
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An In-depth Technical Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)prop-2-yn-1-ol, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While a singular, seminal "discovery" paper for this specific molecule is not prominently documented, its accessibility and subsequent investigation are intrinsically linked to the advent and refinement of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This guide will delve into the primary synthetic methodologies, key reaction mechanisms, and practical experimental protocols. Furthermore, we will explore the physicochemical properties and the expanding applications of this versatile compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyridine-Alkyne Scaffold
The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. When coupled with a propargyl alcohol moiety, as in this compound, the resulting molecule becomes a highly versatile synthetic intermediate. The terminal alkyne and primary alcohol functionalities serve as handles for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. This unique combination of a pyridine ring and a functionalized alkyne makes this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials.
The Advent of Accessibility: The Sonogashira Coupling as a Gateway
The "discovery" of this compound is less a moment of serendipity and more a testament to the enabling power of modern synthetic chemistry. The development of the Sonogashira cross-coupling reaction in the 1970s revolutionized the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2] This reaction provides a direct and efficient route to alkynylpyridines, including the subject of this guide.
The Sonogashira coupling typically involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4][5] The ability to couple 2-halopyridines with propargyl alcohol under relatively mild conditions has made this compound readily accessible for research and development.
Mechanistic Insights into the Sonogashira Coupling
A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The catalytic cycle of the Sonogashira reaction is generally accepted to proceed through the following key steps:
Figure 1: A simplified diagram of the Sonogashira coupling catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyridine (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: In a parallel catalytic cycle, the terminal alkyne (propargyl alcohol) is deprotonated by the base and reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) salt.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
Synthesis of this compound: A Practical Guide
The following section outlines a generalized, yet detailed, experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction. This protocol is a composite of best practices derived from literature precedents for the synthesis of alkynylpyridines.[3][4][5]
Experimental Protocol
Materials and Reagents:
-
2-Bromopyridine or 2-Iodopyridine
-
Propargyl alcohol
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 5 mol%) and copper(I) iodide (e.g., 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the solvent (e.g., DMF), the base (e.g., Et₃N, 2-3 equivalents), 2-halopyridine (1 equivalent), and propargyl alcohol (1.2-1.5 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 65 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Figure 2: A generalized workflow for the synthesis of this compound.
Causality Behind Experimental Choices
-
Choice of Halide: Iodopyridines are generally more reactive than bromopyridines in Sonogashira couplings, often allowing for milder reaction conditions and lower catalyst loadings.[3][4] However, bromopyridines are typically less expensive and more readily available.
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction. Copper(I) facilitates the formation of the copper acetylide, which accelerates the transmetalation step.[2][3]
-
Base and Solvent: An amine base, such as triethylamine, serves both as a base to deprotonate the alkyne and as a solvent in some cases. Aprotic polar solvents like DMF or THF are commonly used to ensure the solubility of all reactants.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [6] |
| Molecular Weight | 133.15 g/mol | [7] |
| Appearance | Light brown to brown solid | [7] |
| Melting Point | 85 °C | [7] |
| Boiling Point | 125 °C at 3 Torr | [7] |
| CAS Number | 29768-03-4 |
Applications and Future Directions
The synthetic utility of this compound positions it as a valuable starting material in several areas of research and development:
-
Medicinal Chemistry: The pyridine moiety is a key pharmacophore in numerous approved drugs.[1] The alkyne and alcohol functionalities of this compound allow for its incorporation into more complex molecules through reactions such as "click" chemistry, further derivatization of the alcohol, and additional cross-coupling reactions. These derivatives are being investigated for a range of therapeutic applications, including as kinase inhibitors and receptor antagonists.[8][9]
-
Materials Science: The rigid, linear structure of the alkyne unit, combined with the coordinating ability of the pyridine nitrogen, makes this compound an attractive building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and functional dyes.[5]
-
Agrochemicals: Pyridine-containing compounds are also prevalent in the agrochemical industry. The versatile reactivity of this compound allows for the generation of libraries of compounds that can be screened for herbicidal, fungicidal, or insecticidal activity.[10]
The continued development of more efficient and sustainable catalytic systems will further enhance the accessibility of this compound and its derivatives, paving the way for new discoveries in drug development and materials science.
Conclusion
References
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- Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF.
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- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions | Request PDF.
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Potential biological activity of pyridinyl propyne alcohols
An In-Depth Technical Guide to the Potential Biological Activity of Pyridinyl Propyne Alcohols
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its combination with a propyne alcohol moiety introduces structural rigidity and a key functional group for molecular interactions, creating a chemical class with significant, yet underexplored, therapeutic potential. This guide provides a technical overview of pyridinyl propyne alcohols, detailing their synthesis, potential biological activities, and the mechanistic pathways they may modulate. We present field-proven experimental protocols for the systematic evaluation of these compounds, including in vitro cytotoxicity and enzyme inhibition assays, alongside a framework for in vivo efficacy studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules.
Introduction: A Synthesis of Privileged Scaffolds
The pyridine ring is a cornerstone of modern drug discovery, prized for its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor.[2] This heterocyclic motif is present in drugs spanning a wide range of therapeutic areas, including anticancer, antimicrobial, and antiviral agents.[3][4][5] The propyne (propargyl) group, a three-carbon chain containing a carbon-carbon triple bond, offers a rigid, linear linker that can precisely orient functional groups for optimal target engagement. When terminated with a hydroxyl group, it forms a propargyl or propyne alcohol. This alcohol moiety can serve as a critical hydrogen bond donor/acceptor and a potential metabolic handle, while its placement on a rigid linker avoids the conformational penalties associated with more flexible chains.
The strategic combination of the pyridine nucleus with a propyne alcohol side chain generates a class of compounds—pyridinyl propyne alcohols—with a compelling profile for interacting with biological targets. This guide explores the rationale behind investigating these molecules and provides the technical framework for their biological evaluation.
General Synthetic Strategies
The synthesis of pyridinyl propyne alcohols can typically be achieved through established organometallic reactions. A common and effective method involves the nucleophilic addition of a metalated alkyne to a pyridine carboxaldehyde derivative.
Example Synthetic Pathway:
-
Deprotonation of a Terminal Alkyne: A terminal alkyne, such as propargyl alcohol protected with a suitable group (e.g., tetrahydropyran, THP), is deprotonated using a strong base like n-butyllithium (nBuLi) to generate a lithium acetylide.
-
Nucleophilic Addition: The resulting acetylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a pyridine aldehyde (e.g., pyridine-4-carboxaldehyde).
-
Deprotection: An acidic workup quenches the reaction and removes the protecting group from the alcohol, yielding the final pyridinyl propyne alcohol.
This versatile approach allows for the modification of both the pyridine ring (e.g., substitution at various positions) and the alkyne component, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]
Potential Biological Activities and Mechanisms of Action
While the specific biological activities of pyridinyl propyne alcohols are an emerging area of research, the known pharmacology of pyridine derivatives suggests several promising therapeutic avenues.[3]
Anticancer Activity
Many pyridine-containing molecules exhibit potent anticancer activity.[1] The mechanism often involves the inhibition of key enzymes in cell signaling pathways that are dysregulated in cancer, such as protein kinases. The rigid structure of pyridinyl propyne alcohols could allow them to function as hinge-binding motifs in the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Enzyme Inhibition
The primary mechanism by which small molecules exert their effects is through the inhibition of enzymes.[7] Pyridinyl propyne alcohols are prime candidates for enzyme inhibitors. Understanding the mode of inhibition is critical for lead optimization. The main types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[8]
-
Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, affecting both the free enzyme and the enzyme-substrate complex.[9] This reduces the Vmax but does not change the Km.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This reduces both the Vmax and the Km.[7][8]
The specific interactions of a pyridinyl propyne alcohol with an enzyme's active or allosteric site will determine its inhibitory profile.
Caption: Modes of reversible enzyme inhibition.
Antimicrobial and Antiviral Activities
Pyridine derivatives are known to possess broad-spectrum antimicrobial and antiviral properties.[5] The mechanism can involve disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with viral replication processes. The unique geometry of pyridinyl propyne alcohols could facilitate novel interactions with microbial or viral protein targets.
Experimental Protocols for Biological Evaluation
A systematic, multi-tiered approach is essential for evaluating the biological activity of novel compounds and building confidence in their therapeutic potential.[10]
Caption: General workflow for evaluating novel compounds.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability by measuring metabolic activity.[11][12] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT to purple formazan crystals.
I. Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[11]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test Compound Stock: 10 mM in DMSO.
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Buffer: DMSO or 0.01 M HCl in 10% SDS solution.
-
Positive Control: Doxorubicin (a known cytotoxic agent).
-
96-well cell culture plates.
II. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl propyne alcohol and the positive control (Doxorubicin) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be chosen based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a drug's potency.[13]
Protocol: Enzyme Inhibition Assay (General Framework)
This protocol provides a general workflow for assessing the inhibition of a specific enzyme (e.g., a protein kinase).
I. Materials:
-
Purified target enzyme.
-
Substrate specific to the enzyme (e.g., a peptide for a kinase, NAD for a dehydrogenase).[14]
-
Cofactors if required (e.g., ATP and Mg²⁺ for kinases).
-
Assay Buffer.
-
Test Compound Stock: 10 mM in DMSO.
-
Positive Control: A known inhibitor of the target enzyme (e.g., Staurosporine for kinases).
-
Detection Reagent (e.g., a luminescence-based ATP detection kit for kinase assays).
-
384-well assay plates (low-volume, white plates for luminescence).
II. Step-by-Step Methodology:
-
Assay Setup: To each well of a 384-well plate, add the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the pyridinyl propyne alcohol or positive control. Include vehicle (DMSO) and no-enzyme controls.
-
Enzyme Addition: Add the purified enzyme to all wells except the no-enzyme control and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate and any necessary cofactors (e.g., ATP).
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C. The time should be within the linear range of the reaction.
-
Reaction Termination & Detection: Stop the reaction and measure the output signal by adding the detection reagent. For a kinase assay, this reagent would measure the amount of ATP remaining, which is inversely proportional to enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.
Framework: In Vivo Efficacy Evaluation
Once a compound shows promising in vitro potency and a clear mechanism of action, its efficacy must be validated in a living system.[15] Xenograft mouse models are a standard for evaluating anticancer agents.[16]
I. Key Stages:
-
Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD/SCID) and a human cancer cell line that was sensitive to the compound in vitro.
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, positive control, different dose levels of the test compound). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule.
-
Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed, and key tissues may be collected for biomarker analysis.
-
Data Interpretation: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). A successful compound will demonstrate statistically significant TGI without causing unacceptable toxicity (e.g., >20% body weight loss).
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds.
Table 1: In Vitro Cytotoxicity and Kinase Inhibition of Hypothetical Pyridinyl Propyne Alcohols
| Compound ID | Structure Variation | MCF-7 IC₅₀ (µM)[12] | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM)[12] | Target Kinase IC₅₀ (µM) |
| PPA-01 | 4-pyridinyl | 5.2 ± 0.6 | 8.1 ± 0.9 | > 50 | 0.8 ± 0.1 |
| PPA-02 | 3-pyridinyl | 12.8 ± 1.5 | 15.3 ± 2.1 | > 50 | 2.5 ± 0.3 |
| PPA-03 | 2-pyridinyl | 9.5 ± 1.1 | 11.2 ± 1.4 | > 50 | 1.9 ± 0.2 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.1 ± 0.2 | 5.6 ± 0.7 | N/A |
| Data are presented as mean ± standard deviation from three independent experiments. |
Future Directions and Conclusion
Pyridinyl propyne alcohols represent a compelling, yet underexplored, class of compounds for drug discovery. Their rigid structure and key functional groups make them attractive candidates for targeting a variety of biological macromolecules, particularly enzymes like protein kinases. The initial evaluation should focus on broad in vitro screening against panels of cancer cell lines and relevant enzymes. Promising hits should be advanced through detailed mechanistic studies to elucidate their mode of action and subsequently validated in preclinical in vivo models. The systematic application of the protocols outlined in this guide will enable a thorough investigation of the therapeutic potential of pyridinyl propyne alcohols and pave the way for the development of novel clinical candidates.
References
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- Niles, A. L., Moravec, R. A., & Riss, T. L. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
- Directional Modulation of the Integrated Stress Response in Neurodegeneration: A Systematic Review of eIF2B Activators, PERK-Pathway Agents, and ISR Prolongers. (n.d.). MDPI.
- Mukhopadhyay, M. (2025). Enzyme Inhibition: A Comprehensive Student Guide with Kinetic Understanding.
- Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
- ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation.
- Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Blank, B., DiTullio, N. W., Krog, A. J., & Saunders, H. L. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. Journal of Medicinal Chemistry, 22(7), 840-844.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- How CDMOs Drive Higher ADC Manufacturing Yields in One Step. (2026).
- Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition [Video]. YouTube.
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- Boyer Research. (2021). 12 - Synthesis of Pyridines [Video]. YouTube.
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- Newer biologically active pyridines: A potential review. (2025). ResearchGate.
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- Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. (n.d.). PMC.
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- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
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The Versatile Virtuoso: A Technical Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex chemical architectures. Among these, bifunctional molecules that offer multiple avenues for elaboration are of exceptional value. This guide provides an in-depth exploration of 3-(Pyridin-2-yl)prop-2-yn-1-ol, a heterocycle-alkyne hybrid that has emerged as a potent and versatile precursor in the synthesis of novel nitrogen-containing scaffolds, particularly for applications in pharmaceutical and materials science research. We will delve into its synthesis, characteristic reactivity, and its application in sophisticated cyclization strategies, offering both mechanistic rationale and field-proven experimental protocols.
Core Molecular Attributes and Synthesis
At its heart, this compound is a molecule of designed duality. The pyridine ring serves as a robust ligation site and a nucleophilic nitrogen source, while the propargyl alcohol moiety provides a reactive π-system and a hydroxyl group amenable to further functionalization. This unique combination of a Lewis basic heterocycle and a reactive alkyne makes it a prized asset for synthetic chemists.
Physicochemical Properties
A thorough understanding of a building block's physical and chemical characteristics is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | |
| IUPAC Name | This compound | [1] |
| Predicted XlogP | 0.4 | [1] |
Synthesis via Sonogashira Cross-Coupling
The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[2] In this case, the coupling partners are a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) and propargyl alcohol.
The choice of a 2-halopyridine is strategic; the halogen at the 2-position is activated towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing nature of the adjacent nitrogen atom. This facilitates the catalytic cycle, often allowing for milder reaction conditions compared to other isomeric halopyridines.
This protocol is a representative procedure adapted from established Sonogashira coupling methodologies.[3]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Triethylamine (Et₃N) (as solvent and base)
-
Anhydrous Dimethylformamide (DMF) (optional co-solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard anhydrous reaction glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5.0 mol%), and PPh₃ (5.0 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous triethylamine, followed by 2-bromopyridine (1.0 equiv) and propargyl alcohol (1.2 equiv). If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine is consumed (typically 3-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, necessitating an inert atmosphere to prevent catalyst deactivation.
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[4]
-
Amine Base: Triethylamine serves a dual purpose: it acts as a base to neutralize the hydrogen halide formed during the reaction and can also serve as the solvent.
-
Ligand: Triphenylphosphine stabilizes the palladium catalyst and modulates its reactivity.
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Reactivity and Application as a Synthetic Building Block
The true utility of this compound lies in its capacity for facile transformation into more complex heterocyclic systems. The proximate arrangement of the nucleophilic pyridine nitrogen and the electrophilic alkyne creates an ideal substrate for intramolecular cyclization reactions.
Platinum-Catalyzed Cyclization to Indolizines
A prominent application of this compound and its derivatives is the synthesis of indolizines, a class of nitrogen-containing bicyclic heterocycles with diverse biological activities. Platinum catalysts, such as PtCl₂ or PtCl₄, have proven to be highly effective in promoting the intramolecular cyclization of these substrates.[5]
The proposed mechanism involves the activation of the alkyne by the platinum catalyst, rendering it susceptible to nucleophilic attack by the pyridine nitrogen. This is followed by a series of steps, potentially including a 1,2-migration, to yield the final indolizine product. This transformation is a powerful example of atom-economical synthesis, where a complex bicyclic system is constructed in a single, efficient step.
This protocol is based on the work of Yan et al. and demonstrates the cyclization of a propargylic alcohol derivative.[5]
Materials:
-
This compound derivative (e.g., the corresponding acetate ester) (1.0 equiv)
-
Platinum(II) chloride (PtCl₂) (5 mol%)
-
Anhydrous toluene or other suitable aprotic solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Standard anhydrous reaction glassware
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the this compound derivative (1.0 equiv) and PtCl₂ (5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 70-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted indolizine.
Causality Behind Experimental Choices:
-
Platinum Catalyst: Platinum(II) and Platinum(IV) salts are highly oxophilic and effectively activate the alkyne towards intramolecular nucleophilic attack.[5]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation.
-
Aprotic Solvent: A non-protic solvent like toluene is used to prevent interference with the catalytic cycle and potential side reactions involving the hydroxyl group.
Caption: Key steps in the platinum-catalyzed synthesis of indolizines.
Spectroscopic Characterization
Accurate characterization of the building block is essential for verifying its synthesis and for monitoring subsequent reactions.
| Spectroscopic Data | Description |
| ¹³C NMR (Predicted) | The predicted ¹³C NMR spectrum shows characteristic peaks for the pyridyl ring carbons, the acetylenic carbons, and the methylene carbon bearing the hydroxyl group. The alkyne carbons are expected in the 80-90 ppm range. |
| ¹³C NMR (Experimental) | Key shifts observed at approximately 50.5, 84.3, 85.8, 123.6, 135.0, 136.9, 147.8, and 148.7 ppm.[6] |
Note: Experimental ¹H NMR data is not consistently reported in the literature and should be determined empirically upon synthesis.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in organic synthesis. Its convergent synthesis via the robust Sonogashira coupling and its subsequent elaboration into complex heterocyclic systems like indolizines highlight its value as a versatile building block. The insights provided in this guide, from mechanistic underpinnings to practical experimental protocols, are intended to empower researchers in drug discovery and materials science to harness the full potential of this remarkable molecule. As the demand for novel, nitrogen-containing scaffolds continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly increase, paving the way for future innovations in chemical synthesis.
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Yan, B.; Zhou, Y.; Zhang, H.; Chen, J.; Liu, Y. (2007). Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. Organic Letters, 9(15), 2843–2846. [Link]
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Yan, B., & Liu, Y. (2007). Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. The Journal of Organic Chemistry, 72(20), 7783-7786. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3481147, this compound. Retrieved from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Introduction to pyridyl-substituted alkynes in medicinal chemistry
An In-Depth Technical Guide to Pyridyl-Substituted Alkynes in Medicinal Chemistry
Abstract
The strategic incorporation of hybrid scaffolds combining the unique electronic and geometric properties of distinct functional groups is a cornerstone of modern medicinal chemistry. Among these, pyridyl-substituted alkynes have emerged as a privileged structural motif, offering a powerful toolkit for modulating physicochemical properties, enhancing target affinity, and enabling novel molecular constructions. The pyridine ring, a bioisostere of the phenyl group, introduces a hydrogen bond acceptor and can significantly improve aqueous solubility and metabolic profiles.[1][2][3][4] The alkyne moiety provides a rigid, linear linker that maintains a precise vector between pharmacophoric elements and serves as a versatile handle for further chemical elaboration through reactions like "click" chemistry.[5][6][7] This guide provides a senior application scientist’s perspective on the synthesis, strategic application, and characterization of pyridyl-substituted alkynes, aimed at researchers and professionals in drug development.
The Strategic Value of the Pyridyl-Alkyne Scaffold
The utility of combining a pyridine ring with an alkyne linker stems from the complementary nature of their properties. This synergy allows medicinal chemists to fine-tune molecules for optimal interaction with biological targets.
The Pyridine Moiety: More Than a Phenyl Bioisostere
While often employed as a bioisosteric replacement for a phenyl ring to mitigate metabolic liabilities associated with aromatic oxidation or to improve solubility, the pyridine ring offers much more.[1][2][8] Its nitrogen atom acts as a potent hydrogen bond acceptor, a critical interaction for anchoring ligands within protein active sites, particularly in the hinge region of kinases.[9][10] The position of the nitrogen (2-, 3-, or 4-pyridyl) allows for precise directional control of this interaction, profoundly influencing binding affinity and selectivity.[9] Furthermore, the pyridine ring's dipole moment and basicity can be tailored to optimize a compound's pharmacokinetic (ADME) profile.[8][11]
The Alkyne Moiety: A Rigid and Reactive Tool
The alkyne functional group is defined by its linear geometry and electronic richness.[5] In drug design, it serves several key roles:
-
Rigid Spacer: The sp-hybridized carbons impart a rigid, linear geometry, which is invaluable for positioning other functional groups in a specific orientation for optimal target engagement, minimizing the entropic penalty upon binding.[5]
-
Bioisostere: The alkyne can serve as a non-classical bioisostere for a range of functionalities, including nitriles, halogens, and even larger groups like 1,4-disubstituted phenyl rings, offering a sterically less demanding alternative.[5][6][12]
-
Potency Enhancement: The electron-rich triple bond can engage in atypical hydrogen bonding and other non-covalent interactions within a binding pocket, directly contributing to compound potency.[5]
-
Synthetic Handle: As a cornerstone of "click" chemistry, the terminal alkyne is a highly versatile functional group for bioconjugation, fragment linking, and the late-stage functionalization of complex molecules.[5][7][13]
Synthesis: The Sonogashira Cross-Coupling Reaction
The most robust and widely adopted method for constructing the C(sp²)-C(sp) bond between a pyridine ring and an alkyne is the Sonogashira cross-coupling reaction.[14][15][16] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[14]
Causality of Experimental Choices
The success of a Sonogashira coupling hinges on the interplay between its core components: a palladium catalyst, a copper(I) co-catalyst, a base, and an appropriate solvent. The reaction is typically conducted under an inert atmosphere to prevent the oxidative, undesired homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst in the presence of oxygen.[14][16]
-
Palladium Catalyst: The workhorse of the reaction. A Pd(0) species is required for the catalytic cycle to begin. Catalysts like Pd(PPh₃)₄ are pre-activated, while PdCl₂(PPh₃)₂ is reduced in situ to the active Pd(0) species. The bulky phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.
-
Copper(I) Co-catalyst: Typically CuI, its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This step deprotonates the alkyne and increases its nucleophilicity, facilitating the crucial transmetalation step with the palladium complex.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: it neutralizes the hydrogen halide (e.g., HBr, HI) byproduct generated during the reaction, and it can also act as the solvent.[14]
-
Substrates: The reaction is most efficient with iodo- and bromo-pyridines. Chloro-pyridines are generally less reactive and may require more forcing conditions or specialized catalyst systems.
Catalytic Cycle and Workflow
The mechanism involves two interconnected catalytic cycles.
Experimental Protocol: Synthesis of 3-(Phenylethynyl)pyridine
This protocol provides a representative method for the synthesis of a pyridyl-substituted alkyne. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
3-Bromopyridine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (TEA), anhydrous (solvent)
-
Round-bottom flask, equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add anhydrous triethylamine via syringe until all solids are dissolved and the desired concentration is reached (typically 0.1-0.5 M). Begin vigorous stirring.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature. Causality Note: Slow addition prevents a rapid exotherm and minimizes side reactions.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Causality Note: Heating accelerates the rate-limiting steps of the catalytic cycle, but excessive heat can lead to catalyst decomposition.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate. The filtrate is then concentrated under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the remaining triethylamine hydrobromide salts and other aqueous-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(phenylethynyl)pyridine.[15][17][18]
Characterization Data (Representative):
-
¹H NMR: Expect characteristic signals for the pyridine and phenyl protons. The pyridine proton adjacent to the nitrogen will be the most downfield.
-
¹³C NMR: The alkyne carbons typically appear in the 80-95 ppm range.
-
IR Spectroscopy: A sharp, weak to medium absorption band around 2230-2100 cm⁻¹ is indicative of the C≡C triple bond stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.[19][20]
Applications in Medicinal Chemistry
The pyridyl-alkyne scaffold is a versatile player in drug design, acting as a potent pharmacophore, a strategic bioisostere, and a tool for bioconjugation.
Pyridyl-Alkynes as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyridyl-alkyne motif is exceptionally well-suited for this role.
-
Hinge Binding: The pyridine nitrogen is perfectly positioned to form a critical hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.[10]
-
Rigid Linker: The alkyne acts as a rigid linker, projecting a second part of the molecule (e.g., another aromatic ring) into a deeper hydrophobic pocket, thereby increasing both potency and selectivity.[21][22] The drug Ponatinib, a multi-targeted kinase inhibitor, features an imidazo[1,2-b]pyridazine core (a pyridine bioisostere) linked via an alkyne to a substituted phenyl ring.[22][23]
Bioisosteric Replacements
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a powerful tool for lead optimization.[8][11] The pyridyl-alkyne motif offers multiple opportunities for this strategy.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Phenyl-Nitrile | 3-Pyridyl-Ethyne | The pyridyl-alkyne can mimic the size, shape, and electronics of the cyanophenyl group while improving solubility and providing a different hydrogen bonding vector.[1][5] |
| Phenyl-Benzene | Phenyl-Pyridine | Replacing a distal phenyl ring with pyridine can block a site of metabolism, introduce a key interaction point, and enhance solubility.[2][4] |
| Amide Linker | 1,2,3-Triazole (from alkyne) | An amide bond can be susceptible to hydrolysis. A 1,2,3-triazole, formed from a pyridyl-alkyne via a click reaction, can act as a stable, non-hydrolyzable amide bioisostere.[24] |
Enabling "Click" Chemistry for Bioconjugation
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible.[7][25] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide to form a stable 1,2,3-triazole ring.[5][13][24]
A pyridyl-substituted terminal alkyne is an ideal building block for this chemistry. It can be used to:
-
Label Proteins: Attach a pyridyl-alkyne probe to a protein of interest for target identification and validation.[6]
-
Fragment-Based Drug Discovery (FBDD): Link two low-affinity fragments together via a triazole linker to create a high-affinity lead compound.[7]
-
Antibody-Drug Conjugates (ADCs): Covalently attach a potent cytotoxic drug containing a pyridyl-alkyne handle to an antibody for targeted delivery.[7]
Conclusion and Future Outlook
Pyridyl-substituted alkynes represent a highly valuable and versatile scaffold in medicinal chemistry. Their synthesis is reliably achieved through well-established methods like the Sonogashira coupling, and their applications are extensive. They serve as potent pharmacophores, particularly in kinase inhibition, and offer strategic advantages as bioisosteres for optimizing drug-like properties. Furthermore, their role as key components in click chemistry continues to expand their utility in bioconjugation, chemical biology, and the construction of complex therapeutic modalities. Future research will likely focus on developing novel catalytic systems for their synthesis under even milder, more sustainable conditions and exploring their potential as reactive "warheads" in the design of targeted covalent inhibitors.[5][12] The continued application of this powerful structural motif will undoubtedly accelerate the discovery of new and effective medicines.
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Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Bioisosterism. (n.d.). Fiveable. [Link]
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Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate. [Link]
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Alkynes are important functional groups in human therapeutics. (a)... (n.d.). ResearchGate. [Link]
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Recent applications of click chemistry in drug discovery. (n.d.). PubMed. [Link]
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2020). PubMed Central. [Link]
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Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). ACS Publications. [Link]
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Innovative Click Chemistry Method Revolutionizes Drug Development. (2025). Lab Manager. [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. [Link]
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Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. (2016). PubMed. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. [Link]
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Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025). PubMed. [Link]
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Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. (n.d.). NIH. [Link]
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DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004). University of Illinois. [Link]
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The Use of Click Chemisty in Drug Development Applications. (n.d.). DergiPark. [Link]
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Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). PubMed Central. [Link]
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Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. (2021). PubMed Central. [Link]
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Utilizing perhalopyridine-based alkynes as suitable precursors for the synthesis of novel poly(1,2,3-triazolyl). (2024). NIH. [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). ResearchGate. [Link]
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Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. (n.d.). PubMed. [Link]
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Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. [Link]
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Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (n.d.). MDPI. [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PubMed Central. [Link]
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Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. (n.d.). Journal of the American Chemical Society. [Link]
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An In-Depth Technical Guide to the Synthesis and Applications of Pyridylalkynes
Abstract
Pyridylalkynes, aromatic compounds integrating a pyridine ring with an alkyne functional group, represent a cornerstone structural motif in modern chemistry. Their unique electronic properties, rigid linear geometry, and the coordination capability of the pyridine nitrogen make them exceptionally versatile building blocks. This guide provides a comprehensive overview of the synthesis and application of pyridylalkynes, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic intricacies of their primary synthetic route, the Sonogashira coupling, offering field-proven insights and a detailed experimental protocol. Furthermore, we will explore their pivotal roles in medicinal chemistry as enzyme inhibitors, in materials science as linkers for advanced polymers and metal-organic frameworks (MOFs), and in catalysis.
The Pyridylalkyne Core: A Privileged Scaffold
The fusion of a pyridine ring and an alkyne creates a molecule with a distinct set of characteristics. The pyridine moiety, an electron-deficient heterocycle, is a common feature in numerous natural products and pharmaceuticals, often acting as a hydrogen bond acceptor and enhancing aqueous solubility.[1][2] The alkyne group provides a rigid, linear linker that is crucial for constructing well-defined molecular architectures and engaging in a variety of chemical transformations, including "click" chemistry. This combination makes pyridylalkynes highly sought-after in the rational design of functional molecules.
Synthesis of Pyridylalkynes: The Sonogashira Coupling
The most powerful and widely used method for forming the sp²-sp carbon-carbon bond in pyridylalkynes is the Sonogashira cross-coupling reaction.[3][4] This reaction couples a terminal alkyne with an aryl or vinyl halide, typically a halopyridine in this context.[5][6] The reaction is valued for its mild conditions and broad functional group tolerance, making it ideal for complex molecule synthesis.[7][8]
Mechanistic Principles: A Tale of Two Cycles
The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[6][7][9] While copper-free versions exist, the dual-catalyst system is classic.
-
Palladium Cycle: The primary cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the halopyridine. This is typically the rate-determining step.[9][10] The reactivity of the halide is critical, with the general trend being I > Br > Cl.[9][11]
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[6] This step is crucial as it activates the alkyne for the subsequent step.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation.[10][12] This forms a pyridyl-palladium-alkyne intermediate.
-
Reductive Elimination: The final step is reductive elimination, where the desired pyridylalkyne product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[7][9]
The amine base plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide produced during the reaction.[6]
Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust method for the synthesis of a generic pyridylalkyne from a bromopyridine derivative. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
2-Bromo-pyridine derivative (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide [CuI] (0.05 mmol, 5.0 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (10 mL)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Catalyst Protection): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.025 mmol) and CuI (0.05 mmol). The catalysts, particularly the Pd(0) species formed in situ, are sensitive to oxygen. Flame-drying removes adsorbed water, and the inert atmosphere prevents catalyst degradation, which would otherwise halt the reaction.
-
Reagent Addition (Causality: Homogeneous Solution): Add the 2-bromopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol). A slight excess of the alkyne is used to drive the reaction to completion and compensate for potential homocoupling side reactions.
-
Solvent and Base Addition (Causality: Reaction Medium & Activation): Add the anhydrous, degassed solvent (10 mL) followed by the amine base (5 mL). The solvent must be free of water and oxygen. Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical. The base is essential for the alkyne activation step as described in the mechanism.[6]
-
Reaction Execution (Causality: Thermal Energy Input): Stir the reaction mixture at room temperature or heat to 50-80°C under the inert atmosphere. The choice of temperature depends on the reactivity of the halide; iodides often react at room temperature, while less reactive bromides may require heating.[8]
-
Monitoring (Causality: Determining Completion): Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show the consumption of the starting bromopyridine and the appearance of a new, typically less polar, product spot.
-
Workup (Causality: Product Isolation & Purification): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with aqueous ammonium chloride to quench the reaction and remove the amine base. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification (Causality: Purity Assurance): Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
Data Presentation: Comparative Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table summarizes typical conditions for the synthesis of pyridylalkynes.
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂/PPh₃/CuI | - | DMF | 100 | ~90% | [4] |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | DIPEA | DIPEA | RT | >95% | [11] |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | RT | High | [8] |
| Aryl Bromides | (allylPdCl)₂/P(t-Bu)₃ | - | - | RT | Good-Exc. | [12] |
*Note: Aryl halides shown for comparative purposes to illustrate general Sonogashira conditions.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine ring is a privileged structure in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in key biological interactions.[1][13][14] Pyridylalkynes serve as versatile scaffolds for developing novel therapeutic agents.
Mechanism of Action: Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[15] This is a primary strategy in drug design to correct metabolic imbalances or combat pathogens.[1] Inhibitors can be classified based on their mechanism:
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding.[15][16]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.[15]
-
Irreversible Inhibition (Suicide Inhibition): The inhibitor binds covalently to the enzyme, permanently deactivating it.[15]
The rigid structure of pyridylalkynes allows them to position key functional groups precisely within an enzyme's active or allosteric site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the alkyne can participate in π-stacking or other non-covalent interactions.
Case Study: Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in drug metabolism and the synthesis of key biological molecules. Inhibitors of specific CYP enzymes are of great interest for treating diseases like prostate cancer.[17] Arylalkynes have been identified as potent mechanism-based "suicide" inhibitors of CYP enzymes.[18] Pyridyl-substituted compounds, in particular, have shown strong inhibitory activity against enzymes like 17α-hydroxylase/17,20-lyase (a P450 enzyme), which is a target for blocking androgen biosynthesis in prostate cancer therapy.[17]
Applications in Materials Science
The rigidity and defined geometry of pyridylalkynes make them excellent components for constructing highly ordered materials with tailored properties.
Linkers for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[19][20] Their vast internal surface areas and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis.[20]
Pyridylalkynes are ideal organic linkers for MOFs.[21][22][23]
-
Coordination: The pyridine nitrogen provides a well-defined coordination site for the metal ions (nodes).
-
Rigidity: The alkyne unit acts as a strong, linear strut, ensuring the formation of a robust and porous framework rather than a collapsed structure.
-
Functionality: The aromatic system can be further functionalized to tune the electronic properties and chemical environment within the MOF pores.
Monomers for Advanced Polymers
The incorporation of pyridylalkyne units into polymer backbones can lead to materials with unique properties. For instance, pyridinium-activated alkynes can undergo spontaneous "amino-yne click polymerization" with diamines to form n-π conjugated polyelectrolytes.[24] These polymers are of interest for applications in electronics and sensors due to their charged backbones and thermal stability.[24] The rigidity of the alkyne contributes to desirable material properties like high thermal stability and good film-forming capabilities.[25]
Conclusion and Future Outlook
Pyridylalkynes are far more than simple chemical curiosities; they are enabling scaffolds at the intersection of organic synthesis, medicinal chemistry, and materials science. The reliability and efficiency of the Sonogashira coupling provide robust access to a vast array of these structures.[3] In drug discovery, their ability to be tailored for specific enzyme active sites continues to yield promising therapeutic leads.[1][17] In materials science, their use as rigid, functional linkers is paving the way for next-generation MOFs and conjugated polymers with unprecedented control over structure and function.[21][24] Future research will likely focus on developing even more sustainable and efficient catalytic systems for their synthesis and exploring their application in emerging fields such as organic electronics and targeted drug delivery.
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- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
- Step-by-Step Guide to Performing a Sonogashira Reaction with Long-Chain Iodoalkynes - Benchchem.
- Sonogashira Coupling - Organic Synthesis.
- An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Publishing.
- An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. (2023-01-12).
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- Sonogashira coupling - Wikipedia.
- Solid phase palladium-catalysed C-C bond formation in the pyridine series : Access to aryl and alkynyl pyridylpiperazines | Request PDF - ResearchGate. (2026-01-03).
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A Technical Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol for Research and Development
This technical guide provides an in-depth overview of 3-(Pyridin-2-yl)prop-2-yn-1-ol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document covers its commercial availability, physicochemical properties, plausible synthetic routes, potential applications, and essential safety protocols.
Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] Molecules incorporating the 2-substituted pyridine motif are integral to a wide range of pharmacologically active compounds, including kinase inhibitors.[2][3] this compound combines this critical heterocycle with a propargyl alcohol functionality. The terminal alkyne and hydroxyl groups serve as versatile chemical handles for elaboration into more complex molecular architectures, making it a valuable starting material for creating libraries of novel compounds for biological screening.
Commercial Availability and Procurement
This compound is readily available from several commercial suppliers, facilitating its use in research and development without the immediate need for custom synthesis. Researchers can procure this reagent in various quantities and purities.
| Supplier | CAS Number | Purity | Available Quantities |
| CymitQuimica | 29768-03-4 | 98% | 100mg, 250mg, 1g, 5g[4] |
| Apollo Scientific | 29768-03-4 | 98% | 1g[5] |
| SynQuest Laboratories | 29768-03-4 | 98% | 1g[5] |
| Activate Scientific | 29768-03-4 | 96+% | 1g[5] |
| AK Scientific | 29768-03-4 | Not specified | 1g[5] |
| Toronto Research Chemicals | 29768-03-4 | Not specified | 50mg[5] |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is essential for its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 29768-03-4 | [4][5] |
| Molecular Formula | C₈H₇NO | [4][5][6] |
| Molecular Weight | 133.15 g/mol | [5] |
| Appearance | Light brown to brown solid | [5] |
| Melting Point | 85 °C | [5] |
| Boiling Point | 125 °C (at 3 Torr) | [5] |
| IUPAC Name | This compound | [6] |
| InChI Key | JBTFIWAQYSBSEZ-UHFFFAOYSA-N | [4][6] |
| SMILES | C1=CC=NC(=C1)C#CCO | [6] |
Synthesis Methodology: A Plausible Approach
While this compound is commercially available, understanding its synthesis is crucial for developing derivatives or for large-scale production. A common and effective method for synthesizing aryl/heteroaryl propargyl alcohols is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.
The logical synthetic pathway involves the coupling of 2-bromopyridine with propargyl alcohol. This approach is favored due to the commercial availability of both starting materials and the well-established, high-yielding nature of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize this compound from 2-bromopyridine and propargyl alcohol.
Materials:
-
2-Bromopyridine
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the anhydrous solvent, followed by the base.
-
Add 2-bromopyridine to the mixture.
-
Finally, add propargyl alcohol dropwise to the stirring mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Plausible synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of this compound makes it a highly valuable intermediate.
-
Kinase Inhibitor Scaffolds: The pyridine moiety is a well-known hinge-binding motif in many kinase inhibitors.[3] The propargyl alcohol can be further functionalized to explore the solvent-front region of the ATP-binding pocket, potentially leading to potent and selective inhibitors.
-
Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions. This allows for the efficient conjugation of the pyridinyl-propargyl core to other molecules, such as peptides, sugars, or other small molecules, to create complex bioconjugates or drug candidates.
-
Heterocyclic Synthesis: The alkyne and alcohol functionalities can participate in various cyclization reactions to form more complex fused heterocyclic systems, which are of great interest in medicinal chemistry.
-
Fragment-Based Drug Design (FBDD): This molecule can serve as an initial fragment for FBDD campaigns. Its interactions with a target protein can be identified and then elaborated upon by modifying the hydroxyl or alkyne groups to improve binding affinity and selectivity.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[5]
Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling this compound.[7]
Caption: Recommended safety workflow for handling the compound.
References
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PubChem. This compound. [Link]
-
MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
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PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. [Link]
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SpectraBase. 3-[5-(Pyridin-3-yl)-2-thienyl]prop-2-yn-1-ol. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
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PubChem. 3-(2-Pyridyl)-2-propen-1-ol. [Link]
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Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
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National Center for Biotechnology Information. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]
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KISHIDA CHEMICAL CO., LTD. Pyridine Safety Data Sheet. [Link]
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ResearchGate. Pyridones in drug discovery: Recent advances. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-(Pyridin-2-yl)prop-2-yn-1-ol for Research and Development
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Pyridin-2-yl)prop-2-yn-1-ol, a heterocyclic propargyl alcohol of increasing interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of specific toxicological and safety data for this compound, this guide synthesizes information from structurally related molecules, namely propargyl alcohol and pyridine, to establish a robust framework for its safe utilization in a laboratory setting. The following sections will detail the known properties of this compound, infer potential hazards based on its constituent chemical moieties, and provide explicit, field-proven methodologies for its handling, storage, and disposal. This document is intended for researchers, scientists, and drug development professionals who are actively working with or considering the use of this compound.
Introduction to this compound: A Molecule of Growing Importance
This compound is a bifunctional molecule that incorporates both a pyridine ring and a propargyl alcohol. The pyridine moiety is a common scaffold in pharmaceutical development, known to influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds.[1] The propargyl alcohol group is a versatile functional handle for various chemical transformations, including click chemistry, transition metal-catalyzed cross-coupling reactions, and the synthesis of complex heterocyclic systems. This unique combination of functionalities makes this compound an attractive building block in the synthesis of novel therapeutic agents and functional materials. However, the inherent reactivity of the propargyl alcohol and the toxicological profile of the pyridine ring necessitate a thorough understanding of its potential hazards and the implementation of stringent safety measures.
Physicochemical and Hazard Profile
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 29768-03-4 | [3][4] |
| Molecular Formula | C₈H₇NO | [3][4] |
| Molecular Weight | 133.15 g/mol | [3] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 85 °C | [3] |
| Boiling Point | 125 °C at 3 Torr | [3] |
| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 12.78 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Inferred Hazard Identification
The safety profile of this compound can be inferred from the known hazards of its core structures: propargyl alcohol and pyridine. Furthermore, the GHS classification for the constitutional isomer, 1-(Pyridin-2-yl)prop-2-yn-1-ol, provides a strong indication of the potential hazards.[5]
| Hazard Class | Inferred Classification and Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. Pyridine is harmful if swallowed, and the GHS classification for 1-(pyridin-2-yl)prop-2-yn-1-ol includes H302 (Harmful if swallowed).[5] |
| Skin Corrosion/Irritation | Causes skin irritation. Propargyl alcohol can cause skin irritation, and the GHS classification for 1-(pyridin-2-yl)prop-2-yn-1-ol includes H315 (Causes skin irritation).[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Propargyl alcohol can cause severe eye irritation, and the GHS classification for 1-(pyridin-2-yl)prop-2-yn-1-ol includes H319 (Causes serious eye irritation).[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Both propargyl alcohol and pyridine vapors can irritate the respiratory tract. The GHS classification for 1-(pyridin-2-yl)prop-2-yn-1-ol includes H335 (May cause respiratory irritation).[5] |
| Flammability | Combustible Solid. While the flash point is not determined, the presence of the propargyl group suggests that the compound is combustible. Propargyl alcohol itself is a flammable liquid. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety
A robust safety protocol relies on a combination of effective engineering controls and appropriate personal protective equipment.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]
-
Emergency Eyewash and Safety Shower: An accessible and regularly tested emergency eyewash station and safety shower are essential in the immediate vicinity of where the compound is handled.[8]
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Prevents skin contact and absorption.[7][9] |
| Body Protection | A flame-resistant laboratory coat worn fully buttoned. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary if there is a risk of exposure outside of a fume hood. | Minimizes inhalation of potentially harmful vapors.[7] |
graph "PPE_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Preparation" { label="Preparation"; style="filled"; fillcolor="#E8F0FE"; "Don_Lab_Coat" [label="Don Lab Coat"]; "Don_Goggles" [label="Wear Safety Goggles"]; "Don_Gloves" [label="Don Double Gloves"]; }
subgraph "cluster_Handling" { label="Handling in Fume Hood"; style="filled"; fillcolor="#E6F4EA"; "Weigh_Transfer" [label="Weigh & Transfer"]; "Reaction_Setup" [label="Set up Reaction"]; }
subgraph "cluster_PostHandling" { label="Post-Handling"; style="filled"; fillcolor="#FEF7E0"; "Decontaminate_Glassware" [label="Decontaminate Glassware"]; "Dispose_Waste" [label="Dispose of Waste"]; "Remove_Gloves" [label="Remove Outer Gloves"]; "Wash_Hands" [label="Wash Hands"]; }
"Don_Lab_Coat" -> "Don_Goggles" -> "Don_Gloves" -> "Weigh_Transfer"; "Weigh_Transfer" -> "Reaction_Setup"; "Reaction_Setup" -> "Decontaminate_Glassware"; "Decontaminate_Glassware" -> "Dispose_Waste"; "Dispose_Waste" -> "Remove_Gloves"; "Remove_Gloves" -> "Wash_Hands"; }
Caption: Workflow for donning PPE and handling the compound.
Safe Handling and Storage Protocols: Minimizing Risk at Every Step
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound as a hazardous substance.[6]
-
Use in a Well-Ventilated Area: All operations should be performed within a chemical fume hood.[6]
-
Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.
-
Avoid Heat and Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks.
-
Use Non-Sparking Tools: When handling the solid, use non-sparking tools.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C as recommended by suppliers.[3]
-
Container: Keep the container tightly closed and clearly labeled.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill and Leak Procedures
-
Small Spills (in a fume hood):
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol followed by water) and wipe clean.
-
-
Large Spills:
Waste Disposal and Decontamination
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[8]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent paper) should be disposed of as hazardous waste.[7]
-
Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidelines.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste.
-
Quenching of Residual Alkyne (if necessary for reactive downstream chemistry): For glassware from reactions where unreacted alkyne may persist, a quenching step is advisable. This should be done with extreme caution in a fume hood.
-
Add a less reactive alcohol like isopropanol to the glassware and swirl.
-
Follow with a more reactive alcohol like methanol.
-
Finally, rinse with water.
-
-
Washing: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry.
Caption: General workflow for the disposal of chemical waste.
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. While the full toxicological profile of this compound is yet to be elucidated, a cautious approach based on the known properties of its structural motifs is both prudent and necessary. By integrating these safety measures into all experimental workflows, researchers can mitigate risks and foster a secure laboratory environment that enables the continued exploration of this promising molecule's scientific potential.
References
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University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
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3-(Pyridin-2-yl)prop-2-yn-1-ol molecular weight and formula
An In-depth Technical Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol: A Versatile Synthon for Drug Discovery
Executive Summary
This compound is a heterocyclic organic compound featuring a pyridine ring, an internal alkyne, and a primary alcohol. This unique combination of functional groups makes it a highly valuable and versatile building block, or synthon, for the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development. The pyridine moiety is a well-established pharmacophore found in numerous approved drugs, capable of engaging in critical hydrogen bonding and pi-stacking interactions with biological targets. The propargyl alcohol unit provides a rigid linker and a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of the compound's properties, a robust and field-proven synthetic protocol, detailed characterization data, and a discussion of its potential applications for researchers and scientists in drug discovery.
The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. Pyridine and its derivatives are integral components of numerous therapeutic agents due to their ability to act as bioisosteres for phenyl rings, amides, and other heterocycles.[1][2] Their key features include:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor, a critical interaction for anchoring ligands within the active sites of proteins and enzymes.
-
Modulation of Physicochemical Properties: The inclusion of a pyridine ring can influence a molecule's aqueous solubility, lipophilicity, and metabolic stability, all key parameters in optimizing a drug candidate's pharmacokinetic profile.[1][2]
-
Bioisosterism: Pyridones, tautomers of hydroxypyridines, often serve as effective bioisosteres, mimicking the structure and electronic properties of other functional groups to enhance target affinity and selectivity.[1][2]
Given these advantages, novel building blocks like this compound, which incorporate the pyridine motif into a synthetically versatile structure, are of significant interest to the drug development community.
Core Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for planning synthetic transformations, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | PubChemLite[3] |
| Monoisotopic Mass | 133.05276 Da | PubChemLite[3] |
| SMILES | C1=CC=NC(=C1)C#CCO | PubChemLite[3] |
| InChIKey | JBTFIWAQYSBSEZ-UHFFFAOYSA-N | PubChemLite[3] |
| Predicted XlogP | 0.4 | PubChemLite[3] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of aryl- and heteroaryl-alkynes is a cornerstone of modern organic chemistry. For this compound, the most reliable and widely applicable method is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium complex facilitates the oxidative addition to the aryl halide and the reductive elimination to form the product. The copper co-catalyst is crucial for forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center, accelerating the catalytic cycle.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. Its primary role is to deprotonate the terminal alkyne to form the reactive acetylide anion and to neutralize the hydrogen halide (H-X) byproduct generated during the reaction, preventing catalyst deactivation.
-
Solvent and Atmosphere: The reaction is typically run in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent oxidative side reactions, particularly the Glaser coupling (homo-coupling) of the alkyne, and to ensure the stability of the organometallic catalytic species.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (3.0 eq) and anhydrous THF. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Unambiguous characterization of the final compound is essential for validating its structure and purity. The following are the expected spectroscopic signatures based on the compound's functional groups.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 8.5-8.6 (m, 1H), 7.6-7.8 (m, 1H), 7.2-7.4 (m, 2H), 4.5 (s, 2H), ~2.0-3.0 (br s, 1H) | Aromatic protons of the 2-substituted pyridine ring. Methylene protons (-CH₂-) adjacent to the alcohol. Broad, exchangeable hydroxyl proton (-OH). |
| ¹³C NMR | δ 140-150 (aromatic), 120-138 (aromatic), ~90 (alkynyl), ~80 (alkynyl), ~50 (aliphatic -CH₂OH) | Signals corresponding to the pyridine ring carbons, the two sp-hybridized alkyne carbons, and the sp³-hybridized methylene carbon. |
| IR (cm⁻¹) | 3400-3200 (broad), ~2230 (weak-medium), 1600-1450 | O-H stretching vibration of the alcohol. C≡C stretching of the internal alkyne. C=C and C=N stretching vibrations of the pyridine ring. |
| MS (ESI+) | m/z = 134.06 [M+H]⁺ | The mass-to-charge ratio for the protonated molecular ion, confirming the molecular weight. |
Applications in Drug Development and Chemical Biology
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective and stepwise elaboration into more complex molecular architectures.
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common hinge-binding motif in many kinase inhibitors. The alkyne linker can be used to position other pharmacophoric groups into specific pockets of the kinase active site. Novel pyridin-2-yl urea derivatives have been investigated as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1).[4]
-
Intermediate for Antimicrobial Agents: Pyridine-containing compounds, such as 2-phenyl-N-(pyridin-2-yl)acetamides, have been explored for their antimycobacterial and other antimicrobial properties.[5] This core can serve as a starting point for synthesizing analogs for antimicrobial screening.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple structure, this compound is an ideal candidate for a fragment library. Hits identified from FBDD screens can be elaborated by functionalizing the alcohol or pyridine ring to improve potency and selectivity.
-
Synthesis of Complex Heterocycles: The alkyne and alcohol moieties can participate in a variety of cyclization reactions to build more complex fused heterocyclic systems, which are often of interest in medicinal chemistry.
Diagram of Application Potential
Caption: Potential synthetic diversification of the core scaffold.
Conclusion
This compound represents a synthetically valuable and strategically important building block for modern drug discovery. Its straightforward synthesis via robust cross-coupling chemistry, combined with the proven utility of the pyridine scaffold and the versatile reactivity of the propargyl alcohol moiety, makes it an attractive starting point for generating libraries of novel compounds. Researchers and drug development professionals can leverage this synthon to accelerate the discovery of new therapeutic agents targeting a wide range of diseases.
References
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PubChem. 3-(Pyridin-2-YL)propanal | C8H9NO | CID 11400798. PubChem. Available from: [Link]
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PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913. PubChem. Available from: [Link]
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PubChemLite. This compound. PubChemLite. Available from: [Link]
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PubChem. 3-(2-Pyridyl)-2-propen-1-ol. PubChem. Available from: [Link]
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PubChem. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292. PubChem. Available from: [Link]
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MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available from: [Link]
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PubChem. 3-Pyridin-2-ylbut-1-yn-1-ol. PubChem. Available from: [Link]
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SpectraBase. 3-[5-(Pyridin-3-yl)-2-thienyl]prop-2-yn-1-ol. SpectraBase. Available from: [Link]
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PubChem. 3-(Pyridin-2-yl)propan-1-amine. PubChem. Available from: [Link]
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MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: [Link]
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ChemSynthesis. 1-phenyl-3-pyridin-2-ylpropan-1-ol. ChemSynthesis. Available from: [Link]
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Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Preprints.org. Available from: [Link]
-
ResearchGate. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. ResearchGate. Available from: [Link]
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ResearchGate. Pyridones in drug discovery: Recent advances. ResearchGate. Available from: [Link]
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PubMed. Pyridones in drug discovery: Recent advances. PubMed. Available from: [Link]
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NIH National Library of Medicine. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. NIH National Library of Medicine. Available from: [Link]
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Charles University. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Charles University. Available from: [Link]
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Methodological & Application
Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol via Sonogashira Coupling: An Application Note and Detailed Protocol
Introduction: The Significance of Pyridyl-Alkynols in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding, enhance solubility, and serve as a bioisostere for other aromatic systems.[1][2] When coupled with an alkynol functionality, the resulting pyridyl-alkynol core, exemplified by 3-(pyridin-2-yl)prop-2-yn-1-ol, becomes a highly versatile building block for the synthesis of complex molecular architectures.[3][4] These compounds are pivotal intermediates in the development of novel therapeutics, including kinase inhibitors, central nervous system agents, and antiviral compounds.[5][6] The Sonogashira coupling reaction stands out as a premier method for the construction of the C(sp²)-C(sp) bond that defines these structures, offering mild reaction conditions and broad functional group tolerance.[7][8] This application note provides a comprehensive guide to the synthesis of this compound using a palladium and copper co-catalyzed Sonogashira coupling, intended for researchers, scientists, and professionals in drug development.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, proceeding through two interconnected catalytic cycles.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precursor, undergoes oxidative addition to the 2-halopyridine, forming a palladium(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the propargyl alcohol moiety to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne of propargyl alcohol.
-
Deprotonation: In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Bromopyridine | 99% | Sigma-Aldrich |
| Propargyl alcohol | 99% | Sigma-Aldrich |
| Bis(triphenylphosphine)palladium(II) dichloride | 98% | Strem Chemicals |
| Copper(I) iodide | 99.995% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Saturated aqueous ammonium chloride | Laboratory grade | Fisher Scientific |
| Brine | Laboratory grade | Fisher Scientific |
| Anhydrous magnesium sulfate | Laboratory grade | Fisher Scientific |
| Schlenk flask | 50 mL | VWR |
| Magnetic stirrer with heating | VWR | |
| Inert gas supply | Nitrogen or Argon, high purity | Airgas |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Column chromatography supplies | Silica gel, 230-400 mesh | Sorbent Technologies |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Optimization may be required for scale-up or if using different starting materials.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5.0 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of propargyl alcohol (Glaser coupling).
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (10 mL) followed by anhydrous triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Alkyne Addition: Add propargyl alcohol (1.2 mmol, 1.2 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Upon completion of the reaction, quench the reaction by adding saturated aqueous ammonium chloride (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization and Expected Results
The structure and purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
| Parameter | Expected Result |
| Appearance | White to pale yellow solid |
| Yield | 70-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.58 (d, 1H), 7.68 (td, 1H), 7.45 (d, 1H), 7.25 (dd, 1H), 4.52 (s, 2H), 2.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.1, 142.9, 136.5, 127.6, 123.0, 90.1, 83.5, 51.8 |
| Mass Spectrometry (ESI+) | m/z: 134.0600 [M+H]⁺, 156.0420 [M+Na]⁺ |
Applications in Drug Development
The 2-alkynylpyridine motif is a privileged scaffold in medicinal chemistry. The synthesized this compound can serve as a key intermediate in the synthesis of a variety of biologically active molecules. The alkyne functionality can be further elaborated through various chemical transformations, such as click chemistry, reduction to the corresponding alkene or alkane, or further cross-coupling reactions. The hydroxyl group provides a handle for esterification, etherification, or conversion to other functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. Pyridine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]
Safety Information
-
2-Bromopyridine: Is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Propargyl Alcohol: Is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood away from ignition sources, and wear appropriate PPE.
-
Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.
-
Triethylamine: Is a flammable and corrosive liquid. Handle in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
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-
Sonogashira coupling. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 111(3), 2074-2145.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 2024, 54(3), 599-616.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Advances, 2017.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 24(5), 1047-1051.
- Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 2024, 12, 100210.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 2024.
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- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol via Sonogashira Coupling
Abstract
This document provides a detailed protocol for the synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and versatile Sonogashira cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, a step-by-step experimental procedure, safety protocols, and characterization guidelines. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction and Scientific Rationale
This compound is a heterocyclic propargyl alcohol of significant interest in the synthesis of complex molecules. The pyridine moiety is a common pharmacophore in numerous clinically approved drugs, while the propargyl alcohol functionality serves as a versatile handle for further chemical transformations, including click chemistry, cyclization reactions, and the formation of allylic alcohols.[1] The synthesis of this compound is most effectively achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction between a 2-halopyridine and propargyl alcohol.[2][3]
The Sonogashira reaction, first reported in 1975, has become a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp) bonds.[4] Its prevalence is due to the mild reaction conditions, broad functional group tolerance, and high yields.[2][5] This protocol will detail the coupling of 2-bromopyridine with propargyl alcohol, a readily available and cost-effective starting material.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromopyridine), forming a Pd(II) complex.[4][5] This is often the rate-limiting step.[2]
-
The Copper Cycle: Concurrently, the terminal alkyne (propargyl alcohol) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[6]
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex.[5] The resulting palladium-acetylide complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[6]
Materials and Reagents
Ensure all reagents are of appropriate purity (typically >98%) and solvents are anhydrous unless otherwise specified.
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Properties |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 10.0 | 1.0 | Density: 1.657 g/mL |
| Propargyl alcohol | C₃H₄O | 56.06 | 12.0 | 1.2 | Density: 0.948 g/mL, BP: 114-115 °C |
| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.25 | 0.025 | Yellow crystalline solid |
| Copper(I) iodide (CuI) | CuI | 190.45 | 0.50 | 0.05 | Off-white to tan powder |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 30.0 | 3.0 | Density: 0.726 g/mL, Anhydrous grade recommended |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | Anhydrous, inhibitor-free |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - | For work-up |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | For drying organic phase |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - | 230-400 mesh |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | For chromatography |
| Hexanes | C₆H₁₄ | 86.18 | - | - | For chromatography |
Experimental Protocol
This protocol describes a 10 mmol scale reaction. Adjust quantities as needed.
Step 1: Reaction Setup 1.1. To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol, 2.5 mol%) and copper(I) iodide (95 mg, 0.50 mmol, 5 mol%). 1.2. Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) species.
Step 2: Reagent Addition 2.1. Under a positive pressure of nitrogen, add 30 mL of anhydrous THF to the flask via syringe. Stir the mixture to dissolve the catalysts. 2.2. Sequentially add triethylamine (4.2 mL, 30.0 mmol, 3.0 equiv.), 2-bromopyridine (0.95 mL, 10.0 mmol, 1.0 equiv.), and propargyl alcohol (0.70 mL, 12.0 mmol, 1.2 equiv.) via syringe. The order of addition is important; the base and substrates are added to the catalyst solution.
Step 3: Reaction and Monitoring 3.1. Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically exothermic and may warm slightly. 3.2. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is generally complete within 3-6 hours.[5]
Step 4: Work-up and Extraction 4.1. Once the reaction is complete (disappearance of the limiting reagent, 2-bromopyridine), dilute the mixture with 50 mL of diethyl ether or ethyl acetate. 4.2. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with an additional 20 mL of the solvent. 4.3. Transfer the filtrate to a separatory funnel and wash with 30 mL of saturated aqueous ammonium chloride solution, followed by 30 mL of brine. 4.4. Separate the organic layer and dry it over anhydrous sodium sulfate.
Step 5: Purification 5.1. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. 5.2. The crude product will be a dark oil or solid. Purify the residue by flash column chromatography on silica gel. A gradient elution starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is typically effective. 5.3. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the pyridyl protons, the methylene protons adjacent to the alcohol, and the hydroxyl proton.
-
¹³C NMR: Expect signals for the alkyne carbons and the carbons of the pyridine ring.
-
FT-IR: Look for a characteristic O-H stretch (broad, ~3300 cm⁻¹), a C≡C stretch (~2230 cm⁻¹, may be weak), and C-H stretches of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.[7]
Safety and Handling Precautions
A thorough risk assessment must be conducted before commencing this synthesis.
-
General Precautions: The entire procedure should be performed in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[9][10]
-
Propargyl Alcohol: This substance is highly flammable, toxic, and corrosive.[8][10] It is fatal if inhaled, swallowed, or in contact with skin.[8] Avoid contact with skin and eyes, and prevent inhalation of vapors.[9] Store in a cool, well-ventilated area away from ignition sources.[11] An emergency shower and eyewash station should be readily accessible.[11]
-
2-Bromopyridine: This compound is a skin and eye irritant. Handle with care.
-
Triethylamine: Corrosive and flammable with a strong odor. Avoid inhalation and skin contact.
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure an inert atmosphere was maintained throughout the setup. The quality of the base and solvent is also critical; use freshly distilled or anhydrous reagents.
-
Formation of Diynes (Glaser Coupling): This side reaction, the homocoupling of the alkyne, can occur if the reaction is exposed to oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere can minimize this.
-
Difficult Purification: The product may co-elute with triphenylphosphine oxide, a byproduct from the catalyst. Careful chromatography is required.
By adhering to this detailed protocol and the associated safety measures, researchers can reliably synthesize this compound for a variety of applications in chemical and pharmaceutical development.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Link]
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ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction. [Link]
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Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. [Link]
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New Jersey Department of Health. PROPARGYL ALCOHOL HAZARD SUMMARY. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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ResearchGate. Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. [Link]
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Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
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ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
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Royal Society of Chemistry. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. [Link]
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PubChem. 3-(2-Pyridyl)-2-propen-1-ol. [Link]
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MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
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Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
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Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. [Link]
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Bulletin of the Chemical Society of Ethiopia. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]
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Application Notes & Protocols: Leveraging 3-(Pyridin-2-yl)prop-2-yn-1-ol for Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3] While extraordinarily robust, reaction kinetics can be significantly enhanced through the use of ancillary ligands that stabilize the active Cu(I) catalytic species. This guide details the application of 3-(Pyridin-2-yl)prop-2-yn-1-ol, an alkyne that features an integrated pyridyl moiety. This internal nitrogenous base acts as a chelating "ligand-on-substrate," offering a unique modality for reaction acceleration. We will explore the mechanistic advantages of this substrate, provide detailed protocols for its use in both organic synthesis and aqueous bioconjugation contexts, and offer expert insights into optimization, purification, and safety.
The Scientific Principle: Chelation-Assisted Catalysis
The remarkable efficiency of the CuAAC reaction stems from a multi-step catalytic cycle involving copper-acetylide intermediates.[] The rate and stability of this cycle can be dramatically improved by ligands that coordinate to the copper center, preventing oxidation and disproportionation while promoting the key catalytic steps.[5][6]
Unlike reactions that rely on external, separately added ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), this compound introduces the ligand functionality as part of the alkyne substrate itself.
Mechanistic Advantages:
-
Proximity-Driven Rate Enhancement: The pyridyl nitrogen atom is covalently tethered to the alkyne, positioning it to chelate the copper ion once it coordinates to the alkyne. This creates a high effective molarity of the ligating group at the reaction center, facilitating the formation of a highly active catalytic complex.[7]
-
Stabilization of Cu(I): The N-coordination helps to stabilize the catalytically active Cu(I) oxidation state, reducing the likelihood of oxidative Glaser-type alkyne homocoupling, a common side reaction.[8]
-
Simplified Reaction Setup: By obviating the need for an external ligand, the reaction setup is simplified, reducing the number of reagents and potential for introducing impurities.
The diagram below illustrates the proposed chelation effect within the catalytic cycle.
Caption: Chelation-assisted CuAAC mechanism using a pyridyl-alkyne.
Safety First: Handling Azides and Copper Catalysts
Scientific integrity demands a commitment to safety. Both azides and copper catalysts require careful handling.
-
Azide Hazards: Organic azides, particularly those with low molecular weight or a high nitrogen-to-carbon ratio, can be explosive and sensitive to heat, shock, or friction.[2]
-
NEVER heat small-molecule azides neat or attempt to distill them.
-
Always work behind a blast shield when handling potentially energetic azides for the first time or on a larger scale.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[9][10]
-
Avoid contact with heavy metals (aside from the copper catalyst) and halogenated solvents like dichloromethane, which can form dangerously reactive compounds.[10][11]
-
-
Waste Disposal: Quench residual azide in reaction waste before disposal, following institutional safety protocols. A common method involves treatment with sodium nitrite and then acidification.[11] Never pour azide-containing solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[11]
-
Copper Toxicity: While essential for the reaction, copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle them in a well-ventilated fume hood.
Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization of temperature, concentration, and reaction time may be necessary depending on the specific azide substrate.
Protocol 1: Small-Molecule Synthesis in Organic Solvents
This protocol is designed for general organic synthesis applications where reactants are soluble in common organic solvents.
Workflow Overview
Caption: General workflow for CuAAC in an organic solvent.
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent (e.g., THF, DMF, or a t-BuOH/H₂O mixture) to a final concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: Add the copper(I) source. For this chelation-assisted reaction, a simple Cu(I) salt is often sufficient. Add Copper(I) iodide (CuI, 1-5 mol%) or Copper(I) acetate (CuOAc, 1-5 mol%) directly to the stirring solution.[12]
-
Expert Insight: Unlike standard CuAAC which often requires a Cu(II) precursor with a reducing agent, the direct use of a Cu(I) salt can be more efficient here, as the integrated ligand helps maintain the active oxidation state.
-
-
Reaction Progress: Stir the reaction at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
Workup & Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to complex some copper) and then with a 0.1 M aqueous EDTA solution (to chelate and remove the majority of the copper).[13] Finish with a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for labeling sensitive biological molecules like proteins or nucleic acids in an aqueous buffer system.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Biomolecule-Azide: Prepare a solution of your azide-modified biomolecule in a suitable, copper-compatible buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5) at a known concentration (e.g., 1-10 mg/mL). Note: Avoid Tris buffers, as they can chelate copper and inhibit the reaction.[8]
-
Alkyne: Prepare a 10-50 mM stock solution of this compound in DMSO or water.
-
Copper Catalyst: Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Reducing Agent: Prepare a fresh 100 mM stock solution of Sodium Ascorbate (NaAsc) in deionized water. This is essential to reduce Cu(II) to the active Cu(I) in situ.[1][14]
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order to the desired final concentrations. A typical reaction might target:
-
Biomolecule-Azide: 25-100 µM
-
This compound: 250-1000 µM (10-fold excess)
-
CuSO₄: 100-500 µM (4 to 5-fold excess over biomolecule)
-
Sodium Ascorbate: 1-5 mM (maintaining a reducing environment)
-
Expert Insight: Add the sodium ascorbate last , immediately before capping the tube. This ensures the reducing environment is established just as the reaction is initiated, maximizing the concentration of active Cu(I).[8]
-
-
Incubation: Gently mix the reaction by inversion or slow rotation. Incubate at room temperature or 37 °C for 1-4 hours.
-
Purification: Following the reaction, the labeled biomolecule must be purified from excess reagents and the copper catalyst. The method will depend on the nature of the biomolecule:
-
Proteins: Use size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Nucleic Acids: Ethanol precipitation is often effective.
-
Small Molecules: Reverse-phase HPLC can be used.
-
Data & Troubleshooting
Typical Reaction Parameters
| Parameter | Protocol 1 (Organic Synthesis) | Protocol 2 (Bioconjugation) | Rationale & Notes |
| Alkyne | This compound | This compound | The integrated ligand is key to both protocols. |
| Copper Source | CuI, CuBr, CuOAc (1-5 mol%) | CuSO₄ (4-5 eq) + NaAsc (20-50 eq) | Cu(I) salts are direct. Aqueous systems use the robust CuSO₄/NaAsc mixture to generate Cu(I) in situ.[8][14] |
| Solvent | THF, DMF, t-BuOH/H₂O | Aqueous Buffer (Phosphate, HEPES) | Solvent choice is dictated by substrate solubility and compatibility. |
| Temperature | Room Temperature | Room Temperature to 37 °C | The reaction is typically fast and does not require heating, which protects sensitive biomolecules. |
| Typical Time | 1 - 12 hours | 1 - 4 hours | Reaction progress should always be monitored empirically. |
| Purification | Column Chromatography, EDTA wash | SEC, Dialysis, HPLC | Copper removal is a critical step in both protocols to avoid product contamination.[13] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Cu(I) catalyst (oxidized).2. Inhibitory buffer component (e.g., Tris, high Cl⁻).[8]3. Poor quality or degraded azide. | 1. Ensure an inert atmosphere (Protocol 1) or use fresh, sufficient NaAsc (Protocol 2).2. Switch to a non-coordinating buffer like phosphate or HEPES.3. Verify the integrity of the azide starting material. |
| Glaser Coupling Side Product | Excessive oxygen exposure leading to oxidative homocoupling of the alkyne. | Thoroughly degas solvents (Protocol 1) or cap tubes promptly after adding NaAsc (Protocol 2). Ensure a sufficient excess of the reducing agent.[8] |
| Difficulty Removing Copper | The triazole product itself is a good copper ligand, leading to tight binding.[13] | Perform multiple washes with a strong chelating agent like aqueous EDTA. For stubborn cases, passing the product through a copper-scavenging resin may be effective. |
| Slow Reaction Rate | Low concentration of reactants; insufficient catalyst. | Increase the concentration of reactants. For bioconjugation, ensure the final copper concentration is sufficient (e.g., >100 µM). |
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(38), 14849–14858. [Link]
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Li, Y., et al. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 5(1), 1039-1050. [Link]
-
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. Journal of the American Chemical Society, 129(42), 12705–12712. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y.-H., & Finn, M. G. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. PubMed. [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]
-
Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2030–2043. [Link]
-
Presolski, S. I., Hong, V., Cho, S.-H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Gonda, Z., & Novák, Z. (2010). Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(24), 8780–8783. [Link]
-
da Silva, F. C., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30101–30111. [Link]
-
Hein, C. D., Liu, X.-M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1107-1117. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Krska, S. W., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2595–2598. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
- Patent US4269987A. (1981). Purification of triazoles.
-
Páez-Hernández, D., et al. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules, 26(11), 3379. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
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University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
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Wikipedia. Click chemistry. [Link]
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G. G. Z. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Molecular Sciences, 16(3), 5648-5683. [Link]
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(1), 17-34. [Link]
-
Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. [Link]
-
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(7), 748. [Link]
-
Wang, D., et al. (2020). Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry, 18(28), 5405-5409. [Link]
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Application Notes and Protocols for 3-(Pyridin-2-yl)prop-2-yn-1-ol in Click Chemistry
Introduction: A Privileged Scaffold for Advancing Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures by offering a highly efficient, specific, and biocompatible ligation strategy.[1] The choice of the alkyne component is pivotal, as it dictates not only the reaction kinetics but also the properties of the resulting 1,2,3-triazole product. 3-(Pyridin-2-yl)prop-2-yn-1-ol emerges as a reagent of significant interest, strategically designed to leverage the unique electronic and coordinating properties of the pyridine moiety.
The incorporation of a 2-pyridyl group adjacent to the alkyne functionality offers several distinct advantages. The nitrogen atom of the pyridine ring can act as a coordinating ligand for the copper(I) catalyst, potentially accelerating the reaction rate and enhancing its efficiency.[2] Furthermore, the resulting 1-(pyridin-2-yl)-1,2,3-triazole products are valuable chelating agents, finding extensive applications in catalysis, materials science, and the development of novel therapeutics.[2][3] The propargyl alcohol moiety provides a versatile handle for further functionalization, expanding the utility of this reagent in bioconjugation and drug discovery. Pyridine and its derivatives are considered privileged scaffolds in drug design due to their ability to engage in various biological interactions.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a superior click chemistry reagent.
Synthesis of this compound: A Detailed Protocol via Sonogashira Coupling
The synthesis of this compound is most reliably achieved through a Sonogashira cross-coupling reaction between a 2-halopyridine (typically 2-bromopyridine) and propargyl alcohol.[5] This palladium and copper co-catalyzed reaction is highly efficient for the formation of C(sp)-C(sp²) bonds.[6]
Reaction Principle:
The Sonogashira coupling involves two interconnected catalytic cycles.[7] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromopyridine
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (2-5 mol%).
-
Solvent and Base Addition: Add anhydrous THF or DMF to the flask, followed by the amine base (DIPA or Et₃N, 2-3 equivalents).
-
Degassing: Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Alkyne Addition: Add propargyl alcohol (1.2 equivalents) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data:
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridyl protons, the methylene protons of the alcohol, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the pyridyl carbons, the acetylenic carbons, and the methylene carbon. |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch (broad), C≡C stretch (weak), and C-O stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₈H₇NO.[8] |
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an excellent substrate for CuAAC reactions, readily coupling with a wide range of organic azides to form 1,4-disubstituted 1,2,3-triazoles. The following protocol describes a general procedure for the click reaction with benzyl azide as a model substrate.
Reaction Principle:
The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product.[9]
Experimental Protocol: CuAAC of this compound with Benzyl Azide
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a stabilizing ligand)
-
tert-Butanol and water (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a vial, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water. In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in water. If using a ligand, pre-mix the CuSO₄ solution with an aqueous solution of THPTA (5 mol%).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution (or the pre-complexed copper-ligand solution).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 1-benzyl-4-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-ol.
Visualizing the Workflow
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
CuAAC Reaction Mechanism
Caption: Catalytic cycle of the CuAAC reaction.
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established and widely published synthetic methodologies.[6][7] The progress of both the Sonogashira coupling and the CuAAC reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. Successful synthesis and purification should yield a product with the expected spectroscopic data, confirming its identity and purity. The click reaction's success is validated by the high-yield formation of the triazole product, which can be fully characterized.
Conclusion
This compound is a highly valuable and versatile reagent for click chemistry. Its synthesis is straightforward, and its application in CuAAC reactions is efficient and high-yielding. The presence of the pyridine moiety offers potential catalytic advantages and imparts useful properties to the resulting triazole products, making this reagent a powerful tool for researchers in drug discovery, bioconjugation, and materials science.
References
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NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Access Library Journal, 4, 1-13. Available from: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
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Royal Society of Chemistry. (2015). Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry, 13, 7351-7355. Available from: [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available from: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available from: [Link]
-
Wikipedia. Click chemistry. Available from: [Link]
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ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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Miller, M. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of medicinal chemistry, 55(12), 5735–5746. Available from: [Link]
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Royal Society of Chemistry. A Decade of Progress in Click Reactions Based on CuAAC Home. Available from: [Link]
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MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6563. Available from: [Link]
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Fun, H. K., et al. (2011). (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2789. Available from: [Link]
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LCGC North America. (2002). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
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MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4257. Available from: [Link]
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ResearchGate. (2016). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. Available from: [Link]
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ResearchGate. (2001). 1-(Pyridin-3-yl)but-2-yn-1,4-diol. Available from: [Link]
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Future Science. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Available from: [Link]
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Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219. Available from: [Link]
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Application Notes for 3-(Pyridin-2-yl)prop-2-yn-1-ol in Drug Discovery
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically successful drugs.[1] Its ability to engage in hydrogen bonding, its inherent polarity, and its metabolic stability make it an invaluable component in the design of novel therapeutics.[1] Similarly, the propargyl alcohol moiety, with its reactive alkyne group, serves as a versatile building block in the synthesis of complex pharmaceutical compounds, particularly in the construction of heterocyclic systems.[2][3] The strategic combination of these two pharmacophores in 3-(Pyridin-2-yl)prop-2-yn-1-ol presents a molecule of significant interest for drug discovery, poised for exploration against a range of biological targets.
While extensive biological data for this compound is not yet publicly available, its structural alerts suggest a strong potential for kinase inhibitory activity. Numerous pyridine-containing compounds have been successfully developed as kinase inhibitors, targeting the ATP-binding site of these crucial signaling enzymes.[4][5] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] This application note will, therefore, focus on the hypothetical application of this compound as a kinase inhibitor, providing detailed protocols for its synthesis and evaluation in relevant in vitro assays.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for its development as a drug candidate. The following table summarizes the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | PubChem CID: 3481147[7] |
| Molecular Weight | 133.15 g/mol | PubChem CID: 3481147 |
| XLogP3 | 0.4 | PubChem CID: 3481147 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 3481147 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 3481147 |
| Rotatable Bond Count | 2 | PubChem CID: 3481147 |
Synthesis Protocol: Sonogashira Coupling
The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction between 2-bromopyridine and propargyl alcohol.[8] This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[9][10]
Materials and Reagents:
-
2-Bromopyridine
-
Propargyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed THF (or DMF) to the flask, followed by 2-bromopyridine (1.0 eq), propargyl alcohol (1.2 eq), CuI (3 mol%), and triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Focus on Kinase Inhibition
The structural features of this compound make it an attractive candidate for screening against a panel of protein kinases. The pyridine moiety can act as a hinge-binder, a common interaction motif for ATP-competitive kinase inhibitors. The propargyl alcohol group provides a vector for further chemical modification to enhance potency and selectivity.
Hypothetical Signaling Pathway Involvement
To illustrate the potential therapeutic application, we hypothesize that this compound could inhibit a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway. Dysregulation of this pathway is a common driver of cell proliferation and survival in many cancers.
Caption: Postulated mechanism of action in a signaling pathway.
Experimental Protocols for Biological Evaluation
A tiered screening approach is recommended to evaluate the biological activity of this compound.
In Vitro Kinase Inhibition Assay (Primary Screen)
This assay will determine the compound's ability to inhibit the activity of a specific kinase in a cell-free system. A radiometric assay using ³²P-ATP is a highly sensitive and direct method for this purpose.
-
Purified recombinant kinase (e.g., MEK1)
-
Kinase-specific substrate (e.g., inactive ERK2)
-
³²P-γ-ATP
-
Kinase reaction buffer
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known MEK inhibitor)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
Reaction Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, substrate, and the purified kinase.
-
Compound Addition: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ³²P-γ-ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Quantification: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Viability Assay (Secondary Screen)
This assay will assess the effect of the compound on the viability and proliferation of cancer cells that are known to be dependent on the targeted kinase pathway. The MTT assay is a widely used colorimetric assay for this purpose.[11][12]
-
Cancer cell line (e.g., a human colon cancer cell line with a BRAF mutation)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).
Caption: Tiered screening cascade for biological evaluation.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic route is straightforward, and the proposed biological evaluation cascade provides a clear path for assessing its potential. Future work should focus on screening this compound against a broad panel of kinases to identify specific targets. Subsequent structure-activity relationship (SAR) studies, guided by co-crystallography of the compound with its target kinase, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its progression as a clinical candidate.
References
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]
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Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. [Link]
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Jubb, H., Higueruelo, A. P., & Blundell, T. L. (2017). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 8(8), 811-829. [Link]
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Kaur, R., & Kishore, D. (2014). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
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MDPI. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. MDPI. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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PubMed. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. [Link]
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PubMed. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. PubMed. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 11, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 11, 2026, from [Link]
-
Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & medicinal chemistry, 22(7), 2265–2274. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 11, 2026, from [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849. [Link]
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Zhang, X., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of medicinal chemistry, 67(2), 1168–1183. [Link]
-
NIH. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones – purification, stability, and handling revised. ResearchGate. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Sonogashira coupling reaction of homopropargyl ether with aryl bromides and synthesis of 2,5-disubstituted 3-bromofurans | Request PDF. ResearchGate. Retrieved January 11, 2026, from [Link]
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Application Note & Protocols: Leveraging 3-(Pyridin-2-yl)prop-2-yn-1-ol as a Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
Pyridine-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their prevalence is due to the pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a versatile scaffold for chemical modification.[3][4] This application note provides an in-depth guide to the synthesis of novel and diverse heterocyclic systems starting from a highly versatile, yet accessible building block: 3-(Pyridin-2-yl)prop-2-yn-1-ol. This propargyl alcohol derivative combines the key pyridine motif with a reactive alkyne and a hydroxyl group, enabling a variety of powerful cyclization and annulation strategies. We will explore transition metal-catalyzed pathways, particularly focusing on the synthesis of indolizine and other fused N-heterocycles, providing detailed, field-proven protocols and the mechanistic rationale behind them.
Introduction: The Significance of Pyridine-Containing Heterocycles
The pyridine ring is a privileged scaffold in drug discovery, present in a significant number of pharmaceuticals targeting a wide range of diseases, from cancer to central nervous system disorders.[1][5] In an analysis of drugs approved by the US FDA between 2014 and 2023, 54 contained a pyridine moiety, with kinases being a primary drug target.[1][2] The nitrogen atom in the pyridine ring is a key feature; its lone pair of electrons can act as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes and receptors.[3]
The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This compound is an ideal starting material for generating libraries of novel pyridine-based compounds. The 2-substituted pyridine, propargyl alcohol moiety is primed for intramolecular cyclization reactions, offering a direct route to fused bicyclic systems that are of high interest in drug development.
Synthesis of the Starting Material: this compound
The most direct and efficient method for synthesizing the title compound is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction is a robust and widely used method for forming C(sp²)-C(sp) bonds.[6][7] It involves the coupling of a vinyl or aryl halide with a terminal alkyne.[8][9]
Protocol 1: Sonogashira Coupling for this compound
This protocol describes the coupling of 2-iodopyridine with propargyl alcohol.
Materials:
-
2-Iodopyridine
-
Propargyl alcohol (2-propyn-1-ol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.05 eq).
-
Solvent and Base: Add anhydrous DMF as the solvent, followed by an excess of Et₃N (at least 3 eq). Stir the mixture for 15-20 minutes at room temperature to allow for catalyst pre-formation.
-
Reactants: Add 2-iodopyridine (1.0 eq) to the flask, followed by the dropwise addition of propargyl alcohol (1.5 eq).
-
Reaction: Heat the reaction mixture to 65 °C.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-iodopyridine is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Causality:
-
PdCl₂(PPh₃)₂: The palladium complex is the primary catalyst that undergoes oxidative addition with the aryl halide.[6]
-
CuI: The copper(I) salt acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the cross-coupling.[7]
-
Et₃N: The amine base is crucial for scavenging the HI generated during the reaction and for deprotonating the terminal alkyne.[8]
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and catalysts.
Synthetic Strategies for Heterocycle Formation
The strategic placement of the pyridine nitrogen, the alkyne, and the hydroxyl group in this compound allows for a variety of intramolecular cyclization reactions to form fused heterocyclic systems.
Transition Metal-Catalyzed Cycloisomerization
Transition metals, particularly soft, alkynophilic metals like gold (Au), platinum (Pt), and copper (Cu), are highly effective at activating the C≡C triple bond towards nucleophilic attack.[10][11][12] In the case of our substrate, the pyridine nitrogen or the hydroxyl oxygen can act as the internal nucleophile.
Gold catalysts, typically Au(I) or Au(III) salts or complexes, are exceptionally mild and efficient for activating alkynes.[13][14] The reaction proceeds via π-activation of the alkyne, making it highly electrophilic and susceptible to attack by the pendant hydroxyl group.[15]
dot
Caption: Mechanism of Au(I)-catalyzed cyclization.
Protocol 2: Gold-Catalyzed Synthesis of 2-Methylfuro[2,3-b]pyridine
Materials:
-
This compound
-
Gold(I) chloride (AuCl) or a suitable gold catalyst like Ph₃PAuCl/AgOTf
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Standard inert atmosphere glassware
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a dry Schlenk flask under an inert atmosphere.
-
Catalyst Addition: Add the gold catalyst (e.g., AuCl, 1-5 mol%) to the solution. If using a pre-catalyst system like Ph₃PAuCl/AgOTf, the silver salt activates the gold complex by abstracting the chloride.
-
Reaction: Stir the reaction at room temperature. The cyclization is often rapid. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by filtering it through a short pad of Celite or silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the resulting product by column chromatography to yield the pure furo[2,3-b]pyridine derivative.
Causality:
-
Gold Catalyst: The Lewis acidic gold catalyst coordinates to the alkyne, activating it.[14][15]
-
5-exo-dig Cyclization: The geometry of the substrate favors a 5-membered ring formation (5-exo) via the hydroxyl group attacking one of the alkyne carbons (dig for diagonal). This is a kinetically favored pathway according to Baldwin's rules.
-
Solvent: Anhydrous, non-protic solvents like DCM are used to prevent unwanted side reactions with water or other nucleophiles.
Synthesis of Indolizine Derivatives
Indolizine (pyrrolo[1,2-a]pyridine) is a crucial N-fused heterocyclic scaffold found in many biologically active alkaloids.[16] 2-Alkynylpyridine derivatives are excellent precursors for indolizine synthesis.[17][18] The reaction typically involves an initial activation or modification of the propargyl alcohol, followed by cyclization involving the pyridine nitrogen.
A common strategy involves converting the propargylic alcohol into a better leaving group, such as an acetate. A copper catalyst can then facilitate a 5-endo-dig cyclization.[17]
dot
Caption: Workflow for Indolizine Synthesis.
Protocol 3: Two-Step Synthesis of 1-(Acetoxymethyl)indolizine
Step A: Acetylation of this compound
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the propargyl acetate, which can often be used in the next step without further purification.
Step B: Copper-Catalyzed Cycloisomerization
-
Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the propargyl acetate from Step A (1.0 eq) in an anhydrous solvent like toluene or acetonitrile.
-
Catalyst: Add a copper(I) source, such as CuI (5-10 mol%).
-
Reaction: Heat the mixture to reflux (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with saturated aq. NH₄Cl to remove copper salts.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the 1-(acetoxymethyl)indolizine.
Causality:
-
Acetylation: Converts the hydroxyl into a better leaving group, facilitating the cyclization mechanism.
-
Copper(I) Catalyst: Activates the alkyne and promotes the intramolecular attack of the pyridine nitrogen. The mechanism likely involves the formation of a pyridinium ylide intermediate followed by cyclization.[17]
Data Summary
The following table summarizes representative yields for the synthesis of heterocyclic compounds from this compound based on established literature methodologies. Actual yields may vary depending on reaction scale and purity of reagents.
| Entry | Product Scaffold | Method | Catalyst | Typical Yield (%) | Reference |
| 1 | This compound | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 85-95% | [7][8] |
| 2 | Furo[2,3-b]pyridine | Gold-Catalyzed Cyclization | AuCl | 80-92% | [14] |
| 3 | Indolizine | Copper-Catalyzed Cyclization | CuI | 75-88% | [17] |
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood by trained personnel.
-
Propargyl Alcohol and Derivatives: Propargyl alcohol is a flammable liquid and is toxic and corrosive.[19][20] It can cause severe skin and eye burns.[21][22] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[21]
-
Transition Metal Catalysts: Palladium, gold, and copper catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents and Reagents: Anhydrous solvents (DMF, DCM), triethylamine, and pyridine are hazardous. Consult the specific Material Safety Data Sheet (MSDS) for each chemical before use.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Through straightforward and high-yielding protocols, such as Sonogashira coupling for its preparation and subsequent transition metal-catalyzed cyclizations, a diverse range of scaffolds including furo[2,3-b]pyridines and indolizines can be accessed. The methodologies presented herein are robust, scalable, and grounded in well-established mechanistic principles, providing a solid foundation for drug discovery programs and academic research focused on the development of novel N-heterocyclic entities.
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Kelgokmen, Y., & Zora, M. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 5(130), 107831-107840. [Link]
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Rawsource. (n.d.). Safety and Handling Measures for Propargyl Alcohol. Rawsource. [Link]
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Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal. [Link]
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Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Saini, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
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Kelgokmen, Y., & Zora, M. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]
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RSC Publishing. (n.d.). Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines. RSC Publishing. [Link]
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Li, W., et al. (2018). One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Organic Letters, 20(9), 2538–2541. [Link]
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ResearchGate. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of Highly Functionalized Indolizines via NIS-Promoted Spiroannulation/Ring-Opening Aromatization of Alkylidene Oxindoles with 2-(Pyridin-2-yl)acetate Derivatives. ResearchGate. [Link]
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RSC Publishing. (n.d.). Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. RSC Publishing. [Link]
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Gulea, M., & Funel, J. A. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]
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International Journal of Engineering Trends and Technology. (n.d.). Recent Advances in the Synthesis of Indolizines and their Derivatives. IJETT Journal. [Link]
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Zhang, J., & Schmalz, H. G. (2009). Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation. Angewandte Chemie International Edition, 48(22), 3999–4001. [Link]
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Echavarren, A. M., et al. (n.d.). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. [Link]
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Hashmi, A. S. K. (2010). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 6, 744–751. [Link]
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Sharma, G., & Ram, V. J. (2019). Transition Metal-Catalyzed Reactions of Alkynyl Halides. Current Organic Synthesis, 16(4), 546–582. [Link]
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Oñate, E., et al. (2024). Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. Inorganic Chemistry. [Link]
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Oñate, E., et al. (2024). Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. PubMed Central. [Link]
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Unlock Chemystery. (2019, April 15). Gold-Powered Alkyne Activation Unleashed! [Video]. YouTube. [Link]
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3-(Pyridin-2-yl)prop-2-yn-1-ol derivatization for biological screening
An In-Depth Guide to the Derivatization and Biological Evaluation of the 3-(Pyridin-2-yl)prop-2-yn-1-ol Scaffold
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance. The this compound structure represents a particularly compelling starting point for the development of novel bioactive agents. This scaffold ingeniously combines two key chemical features: the pyridine ring, a privileged heterocyclic motif prevalent in numerous FDA-approved drugs[1][2], and a propargyl alcohol moiety, which serves as a versatile synthetic handle for extensive chemical modification. Pyridine derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4].
The propargyl group, with its terminal alkyne and primary alcohol, offers two distinct and orthogonal points for derivatization. This dual functionality allows for the systematic and efficient construction of large, diverse compound libraries. This application note provides a comprehensive guide for researchers, detailing robust protocols for the chemical derivatization of this compound and a strategic workflow for the subsequent biological screening of the resulting library, with a focus on identifying novel kinase inhibitors.
Section 1: Chemical Derivatization Strategies
The power of the this compound scaffold lies in its amenability to a wide range of chemical transformations. The following section outlines four high-yield, reliable derivatization pathways, complete with mechanistic insights and detailed experimental protocols. The goal is to create a library of compounds where structural diversity is systematically introduced at either the hydroxyl or the alkyne terminus.
Modification of the Hydroxyl Group: Esterification
Esterification is a fundamental transformation that allows for the introduction of a vast array of functionalities via commercially available carboxylic acids. The Fischer-Speier esterification, catalyzed by a strong acid, is a reliable method for this purpose.
Causality Behind Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the propargyl alcohol. The reaction is reversible, so using an excess of one reagent or removing water as it forms can drive the equilibrium toward the product.[5]
Safety First: Propargyl alcohol is a high-energy molecule. When performing acid-catalyzed reactions, especially on a larger scale, there is a risk of detonation. It is imperative to perform new reactions on a small scale first, maintain strict temperature control, and use appropriate safety measures like a blast shield.[6]
Protocol 1: General Procedure for Fischer Esterification
-
Reaction Setup: To a solution of the desired carboxylic acid (1.2 equivalents) in a suitable solvent (e.g., toluene, 2 mL per mmol of alcohol), add this compound (1.0 equivalent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) to the cooled mixture (0 °C).
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modification of the Hydroxyl Group: Etherification
The synthesis of propargyl ethers introduces a stable, less polar linkage. This can be achieved through various methods, including Williamson ether synthesis or, more directly, through acid-catalyzed etherification. Lewis acid catalysis offers a mild and efficient alternative for the direct substitution of propargylic alcohols.[7][8]
Causality Behind Experimental Choices: Lewis acids, such as scandium(III) triflate or iron(III) chloride, coordinate to the hydroxyl group, transforming it into a good leaving group. This facilitates nucleophilic attack by another alcohol or thiol, providing the corresponding ether or thioether under mild conditions.[7][9] This approach avoids the need to pre-activate the alcohol as an alkyl halide.
Protocol 2: Lewis Acid-Catalyzed Propargylic Etherification
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 equivalent) and the desired alcohol nucleophile (2.0-3.0 equivalents) in a suitable solvent like dichloromethane (DCM) or nitromethane.
-
Catalyst Addition: Add the Lewis acid catalyst, for example, Iron(III) triflate (Fe(OTf)₃, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous phase with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ether by flash column chromatography.
Reactions at the Alkyne Terminus: Sonogashira Coupling
The Sonogashira coupling is a powerful palladium/copper co-catalyzed cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is exceptionally useful for introducing diverse aromatic and heteroaromatic systems, which are key components for tuning the pharmacological properties of a molecule.[13]
Causality Behind Experimental Choices: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[14]
Protocol 3: Sonogashira Cross-Coupling Reaction
-
Reagent Preparation: In a Schlenk flask, combine the aryl or vinyl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of an amine base (like triethylamine or diisopropylamine) and a co-solvent (like THF or DMF).
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Extraction: Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product using column chromatography.
Reactions at the Alkyne Terminus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Termed the "cream of the crop" of click reactions, the CuAAC reaction is a near-perfect transformation for library synthesis.[15] It involves the [3+2] cycloaddition between a terminal alkyne and an organic azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The reaction is highly efficient, tolerant of a wide range of functional groups, and often proceeds in benign solvents like water.[16][17][18]
Causality Behind Experimental Choices: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). The Cu(I) activates the terminal alkyne, facilitating its reaction with the azide to form the stable triazole ring.[19] This thermodynamically favorable reaction provides high yields with minimal byproduct formation.[18]
Protocol 4: Copper-Catalyzed Azide-Alkyne 'Click' Cycloaddition (CuAAC)
-
Reaction Setup: In a vial, dissolve the organic azide (1.0 equivalent) and this compound (1.05 equivalents) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents).
-
Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting triazole is often pure enough for screening, but can be further purified by column chromatography or recrystallization if necessary.
Section 2: Biological Screening Strategy: A Kinase Inhibition Cascade
Pyridine-containing compounds are well-represented among known kinase inhibitors, making this target class a logical and promising starting point for screening our newly synthesized library.[20][21] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[20][22] The following section details a multi-stage screening cascade designed to efficiently identify potent and selective kinase inhibitors from the compound library.
Primary Screening: High-Throughput Screening (HTS)
The initial step is a primary high-throughput screen (HTS) to rapidly assess the entire library for activity against a chosen kinase target at a single, relatively high concentration (e.g., 10 µM).[23][24] The goal is to identify "hits"—compounds that show significant inhibition—without being confounded by false positives.[25] A luminescence-based assay that measures ATP depletion is an excellent choice for HTS due to its simplicity, sensitivity, and robustness.[20][26]
Protocol 5: Primary HTS - Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Plate Preparation: Using a liquid handler, dispense 50 nL of each library compound (in DMSO) into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Controls: Include appropriate controls on each plate:
-
Negative Control: DMSO only (defines 0% inhibition).
-
Positive Control: A known inhibitor of the target kinase (defines 100% inhibition).
-
-
Reaction Initiation: Add 25 µL of a solution containing the kinase and its specific substrate in reaction buffer to each well. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Start Reaction: Add 25 µL of ATP solution to each well to initiate the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Detection: Add 50 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase reaction.
-
Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Calculate the Z'-factor for each plate to ensure assay quality (a Z' > 0.5 is considered excellent).[23]
Secondary Screening: Hit Validation and Potency Determination
Compounds identified as hits in the primary screen must be validated through secondary assays. The first step is to confirm their activity by re-testing. Confirmed hits then proceed to dose-response analysis to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[20][27]
Protocol 6: IC₅₀ Determination
-
Plate Preparation: For each confirmed hit, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 50 µM) in DMSO.
-
Assay Execution: Transfer the diluted compounds to a 384-well plate and perform the same kinase assay as described in Protocol 5.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.
Tertiary Screening: Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects. Therefore, potent hits should be profiled against a panel of other kinases. This can be done through commercially available services or in-house panels.[26][28]
Rationale: Screening against a diverse panel of kinases (e.g., other members of the same family and representatives from different families) will reveal the selectivity profile of the hit compounds. A compound that is highly potent against the primary target but shows little activity against other kinases is a promising candidate for further lead optimization.
Section 3: Data Presentation and Interpretation
Systematic data organization is crucial for drawing meaningful structure-activity relationships (SAR).
Table 1: Representative Library of this compound Derivatives
| Compound ID | Derivatization Site | R Group | Structure | Yield (%) |
|---|---|---|---|---|
| CORE-001 | - | - | This compound | - |
| EST-001 | Ester | 4-Fluorobenzoyl | (Structure Image) | 85% |
| ETH-001 | Ether | Benzyl | (Structure Image) | 78% |
| SON-001 | Alkyne (Sonogashira) | Phenyl | (Structure Image) | 91% |
| CLK-001 | Alkyne (Click) | 1-Benzyl-1,2,3-triazol-4-yl | (Structure Image) | 95% |
Table 2: Hypothetical Screening Data for Selected Derivatives Against Target Kinase X
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC₅₀, µM) | Selectivity (Kinase Y IC₅₀, µM) |
|---|---|---|---|
| EST-001 | 15.2 | > 50 | > 50 |
| ETH-001 | 25.8 | 22.1 | 45.3 |
| SON-001 | 92.5 | 0.150 | > 25 |
| CLK-001 | 88.9 | 0.420 | 5.6 |
Interpretation: In this hypothetical dataset, the Sonogashira derivative SON-001 emerges as the most promising lead. It demonstrates high potency in the primary screen, a sub-micromolar IC₅₀ value, and excellent selectivity against a representative off-target, Kinase Y. This compound would be prioritized for further medicinal chemistry optimization.
Conclusion
The this compound scaffold provides an exceptional platform for the generation of novel chemical entities for biological screening. The derivatization strategies outlined herein—esterification, etherification, Sonogashira coupling, and CuAAC click chemistry—offer reliable and versatile methods for building a structurally diverse compound library. By coupling these synthetic efforts with a systematic and robust biological screening cascade focused on a high-value target class like protein kinases, researchers are well-equipped to identify and validate promising new lead compounds for drug discovery programs. This integrated approach of thoughtful scaffold design, efficient chemical derivatization, and strategic biological evaluation is fundamental to accelerating the discovery of next-generation therapeutics.
References
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- Sanz, R., Martinez, A., Alvarez-Gutierrez, J. M., & Rodriquez, F. (2006). p-Toluenesulfonic Acid as an Efficient Catalyst for the Direct Substitution of the Hydroxy Group of Propargylic Alcohols with Nucleophiles. European Journal of Organic Chemistry, 2006(6), 1383-1386.
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- Vedejs, E., & Jure, M. (2005). Efficacy of chiral 4-(dimethylamino)pyridine catalysts in the kinetic resolution of alcohols.
- Lavendomme, R., et al. (2023). Photochemical Bromination of 2,5-Dimethylbenzoic Acid as Key Step of an Improved Alkyne-Functionalized Blue Box Synthesis. Chemistry – A European Journal, 29(44), e202300851.
- Li, Y., et al. (2023). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega, 8(1), 675-684.
-
Wikipedia. Sonogashira coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Preprints.org. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. [Link]
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.
- Gazvoda, M., et al. (2018). Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s. Dyes and Pigments, 158, 248-257.
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PubChem. This compound. [Link]
- Wolfe, D. H. (1968). U.S. Patent No. 3,383,427. U.S.
- Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide.
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PubChem. 3-(2-Pyridyl)-2-propen-1-ol. [Link]
- International Journal of Advance Research, Ideas and Innovations in Technology. (2021). Synthesis and Biological Screening of Some Novel Pyridin-2(1H)
- Charton, J., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(11), 3326.
- Al-Amiery, A. A., et al. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative.
-
MDPI. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
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Experimental procedure for the oxidation of 3-(Pyridin-2-yl)prop-2-yn-1-ol
An Application Note and Protocol for the Selective Oxidation of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Introduction: The Strategic Synthesis of Pyridinyl Ynals
α,β-alkynyl aldehydes, or ynals, are highly valuable synthetic intermediates in organic chemistry and drug discovery. Their unique electronic structure, featuring a conjugated system of an aldehyde and an alkyne, allows for a diverse range of chemical transformations, making them powerful building blocks for complex molecular architectures. The selective oxidation of propargyl alcohols is the most direct route to these compounds. However, this transformation presents a significant challenge, particularly when the substrate contains sensitive functional groups.
The molecule this compound is a case in point. The presence of the pyridine ring, a nitrogen-containing heterocycle, introduces a site susceptible to oxidation, potentially leading to the formation of N-oxides or other undesired byproducts.[1] Therefore, a successful protocol requires a mild and highly chemoselective oxidant that can differentiate between the activated propargylic alcohol and the nitrogen heteroatom.[2][3]
This application note details a robust and reliable protocol for the oxidation of this compound to its corresponding aldehyde, 3-(Pyridin-2-yl)prop-2-ynal. The method employs activated manganese (IV) dioxide (MnO₂), a classic and highly effective heterogeneous oxidant renowned for its exceptional selectivity towards allylic, benzylic, and propargylic alcohols.[4][5]
Causality and Rationale: Why Manganese Dioxide?
The choice of manganese dioxide is predicated on several key principles of selective oxidation chemistry:
-
Chemoselectivity: Activated MnO₂ preferentially oxidizes activated alcohols (allylic, benzylic, propargylic) over non-activated alcohols (e.g., aliphatic alcohols).[4][6] This selectivity is crucial as it prevents unwanted side reactions. Critically, under neutral and mild conditions, it does not typically oxidize the nitrogen atom of a pyridine ring.[6]
-
Mechanism of Action: The oxidation is believed to occur on the surface of the solid MnO₂. The reaction proceeds through the formation of a coordination complex between the alcohol and manganese centers, followed by a rate-determining C-H bond cleavage.[7] This surface-mediated mechanism contributes to its selectivity and prevents over-oxidation to the carboxylic acid, a common issue with many soluble oxidants.[4]
-
Heterogeneous Nature: As a solid reagent, MnO₂ offers a significant practical advantage. At the completion of the reaction, the oxidant and its reduced forms can be removed by simple filtration.[4] This streamlines the workup procedure, often eliminating the need for aqueous extractions and simplifying product purification.
-
Mild Reaction Conditions: The oxidation is typically performed at room temperature in neutral, aprotic solvents, which preserves the integrity of sensitive functional groups and the sensitive ynal product.[8]
The overall transformation is depicted below:
Scheme 1: Oxidation of this compound using MnO₂
Materials and Equipment
| Reagents and Chemicals | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Starting material.[9] |
| Activated Manganese (IV) Dioxide | Reagent Grade | Commercially Available | Must be "activated". Low toxicity and low cost.[4] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. Must be anhydrous. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Celite® (Diatomaceous Earth) | --- | Commercially Available | Filtration aid. |
| Equipment |
| Round-bottom flask |
| Magnetic stirrer and stir bar |
| Condenser (optional, for prolonged reactions) |
| Inert gas line (Nitrogen or Argon) |
| Buchner funnel and filter paper |
| Rotary evaporator |
| Thin-Layer Chromatography (TLC) plates (silica gel) |
| UV lamp (254 nm) |
| Glass column for chromatography |
| Standard laboratory glassware |
Experimental Protocol Workflow
The following diagram outlines the complete experimental procedure from reaction setup to product isolation.
Sources
- 1. Selective N-Oxidation of Heteroaryls - ChemistryViews [chemistryviews.org]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of periodic nitrogen functionality on the selective oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Stereoselective Reduction of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Introduction
The selective reduction of alkynes is a cornerstone of modern organic synthesis, providing critical access to stereodefined alkenes, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials. The substrate of interest, 3-(pyridin-2-yl)prop-2-yn-1-ol, presents a unique synthetic challenge due to the presence of multiple functional groups: a terminal alkyne, a primary alcohol, and a pyridine ring. Each of these moieties can potentially interact with reducing agents, necessitating a high degree of chemo- and stereoselectivity to achieve the desired transformation. This application note provides a comprehensive guide to the controlled reduction of this compound, detailing methodologies for the stereoselective synthesis of both (Z)- and (E)-allylic alcohols. We will explore the mechanistic underpinnings of catalyst and reagent choices, provide detailed, validated protocols, and offer insights into potential side reactions and troubleshooting.
The pyridine nucleus, in particular, can influence the reaction in several ways. It can act as a ligand, coordinating to metal catalysts and altering their reactivity, or as a basic site that can be protonated or interact with Lewis acidic reagents. The propargylic alcohol functionality introduces further complexity, as the hydroxyl group can direct certain reductions or be a site for side reactions. Therefore, the choice of reduction methodology is paramount to achieving high yields and selectivities.
Strategic Overview of Alkyne Reduction
The reduction of an internal alkyne can, in principle, yield three products: the corresponding alkane through complete saturation, the (Z)-alkene via syn-addition of hydrogen, or the (E)-alkene via anti-addition of hydrogen. The selection of the appropriate reducing agent and reaction conditions allows for the preferential formation of one of these products.
Application Notes & Protocols: Leveraging 3-(Pyridin-2-yl)prop-2-yn-1-ol for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The pyridine scaffold, in particular, has emerged as a privileged structure due to its ability to form critical hydrogen bonds with the kinase hinge region. This guide provides a comprehensive overview and detailed protocols for utilizing 3-(Pyridin-2-yl)prop-2-yn-1-ol , a versatile and strategic building block, for the synthesis of novel kinase inhibitors. We will explore the underlying chemical principles, provide step-by-step synthetic and biological evaluation protocols, and discuss the interpretation of results for researchers in medicinal chemistry and drug development.
Part 1: The Strategic Importance of the Pyridinyl-Alkyne Scaffold
The efficacy of a kinase inhibitor is often dictated by its interaction with the highly conserved ATP-binding pocket. The 2-substituted pyridine motif is particularly effective as a "hinge-binder." The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP to anchor the inhibitor within the active site.
The propargyl alcohol moiety of this compound provides a reactive "handle"—the terminal alkyne—that is primed for diversification. This allows for the systematic exploration of chemical space through robust and high-yield cross-coupling reactions, most notably the Sonogashira coupling. By coupling this pyridinyl-alkyne core with various aryl or heteroaryl halides, a library of candidate inhibitors can be rapidly generated, each with a unique substitution pattern designed to target different regions of the kinase active site for improved potency and selectivity.
Caption: General workflow for inhibitor synthesis.
Detailed Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure and may require optimization for specific aryl halides.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., bromobenzene, iodobenzene derivatives) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide [CuI] (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.1 eq), this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., nitrogen) three times.
-
Solvent Addition: Add anhydrous THF and triethylamine (typically a 2:1 to 5:1 v/v ratio) via syringe. The solution should be degassed by bubbling the inert gas through it for 15-20 minutes. [1]4. Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [2][3]
Part 3: Biological Evaluation of Synthesized Inhibitors
Synthesizing a compound is only the first step. Its biological activity must be rigorously validated. This typically involves a tiered approach, starting with a direct biochemical assay against the target kinase, followed by cell-based assays to assess its effect in a biological context.
Caption: Tiered workflow for biological evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the amount of phosphorylated substrate produced. A common method is an ELISA-based assay or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower signal (in phosphorylation detection) or a higher signal (in ATP detection) indicates greater inhibition.
Self-Validation:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Dasatinib for c-Src) should be included to confirm assay performance.
-
Negative Control: A vehicle control (e.g., DMSO) is used to define 0% inhibition.
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor in an appropriate assay buffer in a 96- or 384-well plate.
-
Kinase/Substrate Addition: Add the recombinant kinase enzyme and its specific substrate (peptide or protein) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at or near its Km concentration).
-
Reaction Time: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., anti-phospho-antibody for ELISA or a luciferase/luciferin reagent for ATP-based assays).
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., spectrophotometer, luminometer).
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Principle: This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines. The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells. A potent inhibitor of a kinase that drives proliferation should reduce the number of viable cells.
Procedure:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., K562 for Abl, MCF-7 for various RTKs) into a 96-well plate and allow cells to adhere overnight. [4]2. Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitor (typically from 1 nM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot against the log of inhibitor concentration to determine the GI₅₀ or IC₅₀ value.
Part 4: Data Presentation and Target Context
Results from the synthetic and biological evaluations should be tabulated for clear comparison. This allows for the establishment of a Structure-Activity Relationship (SAR), where changes in the "R-group" from the aryl halide can be correlated with changes in inhibitory potency.
Table 1: Representative Data for a Hypothetical Inhibitor Series
| Compound ID | Aryl Halide Used | Target Kinase | In Vitro IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) (MCF-7 cells) |
| INH-001 | 4-Bromoanisole | c-Src | 150 | 15.2 |
| INH-002 | 3-Iodopyridine | c-Src | 75 | 8.3 |
| INH-003 | 4-Iodoaniline | c-Src | 25 | 1.8 |
| Dasatinib | (Reference Cmpd) | c-Src | <1 | 0.01 |
The c-Src kinase is a non-receptor tyrosine kinase that is a key node in multiple signaling pathways controlling cell proliferation, survival, and migration. Its overexpression or constitutive activation is common in many cancers. [4][5]An inhibitor targeting c-Src would block these downstream signals.
Caption: Simplified c-Src signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the discovery of novel kinase inhibitors. Its pyridine core provides a reliable anchor to the kinase hinge region, while the terminal alkyne allows for extensive structural diversification via the robust Sonogashira coupling reaction. The protocols outlined in this guide provide a solid framework for the synthesis, purification, characterization, and biological evaluation of new chemical entities based on this scaffold, enabling researchers to efficiently generate and validate new potential therapeutic agents.
References
- Title: Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Source: Bioorganic & Medicinal Chemistry.
- Title: Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Source: ResearchGate.
- Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Source: National Institutes of Health (PMC).
- Title: Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Source: MDPI.
- Title: Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Source: MDPI.
- Title: Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Source: PubMed.
- Title: Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). Source: MDPI.
- Title: Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Source: National Institutes of Health (PMC).
- Title: this compound. Source: PubChem.
- Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Source: MDPI.
- Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Source: University of Southampton ePrints.
- Title: A Convenient Procedure for Sonogashira Reactions Using Propyne. Source: Synthesis.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Incorporating 3-(Pyridin-2-yl)prop-2-yn-1-ol into Advanced Polymeric Architectures
Abstract
This comprehensive guide details methodologies for the incorporation of the functional monomer, 3-(Pyridin-2-yl)prop-2-yn-1-ol, into various polymer structures. The unique combination of a reactive alkyne, a nucleophilic hydroxyl group, and a metal-coordinating pyridine moiety makes this monomer a versatile building block for advanced materials with applications in drug delivery, catalysis, and optoelectronics. This document provides researchers, scientists, and drug development professionals with detailed protocols for three distinct incorporation strategies: Direct Polymerization via Metal-Catalyzed Cross-Coupling , Post-Polymerization Modification of a Reactive Polymer Scaffold , and Controlled Radical Polymerization of a Methacrylate-Functionalized Monomer . Each protocol is accompanied by a discussion of the underlying chemical principles, key experimental parameters, and appropriate characterization techniques to ensure the successful synthesis and validation of the target functional polymers.
Introduction: The Strategic Value of Pyridyl-Alkynol Functionalization
The integration of specific functional groups into a polymer backbone is a cornerstone of modern materials science, enabling the precise tuning of physicochemical properties. The monomer this compound offers a trifecta of functionalities:
-
The Pyridine Ring: A key structural motif in numerous biologically active molecules, the pyridine group can impart pH-responsiveness, metal coordination capabilities, and specific biological interactions to the polymer.[1][2][3]
-
The Alkyne Group: This moiety is a versatile handle for a variety of chemical transformations, most notably "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the straightforward and efficient conjugation of other molecules to the polymer.[4]
-
The Hydroxyl Group: As a primary alcohol, this group provides a site for esterification, etherification, and other nucleophilic reactions, enabling further functionalization or serving as a point of attachment in post-polymerization modification strategies.
This guide will explore three distinct and robust protocols for leveraging these functionalities in the creation of novel polymeric materials.
Methodology 1: Direct Polymerization via Sonogashira-Hagihara Cross-Coupling
This approach utilizes the terminal alkyne of this compound to directly participate in a metal-catalyzed polymerization, leading to the formation of conjugated poly(arylene ethynylene)s.[5][6][7] These materials are of significant interest for their optoelectronic properties.
Causality of Experimental Choices
The Sonogashira-Hagihara coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] The choice of a dihaloaromatic comonomer will determine the properties of the resulting conjugated polymer. The pyridine moiety in the monomer can potentially coordinate with the metal catalysts; therefore, the selection of appropriate ligands and reaction conditions is crucial to prevent catalyst deactivation.
Experimental Workflow
Caption: Workflow for Sonogashira-Hagihara Polymerization.
Detailed Protocol
-
Preparation: To a dried Schlenk flask equipped with a magnetic stir bar, add the dihaloaromatic comonomer (1.0 eq.), Pd(PPh3)2Cl2 (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (N2 or Argon) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 1:1 volume ratio to achieve a monomer concentration of approximately 0.1 M.
-
Monomer Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the THF/TEA solvent mixture and add it to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the formation of a precipitate (the triethylammonium halide salt).
-
Work-up: Upon completion, dilute the reaction mixture with THF and filter to remove the salt.
-
Purification: Precipitate the polymer by slowly adding the filtrate to a large volume of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.
| Parameter | Recommended Value | Rationale |
| [Monomer] : [Comonomer] | 1 : 1 | Stoichiometric balance is crucial for achieving high molecular weight in step-growth polymerization. |
| Catalyst Loading (Pd) | 1-5 mol% | Sufficient to ensure a reasonable reaction rate without excessive cost or difficult removal. |
| Co-catalyst Loading (Cu) | 2-10 mol% | Facilitates the formation of the copper acetylide intermediate. |
| Solvent | Anhydrous THF/TEA | THF is a good solvent for the monomers and polymer, while TEA acts as both a base and a solvent. Anhydrous conditions are essential to prevent side reactions. |
| Temperature | Room Temperature - 50°C | Mild conditions are generally sufficient for Sonogashira couplings and help to prevent side reactions. |
Methodology 2: Post-Polymerization Modification of Poly(glycidyl methacrylate)
This strategy involves the synthesis of a well-defined reactive polymer backbone, poly(glycidyl methacrylate) (PGMA), followed by the attachment of this compound through the reaction of its hydroxyl group with the epoxide rings of the PGMA.[10][11][12][13]
Causality of Experimental Choices
PGMA is an excellent scaffold for post-polymerization modification due to the high reactivity of its pendant epoxide groups towards a wide range of nucleophiles, including alcohols.[10][11][12][13] The use of a controlled polymerization technique, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to synthesize the PGMA precursor allows for precise control over its molecular weight and dispersity.
Experimental Workflow
Caption: Workflow for ATRP of a Methacrylate-Functionalized Monomer.
Detailed Protocol
Part A: Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-yl methacrylate
-
Preparation: Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool to 0°C.
-
Acylation: Slowly add methacryloyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure methacrylate monomer.
Part B: ATRP of 3-(Pyridin-2-yl)prop-2-yn-1-yl methacrylate
-
Preparation: To a Schlenk flask, add the synthesized methacrylate monomer, the copper(I) bromide (CuBr) catalyst, and a suitable solvent (e.g., anisole).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Ligand and Initiator Addition: Under an inert atmosphere, add the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) and the initiator (e.g., ethyl α-bromoisobutyrate, EBiB).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.
-
Termination and Purification: After the desired time or conversion is reached, cool the reaction, dilute with THF, and pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold hexane, filter, and dry under vacuum.
| Parameter | Recommended Value | Rationale |
| [Monomer]:[Initiator]:[CuBr]:[Ligand] | 100 : 1 : 1 : 2 | A common starting ratio for well-controlled ATRP. The ratio of monomer to initiator determines the target degree of polymerization. |
| Ligand | PMDETA or other multidentate amine | Forms a stable complex with the copper catalyst, preventing disproportionation and maintaining the equilibrium between active and dormant species. A stronger binding ligand can help mitigate the competing coordination of the pyridine moiety. |
| Solvent | Anisole, Toluene, or DMF | Should be a good solvent for all components and inert to the reaction conditions. |
| Temperature | 60-90°C | Influences the rate of polymerization and the equilibrium constant of the ATRP process. |
Characterization of Functional Polymers
The successful incorporation of this compound and the properties of the resulting polymers should be verified using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and the presence of the characteristic peaks of the pyridyl, alkynyl, and other functional groups. [1][14]For post-polymerization modification, the disappearance of the epoxide signals and the appearance of new signals corresponding to the opened ring and the attached monomer can be monitored.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups, such as the C≡C stretch of the alkyne, the C=N stretch of the pyridine ring, and the O-H stretch of the hydroxyl group. [2][14]* Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers. For controlled polymerizations like ATRP, a narrow PDI (typically < 1.3) is expected.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer, while differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg). The incorporation of the rigid pyridine and alkyne groups is expected to influence these properties. [15][16]* UV-Vis and Fluorescence Spectroscopy: For conjugated polymers prepared by direct polymerization, these techniques are essential for characterizing their optical properties, such as absorption and emission maxima.
Conclusion
The protocols outlined in this application note provide a versatile toolkit for the incorporation of this compound into a range of polymeric materials. By selecting the appropriate synthetic strategy, researchers can tailor the architecture and properties of the resulting polymers to suit a wide variety of applications in materials science and drug development. The successful implementation of these protocols, coupled with rigorous characterization, will enable the creation of novel functional materials with precisely engineered properties.
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Synthesis and properties of helically-folded poly(arylenediethynylene)s. (2021). Polymer Chemistry, 12(21), 3144-3150. [Link]
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Effect of n-Alkyl Side Chain Length on the Thermal and Rheological Properties of PolyN-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) Homopolymers. (2021). Macromolecular Chemistry and Physics, 222(15), 2100118. [Link]
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Synthesis and characterization of soluble pyridinium-containing copolyimides. (2024). RSC Advances, 14(49), 35887-35897. [Link]
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Pyridine based polymers. Synthesis and characterization. (2007). Revista de la Sociedad Química de México, 51(2), 81-85. [Link]
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). Polymers, 13(11), 1871. [Link]
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Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). ResearchGate.[Link]
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Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega, 7(18), 15995–16004. [Link]
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Effect of n-Alkyl Side Chain Length on the Thermal and Rheological Properties of PolyN-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) Homopolymers. (2021). King Fahd University of Petroleum & Minerals.[Link]
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The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2008). Analytical and Bioanalytical Chemistry, 391(4), 1229–1236. [Link]
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Post-polymerization modification reactions of poly(glycidyl methacrylate)s. (2018). RSC Advances, 8(2), 954-967. [Link]
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Post-polymerisation modification reactions of polyglycidyl... (n.d.). ResearchGate.[Link]
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Poly(glycidyl methacrylate): a highly versatile polymeric building block for post-polymerization modifications. (2011). Polymer Chemistry, 2(9), 1932-1943. [Link]
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The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). (2019). Polymer Chemistry, 10(40), 5555-5562. [Link]
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Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. (2023). ChemRxiv.[Link]
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Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. (2010). The Journal of Organic Chemistry, 75(8), 2589–2598. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922. [Link]
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Sonogashira reaction yielding propargylic alcohols 4. (n.d.). ResearchGate.[Link]
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Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Molbank, 2025(4), M2095. [Link]
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(PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. (2024). ResearchGate.[Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 938749. [Link]
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(2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]
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Application Notes and Protocols for 3-(Pyridin-2-yl)prop-2-yn-1-ol in Materials Science
Introduction: Unveiling the Potential of a Multifunctional Building Block
3-(Pyridin-2-yl)prop-2-yn-1-ol is a versatile organic molecule poised for significant applications in the realm of materials science. Its unique trifunctional structure, featuring a coordinating pyridine ring, a reactive terminal alkyne, and a versatile hydroxyl group, offers a rich chemical toolbox for the synthesis of advanced functional materials. The pyridine moiety serves as a metal-coordinating ligand, the alkyne is a prime candidate for "click" chemistry and polymerization, and the hydroxyl group allows for further derivatization or surface anchoring.[1][2] This document provides detailed application notes and protocols for researchers and scientists to harness the potential of this compound in polymer synthesis, nanoparticle functionalization, and the creation of coordination polymers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [3] |
| Molecular Weight | 133.15 g/mol | |
| CAS Number | 29768-03-4 | |
| Appearance | Solid (predicted) | [3] |
| Key Functional Groups | Pyridine, Alkyne, Primary Alcohol | N/A |
Application I: Monomer for Advanced Polymer Synthesis via Click Chemistry
The terminal alkyne group of this compound makes it an ideal monomer for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] This reaction allows for the efficient and specific formation of 1,2,3-triazole linkages, enabling the synthesis of functional polymers with precisely controlled architectures. The resulting polymers, bearing pendant pyridine and hydroxyl groups, can exhibit interesting properties such as metal-binding capabilities, tunable solubility, and potential for post-polymerization modification.
Scientific Rationale
The CuAAC reaction is a highly efficient and orthogonal reaction, meaning it proceeds with high yield and is tolerant of a wide variety of other functional groups.[4] By reacting this compound with a difunctional azide-containing comonomer, a linear polymer can be synthesized. The pyridine units within the polymer backbone can then be used to chelate metal ions, leading to the formation of metallopolymers with interesting catalytic, optical, or electronic properties.
Figure 1: Workflow for the synthesis of a functional polymer via CuAAC click polymerization.
Experimental Protocol: Synthesis of a Pyridine-Functionalized Polytriazole
Materials:
-
This compound
-
1,4-Diazidobutane
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and 1,4-diazidobutane (1.0 eq) in a 2:1 mixture of DMF and deionized water.
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in deionized water.
-
To the degassed monomer solution, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After 24 hours, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with methanol to remove any unreacted monomers and catalyst, and dry under vacuum at 40 °C to a constant weight.
Characterization: The resulting polymer can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the formation of the triazole ring, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Application II: Building Block for Novel Coordination Polymers
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with a variety of metal ions.[2][6] This property allows for the self-assembly of metal-organic frameworks (MOFs) or coordination polymers with diverse structures and potential applications in catalysis, gas storage, and sensing.
Scientific Rationale
Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands.[7] The structure and properties of these materials are highly dependent on the coordination geometry of the metal ion and the structure of the organic linker. The bifunctional nature of this compound (with its pyridine and hydroxyl groups) allows for the formation of complex, multidimensional networks. For instance, the pyridine can coordinate to one metal center while the hydroxyl group coordinates to another, leading to the formation of a bridged structure.
Figure 2: General scheme for the synthesis of a coordination polymer.
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based Coordination Polymer
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol) in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Add Zn(NO₃)₂·6H₂O (0.05 mmol) to the solution and stir until fully dissolved.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Slowly cool the oven to room temperature at a rate of 0.1 °C/min.
-
Colorless crystals suitable for single-crystal X-ray diffraction should form.
-
Collect the crystals by decanting the mother liquor and wash them with fresh ethanol.
-
Dry the crystals in air.
Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. The thermal stability can be assessed by thermogravimetric analysis (TGA), and the porosity by gas sorption measurements.
Application III: Surface Functionalization of Nanoparticles
The alkyne and hydroxyl functionalities of this compound provide robust anchor points for the surface modification of various nanoparticles, such as gold, silica, or iron oxide nanoparticles.[8][9][10] This functionalization can impart new properties to the nanoparticles, such as improved dispersibility, biocompatibility, or the ability to bind to specific targets.
Scientific Rationale
Surface functionalization is a key strategy for tailoring the properties of nanoparticles for specific applications.[8] The terminal alkyne of this compound can form a stable covalent bond with gold surfaces.[8] Alternatively, the hydroxyl group can be used to functionalize silica nanoparticles through silanization chemistry. The pyridine moiety, once attached to the nanoparticle surface, can then be used for further applications, such as coordinating catalytic metal centers or binding to biological molecules.
Figure 3: Schematic of nanoparticle surface functionalization.
Experimental Protocol: Functionalization of Gold Nanoparticles
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, e.g., 20 nm diameter)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesize or obtain a colloidal solution of citrate-stabilized AuNPs in water.
-
Prepare a stock solution of this compound in ethanol.
-
To the AuNP solution, add the ligand solution dropwise while stirring. The final concentration of the ligand should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.
-
Allow the mixture to react at room temperature for 12-24 hours to ensure complete ligand exchange.
-
Purify the functionalized AuNPs by centrifugation. Remove the supernatant containing excess ligand and resuspend the nanoparticle pellet in fresh PBS buffer. Repeat this washing step three times.
-
Finally, resuspend the purified functionalized AuNPs in the desired buffer for storage and further use.
Characterization: The successful functionalization can be confirmed by UV-Vis spectroscopy (a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the change in hydrodynamic diameter, and Fourier-transform infrared (FTIR) spectroscopy to identify the characteristic vibrational modes of the attached ligand.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of a wide range of advanced materials. The protocols outlined in this document provide a starting point for researchers to explore its potential in polymer chemistry, coordination chemistry, and nanotechnology. The multifunctional nature of this compound opens up exciting possibilities for the creation of novel materials with tailored properties for applications in catalysis, sensing, drug delivery, and beyond. Further research into the derivatization of the hydroxyl group and the exploration of different metal ions for coordination will undoubtedly expand the scope of applications for this valuable molecule.
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Li, C., Liu, W., Wang, B., Qin, A., & Tang, B. Z. (2024). Pyridinium-activated alkyne-based spontaneous amino-yne click polymerization toward n-pi conjugated polyelectrolytes. ChemRxiv. [Link][11]
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PubMed. (2024, June 17). Assembly of Copper Alkynyl Clusters into Dimensionally Diverse Coordinated Polymers Mediated by Pyridine Ligands. [Link][2]
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Royal Society of Chemistry. (2025). Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. Chemical Science. [Link][12][13]
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ResearchGate. (n.d.). General reaction pathway for the transformation of 2‐pyridyl propargyl alcohols. [Link][14]
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ResearchGate. (2025). Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. [Link][16]
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ResearchGate. (n.d.). Assembly of Copper Alkynyl Clusters into Dimensionally Diverse Coordinated Polymers Mediated by Pyridine Ligands. [Link][7]
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ACS Publications. (2014, September 25). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. The Journal of Organic Chemistry. [Link][20]
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SpringerLink. (2021, May 13). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. [Link][21]
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National Institutes of Health. (n.d.). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. [Link][8]
-
CDN. (2024, January 3). Alkyne-Functionalized Platinum Chalcogenide (S, Se) Nanoparticles. [Link][9]
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ACS Publications. (n.d.). Pyridinium Salt Forming Rh(III)-Catalyzed Annulation Reaction of Secondary Allylamines with Internal Alkynes and Its Application to Surface Modification of a Mesoporous Material. Organic Letters. [Link][22]
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Semantic Scholar. (n.d.). Synthesis of Functionalized Iron Oxide Nanoparticle with Amino Pyridine Moiety and Studies on Their Catalytic Behavior. [Link][10]
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Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. [Link][26]
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Application Notes and Protocols: Metal-Catalyzed Reactions of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Introduction: The Versatile Chemistry of a Pyridyl-Functionalized Propargyl Alcohol
3-(Pyridin-2-yl)prop-2-yn-1-ol is a bifunctional building block of significant interest to researchers in synthetic organic chemistry and drug development. Its structure, incorporating a nucleophilic pyridine ring, a reactive propargyl alcohol moiety, and a π-acidic alkyne, offers a rich landscape for diverse metal-catalyzed transformations. This guide provides an in-depth exploration of the metal-catalyzed reactions of this substrate, with a focus on practical applications, detailed experimental protocols, and the underlying mechanistic principles that govern these transformations. Our primary focus will be on the elegant and efficient synthesis of indolizine scaffolds, a privileged heterocyclic motif in medicinal chemistry.
The strategic placement of the pyridine nitrogen atom relative to the propargyl alcohol functionality allows for facile intramolecular cyclization reactions, providing rapid access to complex N-heterocyclic systems. The choice of the metal catalyst is paramount in directing the reaction pathway, enabling chemists to selectively forge new carbon-carbon and carbon-heteroatom bonds with high atom economy. This document will delve into the nuances of catalyst selection, reaction optimization, and mechanistic rationale, empowering researchers to harness the full synthetic potential of this compound.
Gold-Catalyzed Intramolecular Cyclization: A Gateway to Indolizine Derivatives
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the case of this compound, the pyridine nitrogen acts as an intramolecular nucleophile, leading to a cyclization cascade that ultimately furnishes valuable indolizine derivatives.
Mechanistic Insights: The Role of the Gold Catalyst
The generally accepted mechanism for the gold-catalyzed cyclization of 2-alkynylpyridines involves several key steps. The gold(I) catalyst, often generated in situ from a pre-catalyst like Ph₃PAuCl and a silver salt, coordinates to the alkyne, enhancing its electrophilicity. This "π-activation" facilitates the intramolecular nucleophilic attack by the pyridine nitrogen.
The regioselectivity of this initial cyclization can be influenced by the substitution pattern of the alkyne. For terminal alkynes like our substrate, a 6-endo-dig cyclization is often favored, leading to a six-membered ring intermediate. Subsequent isomerization and protodeauration steps then lead to the aromatic indolizine core.
Theoretical studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the reaction mechanism, highlighting the formation of key intermediates and rationalizing experimental observations.[1] For instance, the initial cyclization can lead to a highly stable indole intermediate, which then undergoes further transformations to yield the final product.[1]
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Application Notes and Protocols for Bioconjugation Techniques Utilizing 3-(Pyridin-2-yl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyridyl Moiety in Bioconjugation
In the landscape of bioconjugation, the quest for efficiency, selectivity, and biocompatibility is paramount. The choice of chemical reporters and linkers dictates the success of applications ranging from fluorescent labeling of biomolecules to the construction of sophisticated antibody-drug conjugates (ADCs). 3-(Pyridin-2-yl)prop-2-yn-1-ol emerges as a versatile reagent, strategically designed to leverage the unique properties of its constituent functional groups: a terminal alkyne for "click" chemistry and cysteine-reactive strategies, a hydroxyl group for further functionalization, and a pyridyl ring that offers distinct catalytic advantages.
The nitrogen-bearing heterocycle, pyridine, is a prevalent scaffold in FDA-approved drugs, valued for its ability to enhance biocompatibility, metabolic stability, and protein-binding interactions.[1] In the context of bioconjugation, the pyridine moiety, particularly when positioned near a reactive group like an alkyne, can act as a chelating ligand. This property is especially beneficial in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the pyridine nitrogen can coordinate with the copper catalyst, increasing its local concentration at the reaction site and thereby accelerating the reaction rate.[2] This allows for the use of lower, less cytotoxic concentrations of copper, a critical consideration for in vivo and cell-based applications.[2]
This guide provides a comprehensive overview of the applications of this compound in bioconjugation, with a focus on detailed protocols for CuAAC and potential cysteine-directed modifications. We will delve into the mechanistic underpinnings of these techniques and offer practical, field-proven insights to enable researchers to effectively employ this reagent in their work.
Chemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [3] |
| Molecular Weight | 133.15 g/mol | |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in DMSO, DMF, and alcohols | |
| Storage | Store at -20°C, protected from light and moisture |
I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The CuAAC reaction is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide.[4][5][6][7] The presence of the pyridyl group in this compound is anticipated to enhance the reaction kinetics through chelation-assisted catalysis.
Mechanism of Chelation-Assisted CuAAC
The pyridine nitrogen can coordinate with the Cu(I) catalyst, bringing it into close proximity with the alkyne. This intramolecular assistance accelerates the formation of the copper acetylide intermediate, which is the rate-determining step of the catalytic cycle. The result is a faster and more efficient conjugation, even at low micromolar concentrations of the copper catalyst.
Caption: Chelation-assisted CuAAC reaction pathway.
Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for the fluorescent labeling of a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound solution in DMSO (10 mM)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, 200 mM in water)
-
Degassing equipment (optional, but recommended)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with this compound. A 10- to 50-fold molar excess of the alkyne over the protein is a typical starting point.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2-0.5 mM. Gently mix the solution.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction.
-
If the protein is sensitive to oxidation, it is recommended to degas the solution before adding the sodium ascorbate and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the labeled protein from unreacted reagents using size-exclusion chromatography or another suitable purification method.
-
-
Analysis:
-
Analyze the conjugation efficiency using SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.
-
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction rates. |
| Alkyne:Protein Molar Ratio | 10-50 fold excess | Optimization may be required depending on the protein. |
| CuSO₄ Concentration | 0.2-0.5 mM | Lower concentrations are possible due to chelation. |
| THPTA:CuSO₄ Ratio | 4:1 to 5:1 | Protects the protein from copper-induced damage. |
| Sodium Ascorbate Concentration | 2-5 mM | Should be in excess of CuSO₄. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Monitor reaction progress for optimization. |
II. Cysteine-Selective Bioconjugation
The terminal alkyne of this compound also presents opportunities for cysteine-selective modification. While terminal alkynes are generally considered unreactive towards thiols under physiological conditions, specific activation can enable this reaction.
Potential Mechanism: Thiol-Yne Michael Addition
Under specific conditions, the nucleophilic thiol group of a cysteine residue can undergo a Michael addition to the alkyne. This reaction is often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity. The pyridyl group in this compound may influence the reactivity of the alkyne.
A more established approach involves the quaternization of the pyridine nitrogen. Quaternized vinyl- and alkynyl-pyridines have been shown to be highly reactive and selective towards cysteine residues.[8] While this compound is not quaternized, this suggests a potential derivatization strategy to enhance its cysteine reactivity.
Caption: Thiol-yne addition for cysteine modification.
Exploratory Protocol for Cysteine Labeling
This protocol is intended as a starting point for exploring the cysteine reactivity of this compound. Optimization will likely be necessary.
Materials:
-
Protein with a free cysteine residue in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0)
-
This compound solution in DMSO (10 mM)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for reducing disulfide bonds)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer at a slightly alkaline pH to promote thiol deprotonation.
-
If necessary, treat the protein with TCEP to reduce any disulfide bonds and ensure the target cysteine is in its free thiol form. Remove excess TCEP before proceeding.
-
-
Reaction Setup:
-
Add a 10- to 100-fold molar excess of this compound to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-24 hours with gentle mixing. Monitor the reaction progress over time.
-
-
Purification and Analysis:
-
Remove excess reagent by dialysis or size-exclusion chromatography.
-
Analyze the extent of labeling by mass spectrometry to confirm the formation of the thioether adduct.
-
III. Applications in Drug Development and Research
The ability to conjugate this compound to biomolecules opens up a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The hydroxyl group on this compound can be further functionalized to attach a cytotoxic payload. The resulting bifunctional linker can then be conjugated to an antibody via the alkyne group, creating a targeted therapeutic.[9][10][11]
-
Fluorescent Labeling and Imaging: The alkyne can be used to "click" on a fluorescent azide probe, enabling the visualization of proteins and other biomolecules in cells and tissues.[4]
-
PROTACs and Bifunctional Molecules: The molecule can serve as a building block for constructing Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, where the alkyne provides a versatile handle for conjugation.
-
Surface Immobilization: Proteins and other biomolecules labeled with this compound can be immobilized on azide-functionalized surfaces for applications in diagnostics and proteomics.
Conclusion and Future Perspectives
This compound is a promising reagent for bioconjugation, offering the combined advantages of a versatile terminal alkyne and a catalytically active pyridyl moiety. The chelation-assisted CuAAC reaction enabled by this molecule allows for more efficient and biocompatible conjugations, a significant advancement for in vivo and cellular studies. While its application in direct cysteine modification is still exploratory, the potential for derivatization into more reactive species presents an exciting avenue for future research. As the demand for more sophisticated bioconjugates continues to grow, strategically designed reagents like this compound will undoubtedly play a crucial role in advancing the fields of drug discovery, diagnostics, and fundamental biological research.
References
-
Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. PMC - NIH. [Link]
-
PubChem. This compound. [Link]
-
Advances on the biosynthesis of pyridine rings. PMC - PubMed Central - NIH. [Link]
-
Linkers for ADCs - NJ Bio, Inc. [Link]
-
ADC Linker Products - Creative Biolabs. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Click chemistry reagents - Chemie Brunschwig. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
Sources
- 1. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. njbio.com [njbio.com]
- 11. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: 3-(Pyridin-2-yl)prop-2-yn-1-ol in the Synthesis of Fluorescent Probes
Introduction: The Strategic Importance of 3-(Pyridin-2-yl)prop-2-yn-1-ol
In the pursuit of novel fluorescent probes for biological imaging and chemosensing, the careful selection of molecular building blocks is paramount.[1] this compound has emerged as a particularly valuable precursor due to the unique combination of functionalities it presents. The pyridyl nitrogen offers a coordination site for metal ions and a handle for modulating electronic properties, while the terminal alkyne provides a versatile reactive group for constructing larger, conjugated systems through powerful synthetic methodologies like the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[2][3][4] The propargylic alcohol can be further functionalized or can participate in intramolecular interactions, influencing the final probe's photophysical characteristics.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of this compound in the synthesis of advanced fluorescent probes. We will delve into the core synthetic strategies, provide detailed, field-tested protocols, and discuss the underlying principles that govern the design of probes with tailored photophysical properties.
Core Synthetic Strategies and Mechanistic Insights
The true power of this compound lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The two most prominent and impactful strategies are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Sonogashira Cross-Coupling: Extending π-Conjugation
The Sonogashira reaction is a robust and efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[3] In the context of fluorescent probe synthesis, the Sonogashira coupling is instrumental for extending the π-conjugated system of the molecule, a critical factor in tuning the absorption and emission wavelengths.[1]
Causality in Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and its ligands is crucial for reaction efficiency. Catalysts like tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride are commonly employed. The ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Copper(I) Co-catalyst: Copper(I) salts, such as copper(I) iodide, act as a co-catalyst to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself, accelerating the transmetalation step with the palladium complex.
-
Base: A mild base, typically an amine like triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. The base also serves to neutralize the hydrogen halide byproduct of the reaction.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are common choices.
Azide-Alkyne Cycloaddition (Click Chemistry): A Bioorthogonal Ligation Strategy
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups.[2][] This reaction forms a stable 1,2,3-triazole ring, which can act as a linker to attach the pyridyl-alkyne fluorophore to biomolecules or other molecular scaffolds.[6][7] The bioorthogonal nature of this reaction makes it particularly suitable for bioconjugation applications.[7][8]
Causality in Experimental Choices:
-
Copper(I) Source: A source of copper(I) is essential to catalyze the reaction. This can be a copper(I) salt like copper(I) iodide or generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate.
-
Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) oxidation state and prevent oxidative side reactions, which is especially important in biological media.
-
Solvent System: The reaction is often performed in aqueous solvent mixtures, such as water/t-butanol or water/DMSO, to accommodate both the organic fluorophore precursor and water-soluble biomolecules.
Experimental Protocols
Protocol 1: Synthesis of a Pyridyl-Aryl Conjugated Fluorophore via Sonogashira Coupling
This protocol describes the synthesis of a model fluorescent compound by coupling this compound with a halogenated aromatic system.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous, deoxygenated THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Bioconjugation of a Pyridyl-Alkyne Fluorophore to an Azide-Modified Peptide via CuAAC
This protocol outlines the conjugation of a fluorescent probe derived from this compound to a peptide containing an azido-functionalized amino acid.
Materials:
-
Pyridyl-alkyne fluorophore (synthesized as in Protocol 1, or a derivative thereof)
-
Azide-modified peptide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the pyridyl-alkyne fluorophore in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the azide-modified peptide in PBS (e.g., 1 mM).
-
Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Prepare a stock solution of TBTA in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, combine the azide-modified peptide solution (e.g., 100 µL, 0.1 µmol) and the pyridyl-alkyne fluorophore stock solution (e.g., 12 µL, 1.2 µmol, 1.2 equivalents).
-
Add the TBTA stock solution (e.g., 1 µL, 0.01 µmol).
-
Add the CuSO₄·5H₂O stock solution (e.g., 1 µL, 0.1 µmol).
-
Initiate the reaction by adding the sodium ascorbate stock solution (e.g., 1 µL, 1 µmol).
-
Gently vortex the reaction mixture and allow it to react at room temperature for 1-4 hours.
-
Purify the fluorescently labeled peptide using a suitable method, such as size-exclusion chromatography or reversed-phase HPLC.
-
Characterize the conjugate by mass spectrometry and measure its photophysical properties.
Visualization of Synthetic Pathways
Caption: Sonogashira Coupling Workflow.
Caption: CuAAC "Click" Chemistry Workflow.
Data Presentation: Photophysical Properties of Pyridyl-Alkyne Derived Probes
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes representative data for fluorophores synthesized using this compound as a key building block. These values are influenced by the specific chemical structure and solvent environment.
| Probe Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Model Pyridyl-Aryl Compound | ~350-400 | ~450-500 | ~100 | 0.1 - 0.5 |
| Metal-Coordinating Chemosensor (e.g., +Zn²⁺) | Red-shifted λ_abs | Enhanced Emission | Variable | Increased Φ |
| Bioconjugated Probe | Dependent on fluorophore | Dependent on fluorophore | >50 | 0.05 - 0.3 |
Note: These are representative values and will vary based on the specific molecular structure and solvent conditions.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target fluorophores can be confirmed through standard analytical techniques such as NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy. For bioconjugation reactions, successful labeling can be validated by a combination of mass spectrometry (to confirm the mass of the conjugate) and fluorescence measurements (to confirm the presence of the fluorophore). The photophysical properties of the final probes, such as quantum yield and Stokes shift, should be thoroughly characterized to ensure their suitability for the intended application.[1][9][10]
Conclusion
This compound is a versatile and powerful building block for the synthesis of novel fluorescent probes. Its strategic incorporation into molecular designs, facilitated by robust synthetic methodologies like the Sonogashira coupling and click chemistry, enables the development of probes with tailored photophysical properties for a wide range of applications in chemical biology, diagnostics, and drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.
References
- Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. (n.d.). National Institutes of Health.
-
Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. (2022, February). Dyes and Pigments. Retrieved from [Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2023, April). Synthesis. Retrieved from [Link]
-
Pyridine Derivatives as Fluorescent Sensors for Cations. (n.d.). MDPI. Retrieved from [Link]
-
A new polyfluorene bearing pyridine moieties: a sensitive fluorescent chemosensor for metal ions and cyanide. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+. (2013, August 20). Journal of Fluorescence. Retrieved from [Link]
-
Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions. (n.d.). ACS Omega. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
Click Chemistry Conjugations. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones – purification, stability, and handling revised. (2016, January). ResearchGate. Retrieved from [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. Retrieved from [Link]
-
3-(5-bromo-2-pyridinyl)-2-propyn-1-ol. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
Recent advances in Sonogashira reactions. (2011, October). Chemical Society Reviews. Retrieved from [Link]
-
Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one. (2018, March). Journal of Fluorescence. Retrieved from [Link]
-
Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (n.d.). Chemical Society Reviews. Retrieved from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Retrieved from [Link]
-
Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. (n.d.). Accounts of Chemical Research. Retrieved from [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis. Retrieved from [Link]
-
New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA. (n.d.). ResearchGate. Retrieved from [Link]
-
photophysical properties (for instance several additional fluorine substituents); (ii) modulate the 424. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (n.d.). Molecules. Retrieved from [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3-Pyridin-2-ylbut-1-yn-1-ol. (n.d.). PubChem. Retrieved from [Link]
-
3-(Pyridin-2-YL)propanal. (n.d.). PubChem. Retrieved from [Link]
-
Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. (2022, February 2). ACS Omega. Retrieved from [Link]
Sources
- 1. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 9. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Pyridin-2-yl)prop-2-yn-1-ol by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-(Pyridin-2-yl)prop-2-yn-1-ol via column chromatography. The content is structured to address common challenges and frequently asked questions, ensuring a scientifically sound and practical approach to achieving high purity of this key synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often synthesized via Sonogashira coupling.[1][2] Its purification, however, can present challenges due to its polarity, conferred by the pyridine nitrogen and the terminal hydroxyl group, and its potential for interaction with the stationary phase. This guide offers troubleshooting strategies and optimized protocols to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound.
Question: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?
Answer: Streaking is a common issue with polar, nitrogen-containing compounds like this compound when using silica gel. The primary cause is the acidic nature of standard silica gel. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow, uneven elution. This results in broad, streaking bands and poor recovery.
Solutions:
-
Neutralize the Mobile Phase: A highly effective and common solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., ethyl acetate/hexane). The triethylamine will preferentially bind to the acidic sites on the silica gel, "masking" them from your compound and allowing for a much sharper elution profile.
-
Ammonia/Methanol Solution: For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in your eluent (e.g., 1-10% of this stock solution in dichloromethane).[3]
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica gel and can be a good alternative for purifying basic compounds. Start with a Brockmann Grade III neutral alumina and screen for an appropriate solvent system.
-
Deactivated Silica Gel: You can prepare this by making a slurry of silica gel in your chosen eluent that contains 1-2% triethylamine, letting it stand for an hour, and then packing the column. This pre-treatment passivates the active sites.[3]
-
Question: I'm observing a new, more polar spot on my TLC plate after spotting my crude reaction mixture, and my yield from the column is very low. What is happening?
Answer: This is a strong indication that your compound is degrading on the silica gel.[3] The combination of the acidic silica and potential trace metals can catalyze decomposition reactions of sensitive functional groups. For propargyl alcohols, this could involve side reactions or polymerization.
Solutions:
-
Confirm Instability: Perform a 2D TLC experiment. Spot your compound on the corner of a TLC plate, elute as normal, then turn the plate 90 degrees and elute again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it degrades, you will see off-diagonal spots.[3]
-
Minimize Contact Time:
-
Flash Chromatography: Use flash chromatography with positive air pressure to push the solvent through the column more quickly. This reduces the time your compound spends in contact with the silica.
-
Optimize Solvent System: Aim for an Rf value of 0.25-0.35. A higher Rf (within reason) will result in faster elution.[3]
-
-
Alternative Stationary Phases: If instability is confirmed, switching to a less harsh stationary phase like neutral alumina or Florisil is recommended.[3]
Question: My compound is not eluting from the column, even with 100% ethyl acetate. How do I get it off?
Answer: The high polarity of this compound, due to both the pyridine and the alcohol, can lead to very strong retention on silica gel.
Solutions:
-
Increase Eluent Polarity:
-
Methanol/Dichloromethane (MeOH/DCM): A gradient of 0-10% methanol in dichloromethane is a powerful eluent system for highly polar compounds.
-
Methanol/Ethyl Acetate (MeOH/EtOAc): Similarly, a gradient of methanol in ethyl acetate can be effective.
-
Add a Basic Modifier: As mentioned previously, adding triethylamine or an ammonia/methanol solution can significantly improve elution by disrupting the strong interaction with the silica.[3]
-
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography proves too challenging, reversed-phase (C18) silica gel is an excellent alternative for polar compounds.[4] The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.
Question: I am trying to separate my product from a very similar, slightly less polar impurity. How can I improve the resolution?
Answer: Achieving separation of closely related compounds requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Fine-Tune the Solvent System:
-
Ternary Solvent Systems: Instead of a simple binary mixture (e.g., ethyl acetate/hexane), try a three-component system. Adding a small amount of a third solvent with different properties (e.g., dichloromethane or diethyl ether) can alter the selectivity and improve separation.
-
Isocratic vs. Gradient Elution: For difficult separations, a shallow gradient or even an isocratic (constant solvent composition) elution can provide better resolution than a steep gradient.
-
-
Improve Column Packing and Loading:
-
Dry Loading: If your compound has poor solubility in the initial, less polar eluent, dry loading is recommended.[5] Dissolve your crude product in a strong solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This technique prevents band broadening at the start of the purification.[5]
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point is a 30:70 to 50:50 mixture of ethyl acetate (EtOAc) in hexanes. This will give you a general idea of the compound's polarity. Given its polar nature, you will likely need to increase the proportion of ethyl acetate or switch to a more polar system like 1-5% methanol in dichloromethane (DCM).
Q2: How can I visualize this compound on a TLC plate?
A2: Due to the pyridine ring, the compound is UV active and should be easily visible under a UV lamp at 254 nm. Additionally, you can use staining agents like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) for visualization, which will react with the alcohol and alkyne functional groups.
Q3: What are the typical impurities I might encounter after a Sonogashira coupling to synthesize this compound?
A3: Common impurities from a Sonogashira reaction include:
-
Homocoupled Alkyne (Glaser coupling product): The diol formed from the coupling of two molecules of propargyl alcohol.
-
Unreacted Starting Materials: Residual 2-halopyridine and propargyl alcohol.
-
Catalyst Residues: Palladium and copper complexes. These are often removed during the aqueous workup but can sometimes persist.[6]
Q4: Is it better to use wet loading or dry loading for this compound?
A4: Dry loading is often preferable for this compound.[5] this compound is a solid with moderate to high polarity. Dissolving it in the minimum amount of a strong solvent for wet loading can lead to band broadening, especially if that solvent is much more polar than the initial mobile phase. Dry loading onto a small amount of silica ensures a tight, concentrated starting band, which is crucial for good separation.[5]
Experimental Protocol: Standard Purification
This protocol outlines a standard procedure for the purification of ~500 mg of crude this compound.
1. Preparation:
-
TLC Analysis: Develop a suitable solvent system. A good target is an Rf of ~0.3 for the product. A system of 70% Ethyl Acetate / 30% Hexane + 0.5% Triethylamine is a robust starting point.
-
Column Selection: For 500 mg of crude material, a glass column with a diameter of ~2.5-3 cm is appropriate.
-
Slurry Packing: Prepare a slurry of silica gel (25-30 g) in the initial, least polar eluent (e.g., 20% EtOAc/Hexane + 0.5% Et₃N). Pack the column carefully to avoid air bubbles.
2. Sample Loading (Dry Loading Method):
-
Dissolve the ~500 mg of crude product in a minimal amount of methanol or dichloromethane (~5 mL).
-
Add ~1-2 g of silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance.[5]
3. Elution:
-
Begin eluting with the low-polarity solvent determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 20% EtOAc/Hexane and increase to 80% EtOAc/Hexane.
-
Collect fractions (e.g., 10-15 mL per tube).
4. Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Use with base modifier. |
| Alternative Phase | Neutral Alumina (Brockmann III) | For base-sensitive compounds or to mitigate strong adsorption. |
| Mobile Phase (TLC) | 30-70% EtOAc/Hexane + 0.5% Et₃N | Good starting point to assess polarity and spot shape. |
| Mobile Phase (Column) | Gradient: 20% to 80% EtOAc/Hexane + 0.5% Et₃N | Allows for elution of non-polar impurities first, then the product. |
| Target Rf | 0.25 - 0.35 | Optimal range for good separation and reasonable elution time. |
| Loading Method | Dry Loading | Ensures a narrow starting band, improving resolution.[5] |
| Visualization | UV (254 nm), KMnO₄ stain | Non-destructive (UV) and destructive (stain) methods. |
Diagrams
Troubleshooting Workflow
Caption: Troubleshooting flowchart for column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
LCGC North America. HPLC Troubleshooting Guide. Available from: [Link]
-
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Available from: [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(4), 3095-3107. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3-(Pyridin-2-yl)prop-2-yn-1-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-(Pyridin-2-yl)prop-2-yn-1-ol via recrystallization. The content is structured in a problem-oriented, question-and-answer format to directly address common experimental issues.
Introduction to the Compound and Purification Challenges
This compound is a heterocyclic building block whose purity is critical for subsequent synthetic steps and biological assays. Its structure, featuring a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, and a rigid alkyne linker, presents a unique set of properties that influence its solubility and crystallization behavior.[1] Recrystallization is the primary method for purifying solid organic compounds, aiming to remove impurities by leveraging differences in solubility between the target compound and contaminants in a chosen solvent system.[2][3] This guide explains the causality behind experimental choices to empower researchers to troubleshoot and optimize their purification protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the best solvent for recrystallizing this compound?
Answer:
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5] Given the polar nature of this compound, stemming from its pyridine and alcohol functionalities, polar solvents are the most logical starting point. The principle of "like dissolves like" is a foundational concept in solvent selection.[2][5]
A systematic screening process is the most reliable method.[4][6] This involves testing the solubility of a small amount of your crude material (~50-100 mg) in a small volume (~1 mL) of several candidate solvents at both room temperature and the solvent's boiling point.
Recommended Solvent Candidates for Screening:
| Solvent | Polarity | Rationale |
| Water | High | The alcohol and pyridine groups may impart sufficient water solubility, especially when hot. |
| Ethanol / Methanol | High | Alcohols are excellent choices for polar compounds capable of hydrogen bonding.[7] |
| Acetonitrile | Medium-High | Often a good choice for moderately polar compounds and can produce high-quality crystals.[8] |
| Ethyl Acetate | Medium | May be effective, especially if impurities are highly nonpolar or highly polar. |
| Acetone | Medium | Another common polar aprotic solvent to test. |
| Toluene | Low | Less likely to be a single solvent, but could be useful as the "poor" solvent in a mixed-solvent system. |
If no single solvent provides the desired solubility profile, a mixed-solvent system (solvent pair) is the next logical step.[4][9] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until turbidity (cloudiness) persists. Common pairs for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[4]
See Protocol 1 for a detailed solvent screening methodology.
Q2: My compound "oiled out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9][10] This is a common problem when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high, causing it to come out of solution too rapidly at a temperature above its melting point.[10][11] An oil is undesirable because it tends to trap impurities, defeating the purpose of recrystallization.[11]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[10][11] This ensures the compound remains in solution at a lower temperature, hopefully below its melting point, before crystallization begins.
-
Lower the Crystallization Temperature Slowly: Rapid cooling encourages oiling out. Allow the flask to cool slowly on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[11] Slow cooling promotes the formation of more ordered, purer crystals.[5]
-
Change Solvents: If the problem persists, the melting point of your compound may be too low for the chosen solvent. Select a solvent with a lower boiling point.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the slightly supersaturated solution can provide a template for proper crystal lattice formation, bypassing the liquid phase.[2][10]
Q3: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?
Answer:
The failure of crystals to form from a cooled solution indicates a state of supersaturation, where the concentration of the dissolved solute is higher than its equilibrium solubility.[2][10] Crystallization requires an initial energy barrier to be overcome for nucleation (the formation of the first stable crystal nuclei) to occur.
Methods to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solution.[2][10] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a pre-formed template onto which more molecules can deposit, initiating crystallization.[2]
-
Reduce Solvent Volume: It is possible that too much solvent was added initially.[10][11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution impurely.
-
Cool to a Lower Temperature: If not already done, place the solution in an ice-salt bath to achieve temperatures below 0 °C. This further decreases the solubility of the compound.
The following diagram illustrates the decision-making process when crystals fail to form.
Sources
- 1. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Recrystallization [wiredchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Welcome to the technical support resource for the synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on impurity identification and mitigation. The information provided herein is based on established synthetic methodologies and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a significant amount of a side-product with a mass corresponding to a homocoupled diacetylene (a Glaser coupling product). What is causing this and how can I prevent it?
A1: Root Cause Analysis and Mitigation
The formation of a homocoupled diacetylene, often referred to as a Glaser coupling product, is a common side reaction in Sonogashira couplings, which are frequently employed for the synthesis of this compound. This occurs when two molecules of the terminal alkyne (propargyl alcohol in this case) couple with each other.
Mechanism of Formation: This side reaction is primarily promoted by the presence of oxygen, which facilitates the oxidative coupling of the alkynes, catalyzed by the copper(I) co-catalyst.
Preventative Measures:
-
Rigorous Degassing: The most critical factor is the thorough removal of oxygen from your reaction mixture and solvent. This can be achieved by several methods:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes prior to adding your reagents.
-
Freeze-Pump-Thaw: For highly sensitive reactions, performing three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere is highly effective.
-
-
Use of an Amine Base: The choice of amine base is crucial. A bulky amine such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used. These bases also act as a solvent and a reducing agent to keep the copper in its active Cu(I) state.
-
Copper(I) Source: Ensure you are using a high-purity source of a Cu(I) salt, such as CuI. If the salt has been exposed to air, it may contain Cu(II) species which can promote Glaser coupling.
Troubleshooting Workflow: Minimizing Glaser Coupling
Caption: Workflow for minimizing Glaser coupling side-products.
Q2: My final product is contaminated with a species that appears to be the starting 2-halopyridine. How can I improve the conversion?
A2: Addressing Incomplete Reactions
The presence of unreacted 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) indicates an incomplete reaction. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inactivity | The palladium catalyst may be deactivated. This can be due to poor quality catalyst, oxidation, or the presence of catalyst poisons. | Use a fresh, high-purity palladium source. Consider using a pre-catalyst or a ligand that stabilizes the active catalytic species. |
| Insufficient Reaction Time/Temperature | The reaction may not have reached equilibrium or the activation energy barrier is not being overcome. | Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. If the reaction stalls, a modest increase in temperature may be beneficial. |
| Stoichiometry Imbalance | An incorrect ratio of reactants can lead to incomplete conversion. | Ensure accurate measurement of all reagents. A slight excess of the alkyne (1.1-1.2 equivalents) is sometimes used to drive the reaction to completion. |
| Base Incompatibility | The chosen base may not be strong enough or may be sterically hindered from participating in the catalytic cycle effectively. | While TEA and DIPEA are common, consider alternatives like piperidine or other secondary amines if the reaction is sluggish. |
Q3: I have an impurity that I suspect is a phosphine oxide from my palladium ligand. How do I confirm this and remove it?
A3: Managing Ligand-Related Impurities
When using phosphine-based ligands (e.g., triphenylphosphine, PPh₃), oxidation to the corresponding phosphine oxide (Ph₃P=O) is a common issue, especially if the reaction is not performed under strictly anaerobic conditions.
Confirmation and Removal:
-
Confirmation:
-
³¹P NMR: If available, ³¹P NMR spectroscopy is the most definitive method to identify phosphine oxides. Triphenylphosphine oxide typically shows a signal around 25-40 ppm.
-
LC-MS: While not always straightforward to ionize, a mass corresponding to the phosphine oxide can often be detected.
-
-
Removal Strategies:
-
Column Chromatography: Phosphine oxides are generally more polar than their corresponding phosphines and the desired product. Careful selection of the solvent system for silica gel chromatography can effectively separate the phosphine oxide. A gradient elution is often necessary.
-
Acidic Wash: In some cases, an acidic wash of the organic layer during workup can help to protonate the pyridine product, allowing for its extraction into the aqueous phase while leaving the less basic phosphine oxide in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Logical Flow for Phosphine Oxide Management
Caption: Decision tree for identifying and removing phosphine oxide impurities.
Experimental Protocol: A Self-Validating Sonogashira Coupling
This protocol incorporates best practices to minimize common impurities.
Step-by-Step Methodology:
-
Solvent Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add your chosen solvent (e.g., THF or a mixture of THF and TEA). Sparge with argon for 30-60 minutes.
-
Reagent Addition: Under a positive pressure of argon, add 2-bromopyridine (1.0 eq), propargyl alcohol (1.2 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS every 1-2 hours. The reaction is complete when the 2-bromopyridine spot is no longer visible.
-
Workup:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
Title: The Sonogashira reaction: a booming methodology in synthetic chemistry. Source: Chemical Reviews URL: [Link]
-
Title: A practical guide to Sonogashira reactions. Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Mechanism of the Sonogashira Reaction. Source: Organometallics URL: [Link]
Technical Support Center: Sonogashira Coupling for 3-(Pyridin-2-yl)prop-2-yn-1-ol Synthesis
Welcome to the technical support center for the Sonogashira coupling reaction, specifically tailored for the synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered when coupling 2-halopyridines with propargyl alcohol.
Troubleshooting Guide
This guide provides solutions to common problems you might face during your Sonogashira coupling experiments.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction to synthesize this compound is resulting in a low or non-existent yield. What are the potential causes and how can I rectify this?
Answer: A low or non-existent yield in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The Pd(0) catalyst is sensitive to air and can decompose, appearing as a black precipitate (palladium black).[1] Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[2][3]
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is susceptible to oxidation. Use a freshly opened bottle or a recently purchased batch for optimal results.[1]
-
Reagent Purity: Impurities in your 2-halopyridine, propargyl alcohol, solvent, or base can poison the catalyst. Ensure all reagents are of high purity. Purification of starting materials may be necessary.[1]
-
Base Quality: The amine base is crucial for the reaction and should be anhydrous. Some reactions may fail due to oxidized or wet amine bases. Consider distilling the amine base before use.[1]
2. Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction, particularly the palladium catalyst, is sensitive to oxygen.[1] It is critical to degas your solvent and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][4]
-
Solvent Choice: The solvent must dissolve all reaction components. Common solvents include THF, DMF, and toluene.[1] However, be aware that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1][5]
-
Appropriate Base: An amine base is required to deprotonate the alkyne. Triethylamine and diisopropylamine are commonly used. The choice and amount of base can significantly impact the yield.[1]
-
Optimal Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, especially less reactive aryl halides, may require gentle heating.[1][2] For aryl bromides, temperatures around 80°C or higher might be necessary.[5]
Troubleshooting Workflow for Low Yield:
Caption: Competing reaction pathways in the Sonogashira coupling.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and I see a precipitate forming. What does this indicate, and how can I prevent it?
Answer: The formation of a black precipitate, known as palladium black, is a clear indication of palladium catalyst decomposition. [1]This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution, rendering it inactive.
Common Causes and Solutions:
-
Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is crucial. [1]* Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst. Using high-purity reagents is essential. [1]* Excessively High Temperatures: While some reactions require heating, excessively high temperatures can accelerate catalyst decomposition. If heating is necessary, do so cautiously and monitor the reaction. [1]* Inappropriate Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst. For challenging substrates, a more robust ligand may be required.
Frequently Asked Questions (FAQs)
Q1: Which 2-halopyridine is best to use: 2-iodopyridine, 2-bromopyridine, or 2-chloropyridine?
A1: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general reactivity trend is I > Br > OTf >> Cl. [6][7]* 2-Iodopyridine: Is the most reactive and will typically give the best results under mild conditions, often at room temperature. [2][6]* 2-Bromopyridine: Is less reactive and may require higher temperatures and/or more specialized catalyst systems to achieve good yields. [2][5]* 2-Chloropyridine: Is the least reactive and generally requires specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction temperatures. [6][8] Q2: Can the pyridine nitrogen interfere with the reaction?
A2: Yes, the basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions. However, in many cases, the reaction still proceeds efficiently. If you suspect inhibition is a significant problem, consider using a ligand that binds more strongly to the palladium, or explore catalyst systems specifically designed for heteroaromatic substrates.
Q3: Is it necessary to use a copper co-catalyst?
A3: While the original Sonogashira protocol utilizes a copper(I) co-catalyst to increase the reaction rate, it is not always necessary and can lead to the undesirable Glaser homocoupling side reaction. [2][9][10]Numerous "copper-free" Sonogashira protocols have been developed that are highly effective and avoid this issue. [11][12][13]The choice between a copper-catalyzed and a copper-free system often depends on the specific substrates and the propensity for homocoupling.
Q4: What is a typical experimental procedure for this reaction?
A4: The following is a general protocol and may require optimization for your specific setup.
General Experimental Protocol (Copper-Free Conditions):
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
Add the 2-halopyridine (1.0 equiv) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the degassed solvent (e.g., THF or toluene).
-
To this mixture, add propargyl alcohol (1.2-1.5 equiv).
-
Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the halide) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Banu, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8694-8715. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(13), 5014–5017. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
PubMed Central. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 13531–13543. [Link]
-
ResearchGate. Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. [Link]
-
ACS Publications. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10454–10461. [Link]
-
PubMed. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589-98. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2915. [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Organic Chemistry Portal. Glaser coupling - Literature. [Link]
-
The Sonogashira Coupling. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
chemeurope.com. Sonogashira coupling. [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(10), 1233. [Link]
-
Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. [Link]
-
PubChem. This compound. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
PubChem. 3-(2-Pyridyl)-2-propen-1-ol. [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5035. [Link]
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and significantly improve your product yield. The primary synthetic route discussed is the Sonogashira coupling, a powerful and versatile reaction for forming carbon-carbon bonds.[1]
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound via Sonogashira coupling.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired product is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the Sonogashira coupling of a 2-halopyridine with propargyl alcohol.
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Sonogashira reaction. Its deactivation can halt the catalytic cycle.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure your palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and copper(I) iodide (CuI) are of high purity and stored under an inert atmosphere to prevent oxidation.[2]
-
Proper Degassing: Oxygen can oxidize the active Pd(0) species.[3] Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution.[1]
-
Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability and reactivity. For electron-deficient substrates like 2-halopyridines, a more electron-donating and bulky ligand such as XPhos or SPhos may be beneficial.
-
-
-
Sub-optimal Reaction Temperature: The oxidative addition of the 2-halopyridine to the palladium center is often the rate-limiting step and is highly temperature-dependent.[4]
-
Troubleshooting:
-
Gradual Temperature Increase: If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate. For less reactive bromides or chlorides, temperatures up to 100 °C may be necessary.[4][5]
-
Monitor for Decomposition: Be cautious of excessive heat, as it can lead to catalyst decomposition and side reactions.
-
-
-
Incorrect Base Selection or Amount: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[1]
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Propargyl Alcohol (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen and copper catalysts, leading to the formation of 1,5-hexadiyne-3,4-diol.[3]
-
Mitigation:
-
Strictly Anaerobic Conditions: As mentioned before, rigorous degassing is critical.
-
Copper-Free Conditions: In some cases, running the reaction without a copper co-catalyst can minimize homocoupling, although this may require higher temperatures or a more active palladium catalyst.[3]
-
-
-
Dehalogenation of 2-Halopyridine: The starting material can be reduced, leading to the formation of pyridine.
-
Mitigation:
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote dehalogenation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
-
-
Polymerization of Propargyl Alcohol: Under certain conditions, particularly with strong bases or high temperatures, propargyl alcohol can polymerize.
-
Mitigation:
-
Controlled Addition: Add the propargyl alcohol slowly to the reaction mixture.
-
Moderate Temperature: Avoid excessively high temperatures.
-
-
Experimental Workflow: Sonogashira Coupling
Caption: A typical workflow for the Sonogashira coupling reaction.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: Which 2-halopyridine is the best starting material: 2-iodopyridine, 2-bromopyridine, or 2-chloropyridine?
The reactivity of the halide in the Sonogashira coupling follows the trend I > Br > Cl.[2]
-
2-Iodopyridine: Is the most reactive and will typically give the highest yields under the mildest conditions (often at room temperature). However, it is also the most expensive.
-
2-Bromopyridine: Offers a good balance between reactivity and cost. It usually requires heating to achieve a good reaction rate.[2]
-
2-Chloropyridine: Is the least reactive and often requires more forcing conditions, such as higher temperatures and more specialized catalyst systems.
For initial attempts and optimization, 2-bromopyridine is a practical choice.
Q2: My reaction mixture turns black. Is this normal?
Yes, a color change to dark brown or black is common in Sonogashira reactions and often indicates the formation of palladium black (finely divided palladium metal).[7] While this shows that the catalyst is being reduced to its active Pd(0) state, excessive formation of palladium black can lead to a loss of catalytic activity. If you are experiencing low yields along with a rapid color change, consider the following:
-
Ligand Concentration: Ensure you have an adequate amount of phosphine ligand to stabilize the Pd(0) species.
-
Solvent Choice: Some solvents can promote the formation of palladium black more than others.[7] If you are using THF, you might consider switching to DMF or toluene.
Q3: How can I effectively purify the final product?
This compound is a polar molecule, which can make purification challenging.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol.
-
-
Acid-Base Extraction: The pyridine nitrogen is basic. You can potentially use this property for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.
-
Extract the product back into an organic solvent.
-
Q4: Can I run this reaction under air?
While some robust Sonogashira protocols have been developed to be air-tolerant, for the synthesis of this compound, it is highly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon).[5] This minimizes catalyst deactivation and the homocoupling of propargyl alcohol.[3]
Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
III. Recommended Starting Conditions
For researchers beginning the synthesis of this compound, the following table provides a set of optimized starting conditions based on literature precedents for similar substrates.[1][5]
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromopyridine (1.0 equiv) | Good balance of reactivity and cost. |
| Alkyne | Propargyl alcohol (1.2 equiv) | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective catalyst for this transformation. |
| Copper Co-catalyst | CuI (3-10 mol%) | Facilitates the formation of the copper acetylide. |
| Base | Triethylamine (Et₃N) (2-3 equiv) | Acts as both a base and a solvent in some cases. |
| Solvent | Anhydrous, degassed THF or DMF | Good solvents for dissolving the reactants. |
| Temperature | 60-80 °C | A moderate temperature to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst deactivation and side reactions. |
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add propargyl alcohol dropwise to the mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with the work-up and purification.
By understanding the key parameters of the Sonogashira coupling and anticipating potential challenges, you can significantly improve the yield and purity of your this compound synthesis.
IV. References
-
Conditions optimization for the double Sonogashira coupling. - ResearchGate. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. Available at: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Stability and storage conditions for 3-(Pyridin-2-yl)prop-2-yn-1-ol
An Application Scientist's Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support guide for 3-(Pyridin-2-yl)prop-2-yn-1-ol (CAS: 29768-03-4). This document provides researchers, scientists, and drug development professionals with in-depth information and practical advice on the storage, handling, and stability of this compound. Our goal is to help you ensure the integrity of your experiments and troubleshoot potential issues related to compound stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: Proper storage is critical to maintaining the purity and stability of the compound. The molecule's structure, featuring both a pyridine ring and a propargyl alcohol group, dictates its storage requirements. Propargyl alcohols are known for their reactivity, while pyridine derivatives can be sensitive to light.[1][2] Based on supplier recommendations and the chemical properties of its functional groups, the following conditions are advised.[3]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation and potential for polymerization of the alkyne group.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The propargyl alcohol moiety can be sensitive to oxidation. An inert atmosphere displaces oxygen and moisture. |
| Light | Protect from Light (Amber Vial) | Pyridine rings can be susceptible to photodegradation.[2] Storing in an amber or opaque container is essential.[4] |
| Container | Tightly Sealed Vial | Prevents exposure to atmospheric moisture and oxygen.[1][5] Ensure the container is made of compatible, non-reactive material. |
Q2: I'm about to weigh out the solid compound. What are the essential safety precautions?
A2: Due to its structural similarity to propargyl alcohol, which is toxic and flammable, and GHS hazard classifications for similar compounds, this compound should be handled with care.[1][5][6]
-
Ventilation: Always handle this compound in a well-ventilated area or, preferably, inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][8]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4][5] Propargyl alcohols are flammable liquids, and while this compound is a solid at room temperature, this precaution is critical.[1][3]
-
Static Discharge: When transferring larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which can be an ignition source.[5]
Q3: How should I prepare a stock solution? Are there specific solvent considerations?
A3: Preparing a stable stock solution requires careful selection of the solvent and adherence to best practices to prevent degradation.
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they may react with the compound. Do not use water unless for immediate use in an aqueous buffer, as moisture can promote hydrolysis.[2]
-
Best Practices: Always prepare solutions fresh for optimal results.[2] If short-term storage is necessary, flush the vial headspace with an inert gas (argon or nitrogen) before sealing and store at -20°C or -80°C.
Below is a recommended workflow for handling the compound from receipt to experimental use.
Caption: Recommended workflow for handling this compound.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments, focusing on stability and potential degradation.
Q4: My solid this compound has darkened from its original light brown color. What does this signify?
A4: A change in color, particularly darkening or yellowing, is a common visual indicator of compound degradation.[2] This could be due to one or more of the following:
-
Oxidation: The propargyl alcohol moiety or the pyridine ring may have oxidized upon exposure to air.
-
Photodegradation: Exposure to light, especially UV, can cause decomposition of the pyridine ring.[2]
-
Polymerization: Propargyl alcohols can polymerize upon heating or in the presence of base. While less likely in solid form at low temperatures, it can be initiated by impurities or localized heating.
If you observe discoloration, the purity of the compound is compromised. It is strongly recommended to use a fresh, uncompromised lot of the compound for your experiments to ensure data reproducibility.
Q5: I prepared a stock solution in DMSO and stored it at -20°C. Now I see a precipitate. What happened?
A5: Observing a precipitate can be due to two primary reasons:
-
Low Solubility at Reduced Temperature: The most common cause is that the compound's solubility is lower at -20°C than at room temperature. Allow the vial to warm to room temperature and vortex gently to see if the precipitate redissolves. If it does, this was likely the issue. To avoid this, consider preparing smaller aliquots that can be used in their entirety.
-
Compound Degradation: If the precipitate does not redissolve upon warming, it may be a degradation product that is less soluble in the solvent.[2] This indicates that the compound is not stable under your storage conditions (e.g., exposure to trace amounts of water or air in the vial). In this case, the solution should be discarded, and fresh solutions should be prepared for each experiment.
Q6: My experimental results are inconsistent. Could the stability of this compound be the cause?
A6: Yes, inconsistent results are a classic sign of using a reagent of variable purity. If the compound degrades over time, the effective concentration in your assays will decrease, leading to poor reproducibility. The pyridine nitrogen can form salts with acids, and the propargyl alcohol is sensitive to bases, meaning the compound's stability can be highly dependent on the pH of your experimental buffer.[9]
Self-Validation Check:
-
Confirm Purity: If possible, check the purity of a freshly prepared solution against an older one using an analytical technique like HPLC or LC-MS.
-
Use Fresh Solutions: Run a critical experiment comparing results from a freshly prepared solution versus a stored solution. If the results differ significantly, you must prepare fresh solutions for all future experiments.
Section 3: In-Depth Technical Analysis
This section provides a deeper look into the chemical properties governing the stability of this compound.
Q7: What are the likely chemical degradation pathways for this molecule?
A7: The structure of this compound contains two key reactive functionalities: the pyridine ring and the propargyl alcohol group. Understanding their individual reactivities allows us to predict the most probable degradation pathways.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde (3-(pyridin-2-yl)prop-2-ynal) or carboxylic acid (3-(pyridin-2-yl)prop-2-ynoic acid). This is accelerated by exposure to atmospheric oxygen.
-
Polymerization: Like propargyl alcohol itself, the terminal alkyne can undergo polymerization, especially when heated or exposed to basic conditions. This often results in insoluble, dark-colored materials.
-
Photodegradation: The aromatic pyridine ring can absorb UV light, leading to photochemical reactions that may alter or cleave the ring structure.[2]
-
Acid-Base Reactions: The pyridine nitrogen is basic (pKa of pyridinium ion is ~5.2) and will be protonated under acidic conditions to form a pyridinium salt.[9][10] While this is not degradation, it changes the molecule's charge and properties. The compound may be unstable under strongly acidic or basic conditions.
Q8: How can I analytically assess the purity of my compound if I suspect degradation?
A8: If you have access to analytical instrumentation, you can definitively assess the purity of your sample.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method to quantify purity. A pure sample will show a single major peak. The appearance of new peaks or a decrease in the area of the main peak over time is a clear sign of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with mass detection. It not only reveals impurities but can also provide the molecular weight of degradation products, offering clues to the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural verification. Comparing the NMR spectrum of a suspect sample to that of a reference standard can reveal the presence of impurities and help identify their structures.
-
Infrared Spectroscopy (IR): This can be used to identify the characteristic functional groups. For example, oxidation of the alcohol to a carboxylic acid would result in the appearance of a strong carbonyl (C=O) stretch.[8]
Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
Objective: To prepare a 10 mM stock solution of this compound for immediate use or short-term storage.
Materials:
-
This compound (MW: 133.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined screw cap
-
Analytical balance
-
Calibrated micropipettes
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Equilibration: Remove the container of solid this compound from its 2-8°C storage and allow it to sit unopened on the bench for at least 20-30 minutes to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold solid.[2]
-
Weighing: In a chemical fume hood, carefully weigh out 1.33 mg of the compound onto a weighing paper or directly into a tared amber vial.
-
Dissolution: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the solid.
-
Mixing: Cap the vial tightly and vortex for 30-60 seconds, or until the solid is completely dissolved. A brief sonication can be used if necessary. Visually inspect the solution against a light source to ensure no particulates remain.
-
Inerting (for short-term storage): If the solution will not be used immediately, gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds before tightly capping.
-
Labeling and Use: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Use the solution immediately for the best results. If storing, place it in a -20°C or -80°C freezer.
References
- Rawsource. (2025-01-29). Safety and Handling Measures for Propargyl Alcohol. Rawsource.
- ResearchGate. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
- NJ.gov. Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY. NJ.gov.
- ResearchGate. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
- Cole-Parmer. Material Safety Data Sheet - Propargyl Alcohol, 99%. Cole-Parmer.
- CPAChem. (2023-05-25).
- Brenntag. (2024-02-17). Propargyl Alcohol Supplier in Europe. Brenntag.
- Sigma-Aldrich. (2025-04-30).
- Chemistry Stack Exchange. (2020-11-20).
- PMC - NIH. (2023-05-18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- ChemicalBook. 3-(2-PYRIDINYL)-2-PROPYN-1-OL | 29768-03-4. ChemicalBook.
- Ataman Kimya. PROP-2-YN-1-OL.
- PubChem. 1-(Pyridin-2-yl)prop-2-yn-1-ol | C8H7NO | CID 22730957. PubChem.
- BenchChem. How to prevent degradation of 1-Pyridin-2-yl-3-pyridin-3-ylurea in storage. BenchChem.
Sources
- 1. rawsource.com [rawsource.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(2-PYRIDINYL)-2-PROPYN-1-OL | 29768-03-4 [amp.chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1-(Pyridin-2-yl)prop-2-yn-1-ol | C8H7NO | CID 22730957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. solechem.eu [solechem.eu]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Click Reactions with 3-(Pyridin-2-yl)prop-2-yn-1-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically when utilizing 3-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed to provide in-depth, field-proven insights to diagnose and resolve issues leading to low product yields.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding low yields in click reactions involving this compound.
Q1: Why am I getting a low yield in my click reaction with this compound?
Low yields can stem from several factors. The pyridine moiety in your alkyne can chelate the copper catalyst, potentially inhibiting its catalytic activity. Other common culprits include oxidation of the Cu(I) catalyst, degradation of reagents, suboptimal reaction conditions (solvent, temperature, pH), and the presence of impurities.
Q2: Can the pyridine nitrogen interfere with the reaction?
Yes, the nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to the Cu(I) catalyst. This can sometimes lead to the formation of inactive or less active catalyst complexes, thereby reducing the reaction rate and overall yield.[1][2] The use of an appropriate external ligand can often mitigate this issue.
Q3: What is the optimal copper source for this reaction?
The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3][4] This approach is generally preferred over using Cu(I) salts (e.g., CuI or CuBr) directly, as Cu(I) is prone to oxidation.[3][4]
Q4: Do I need to use a ligand? If so, which one?
While not always strictly necessary, using a stabilizing ligand is highly recommended to protect the Cu(I) catalyst from oxidation and disproportionation, thereby improving reaction efficiency.[4][5] For reactions in aqueous or protic solvents, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices.[5][6] In organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective option.[4][5]
Q5: How can I tell if my catalyst is the problem?
A common sign of catalyst deactivation is a color change of the reaction mixture from colorless or light yellow to blue or green, indicating the oxidation of Cu(I) to Cu(II). If the reaction starts but then stalls, it could also point to catalyst instability.
II. In-Depth Troubleshooting Guides
This section provides a more detailed analysis of potential issues and systematic approaches to resolving them.
Issue 1: Catalyst Inactivation or Inhibition
The heart of the CuAAC reaction is the catalytically active Cu(I) species. Its deactivation is a primary cause of low yields.
Causality:
-
Oxidation: Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction medium.[4]
-
Pyridine Chelation: As mentioned, the pyridine nitrogen of your alkyne can coordinate with the copper catalyst. While some coordination is necessary for the reaction to proceed, excessive chelation can lead to the formation of stable, unreactive complexes.
-
Disproportionation: In the absence of stabilizing ligands, Cu(I) can disproportionate into Cu(II) and Cu(0).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst-related issues.
Experimental Protocols:
Protocol 1: Standard Deoxygenation and Reaction Setup
-
Combine the this compound, azide, and solvent in a reaction vessel.
-
Seal the vessel with a septum and sparge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a stock solution of the copper catalyst and ligand (e.g., CuSO₄ and THPTA in water).
-
Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate in water).
-
Using a gas-tight syringe, add the catalyst/ligand solution to the reaction mixture, followed by the reducing agent.
-
Maintain a positive pressure of inert gas throughout the reaction.
| Parameter | Recommendation | Rationale |
| Catalyst | 1-5 mol% CuSO₄ | Sufficient for catalysis without promoting side reactions. |
| Ligand | 1-5 equivalents relative to copper | Stabilizes Cu(I) and prevents precipitation.[5] |
| Reducing Agent | 2-10 equivalents relative to copper | Ensures complete reduction of Cu(II) and scavenges residual oxygen.[7] |
Issue 2: Suboptimal Reaction Conditions
The choice of solvent, temperature, and pH can significantly influence the reaction rate and final yield.
Causality:
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of the catalytic complex. Protic solvents like water, t-BuOH, and their mixtures with DMSO or DMF are often effective.[5] Acetonitrile should generally be avoided as it can strongly coordinate to Cu(I) and inhibit catalysis.[4]
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields, especially for sterically hindered substrates.
-
pH: The optimal pH for CuAAC reactions is typically between 4 and 12.[8] Extreme pH values can lead to degradation of reactants or catalyst.
Troubleshooting Steps:
-
Solvent Screening: If yields are low in a particular solvent, try a different one or a solvent mixture. A common starting point is a 1:1 mixture of t-BuOH and water.
-
Temperature Optimization: If the reaction is sluggish at room temperature, try increasing the temperature in increments of 10 °C. Monitor the reaction for any signs of decomposition.
-
pH Adjustment: If your reaction medium is acidic or strongly basic, consider buffering it to a neutral pH.
Issue 3: Reagent Quality and Stability
The purity and stability of your starting materials are critical for a successful reaction.
Causality:
-
Alkyne Purity: Impurities in the this compound can interfere with the reaction. Ensure it is pure and properly stored.
-
Azide Stability: Organic azides can be sensitive to heat and light. Ensure your azide is of high purity and has been stored correctly.
-
Side Reactions: The alkyne can undergo oxidative homocoupling (Glaser coupling) as a side reaction, especially in the presence of oxygen and insufficient reducing agent.[7]
Troubleshooting and Verification:
Protocol 2: Verifying Reagent Purity
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra of your this compound to confirm its structure and purity.
-
TLC/LC-MS Analysis: Use thin-layer chromatography or liquid chromatography-mass spectrometry to check for the presence of impurities in both the alkyne and azide.
-
Purification: If impurities are detected, purify the starting materials. This compound can be purified by column chromatography or recrystallization. Pyridine-containing compounds can often be challenging to purify; consider methods such as distillation or treatment with drying agents like KOH.[9][10][11]
Visual Aid: Reaction and Side Reaction
Caption: Desired click reaction versus the Glaser homocoupling side reaction.
III. Summary of Optimized Reaction Parameters
For successful click reactions with this compound, consider the following optimized conditions as a starting point:
| Parameter | Recommended Value | Notes |
| Alkyne Concentration | 0.1 - 1.0 M | Higher concentrations can improve reaction rates. |
| Azide to Alkyne Ratio | 1.0 - 1.2 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Copper Source | CuSO₄ | 1-5 mol% |
| Reducing Agent | Sodium Ascorbate | 2-10 equivalents relative to Cu |
| Ligand | THPTA (aqueous) or TBTA (organic) | 1-5 equivalents relative to Cu |
| Solvent | t-BuOH/H₂O (1:1), DMSO, or DMF | Avoid acetonitrile. |
| Temperature | Room Temperature to 60 °C | Start at room temperature and heat if necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Cu(I) oxidation. |
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your click reactions involving this compound.
IV. References
-
A Comparative Performance Review of Copper Sources for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions - Benchchem. (n.d.). Retrieved January 11, 2026, from
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. (2025-10-27). Retrieved January 11, 2026, from
-
Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
troubleshooting low yields in azide-alkyne cycloaddition reactions - Benchchem. (n.d.). Retrieved January 11, 2026, from
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Selected optimization of the reaction conditions a | Download Table - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Optimization of the click reaction conditions a - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre - ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved January 11, 2026, from [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. (2022-04-06). Retrieved January 11, 2026, from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Copper causing absense of signal in CuAAC? - ResearchGate. (2025-02-07). Retrieved January 11, 2026, from [Link]
-
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.). Retrieved January 11, 2026, from
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? - ResearchGate. (2021-11-20). Retrieved January 11, 2026, from [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. (2021-12-16). Retrieved January 11, 2026, from [Link]
-
This compound - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.). Retrieved January 11, 2026, from [Link]
-
Click chemistry - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. (2025-11-18). Retrieved January 11, 2026, from [Link]
-
A Decade of Progress in Click Reactions Based on CuAAC Home - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(Pyridin-2-yl)prop-2-yn-1-ol Derivatization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the derivatization of 3-(Pyridin-2-yl)prop-2-yn-1-ol. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its derivatization, with a primary focus on the widely-used Sonogashira coupling reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each question is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Q1: My Sonogashira coupling reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no product yield is one of the most common frustrations in cross-coupling reactions. The issue often stems from catalyst inhibition or suboptimal reaction parameters. The pyridine nitrogen in your substrate is a key player here, as it can coordinate to the palladium center and hinder its catalytic activity.
Potential Causes & Recommended Solutions:
-
Catalyst Inhibition/Deactivation:
-
The Pyridine Problem: The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst and preventing it from entering the catalytic cycle.
-
Solution: Employ electron-rich, bulky phosphine ligands. These ligands coordinate more strongly to the palladium than the pyridine nitrogen, protecting the catalyst. Ligands like triphenylphosphine (PPh₃), or more specialized ones like Buchwald's biaryl phosphine ligands, can be effective.[1] Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can also compensate for some level of inhibition.
-
-
Inefficient In-Situ Catalyst Reduction:
-
The Precursor Issue: Many common palladium catalysts, like PdCl₂(PPh₃)₂, are Pd(II) precursors and must be reduced to the active Pd(0) species in the reaction mixture.[2] This reduction, often facilitated by an amine base or phosphine ligand, can sometimes be inefficient.
-
Solution: Consider starting with a Pd(0) source like Pd(PPh₃)₄. However, be aware that Pd(0) catalysts are generally less stable in air.[3] Alternatively, ensure your reaction conditions promote efficient reduction; for instance, using a fresh, high-quality amine base is crucial.
-
-
Poor Reagent Quality:
-
The Culprit in the Copper: The Copper(I) iodide (CuI) co-catalyst is essential for activating the alkyne but is sensitive to oxidation. Old or improperly stored CuI may be ineffective.
-
Solution: Use freshly purchased, high-purity CuI. Some protocols recommend activating the CuI by heating it under vacuum before use to remove any oxidized species or moisture.
-
The Base Isn't Basic Enough (or is too old): Amine bases like triethylamine (Et₃N) can degrade over time through oxidation.[4] The base is critical for deprotonating the alkyne and neutralizing the HX acid formed during the reaction.[5][6]
-
Solution: Use freshly distilled or a newly opened bottle of the amine base. Ensure the solvent and base are thoroughly degassed to remove oxygen.
-
-
Suboptimal Reaction Conditions:
-
Temperature & Time: Sonogashira couplings with less reactive aryl bromides or chlorides often require higher temperatures (e.g., 80-100 °C) to drive the reaction to completion.[5][7]
-
Solution: Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 60 °C) and increase it if you observe low conversion by TLC or LC-MS monitoring. Ensure the reaction is allowed to run for a sufficient duration (3 to 24 hours).
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low yield in Sonogashira couplings.
Q2: I am observing significant amounts of alkyne homocoupling (Glaser-Hay coupling). How can I minimize this side product?
The formation of a 1,4-disubstituted-1,3-diyne is a classic side reaction in Sonogashira couplings. This occurs when the copper acetylide intermediate undergoes oxidative coupling, a reaction that is notoriously promoted by the presence of oxygen.[8]
Potential Causes & Recommended Solutions:
-
Presence of Oxygen: This is the primary driver of homocoupling.
-
Solution: Rigorous exclusion of air is paramount. Use Schlenk line techniques or a glovebox. Ensure all solvents and liquid reagents (especially the amine base) are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5]
-
-
High Catalyst Concentration or High Temperature: High concentrations of the copper catalyst or elevated temperatures can sometimes favor the homocoupling pathway.
-
Solution: Use the minimum effective amount of CuI (typically 5 mol%). Running the reaction at the lowest possible temperature that still affords a reasonable rate for the desired cross-coupling can also help. Some studies have shown that conducting the reaction under a dilute hydrogen atmosphere can drastically reduce homocoupling.[8]
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol may be the best solution.
-
Solution: These reactions typically require a different catalyst system, often a more active palladium catalyst and a stronger base, to facilitate the deprotonation of the alkyne without the aid of copper.[1]
-
Q3: My reaction turns black, and I suspect catalyst decomposition. Why does this happen and what can I do?
A color change to black is a strong indicator of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[4] This happens when the Pd(0) species in the catalytic cycle is not stabilized effectively by its ligands and agglomerates.
Potential Causes & Recommended Solutions:
-
Ligand Dissociation/Degradation: At higher temperatures, phosphine ligands can dissociate from the palladium center, leaving it "naked" and prone to precipitation. Some phosphine ligands can also be oxidized or otherwise degrade.
-
Solution: Ensure you are using a sufficient excess of the ligand (e.g., a Pd:Ligand ratio of 1:2 or 1:4). If running the reaction at high temperatures, consider using more thermally stable ligands, such as N-heterocyclic carbenes (NHCs) or robust biaryl phosphine ligands.
-
-
Impure Solvents or Reagents: Impurities can sometimes accelerate catalyst decomposition.
-
Solution: Always use anhydrous, high-purity solvents. As mentioned before, ensure the amine base is pure and free of oxidative degradation products.[4]
-
Q4: I am having difficulty purifying my final product using column chromatography. What strategies can I use for pyridine-containing compounds?
The basicity of the pyridine ring can cause significant tailing and poor separation on standard silica gel, which is acidic. The lone pair on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.
Potential Causes & Recommended Solutions:
-
Strong Interaction with Silica Gel:
-
Solution 1: Neutralize the Mobile Phase. Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or pyridine to the hexane/ethyl acetate mobile phase will neutralize the active sites on the silica, leading to sharper peaks and better separation.[9]
-
Solution 2: Use a Different Stationary Phase. If base-modified silica does not work, consider alternative stationary phases. Alumina (neutral or basic) is a common choice for purifying basic compounds. Reversed-phase chromatography (C18) can also be an effective alternative.
-
Solution 3: Acid/Base Extraction. Before chromatography, perform an aqueous workup. You can often remove basic impurities by washing the organic layer with a dilute acid (e.g., 1M HCl). Conversely, to isolate your basic product, you can extract it into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer and extract your product back into an organic solvent.[10][11]
-
Frequently Asked Questions (FAQs)
Q5: What is the optimal catalyst system (Palladium source, ligand, Copper co-catalyst) for Sonogashira coupling with a pyridine-containing substrate?
There is no single "best" system, as the optimal choice depends on the specific aryl halide being used. However, a robust starting point is a combination of a palladium(II) precatalyst, a phosphine ligand, and a copper(I) source.[6]
| Component | Recommended Reagents | Typical Loading (mol%) | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(CF₃COO)₂[7] | 2 - 5% | Air-stable Pd(II) precursors that are reliably reduced in situ.[2] |
| Ligand | Triphenylphosphine (PPh₃) | 4 - 10% | A standard, cost-effective ligand. Use a 2:1 ratio of PPh₃ to Pd. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 5 - 10% | Activates the terminal alkyne by forming a copper acetylide intermediate.[2] |
For particularly challenging couplings (e.g., with aryl chlorides), more advanced, electron-rich, and bulky ligands may be required to promote the rate-limiting oxidative addition step and prevent catalyst inhibition.
Q6: How do I choose the right base and solvent for this reaction?
The base and solvent work in concert to facilitate the reaction.
-
Base: An amine base is required to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[5]
-
Triethylamine (Et₃N) is the most common choice for its volatility and sufficient basicity.
-
Diisopropylamine (i-Pr₂NH) or Diisopropylethylamine (DIPEA) are bulkier and can sometimes give better results, especially in preventing side reactions.
-
Use at least 2 equivalents relative to the aryl halide.
-
-
Solvent: The solvent must be able to dissolve all reactants and remain stable at the reaction temperature.
-
Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices.[5][7] DMF is more polar and has a higher boiling point, making it suitable for less reactive substrates that require heating.
-
Always use anhydrous and degassed solvents to prevent quenching of reagents and unwanted side reactions like alkyne homocoupling.
-
Q7: Do I need to protect the hydroxyl group of this compound before performing the coupling reaction?
Generally, for a Sonogashira coupling, the primary alcohol of a propargyl alcohol does not need to be protected.[12] The reaction conditions are typically mild enough not to interfere with the -OH group. The terminal alkyne C-H bond is significantly more acidic than the O-H bond of the alcohol, so the base will selectively deprotonate the alkyne.
However, if you are using very strong bases or highly reactive electrophiles in subsequent steps, or if you observe side reactions involving the alcohol, protection as a silyl ether (e.g., TBS, TIPS) is a standard and reliable strategy.
Q8: How can I confirm that the derivatization reaction has been successful?
Multiple analytical techniques should be used for confirmation:
-
Thin-Layer Chromatography (TLC): The product should have a different Rf value than the starting materials. This is the quickest way to monitor reaction progress.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the acetylenic proton signal from your starting material and the appearance of new signals corresponding to the coupled aryl group. The methylene protons (-CH₂OH) adjacent to the alkyne will also likely experience a shift.
-
¹³C NMR: The two acetylenic carbons will show characteristic shifts, and new aromatic carbon signals will appear.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Caption: Standard experimental workflow for a Sonogashira coupling reaction.
Step-by-Step Methodology:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%).[7]
-
Seal the flask and place it under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and this compound (1.1 - 1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., DMF, to make a ~0.1 M solution) followed by anhydrous, degassed triethylamine (2.0 - 3.0 equivalents) via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir vigorously.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble catalyst residues, washing the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent peak tailing.[9]
Protocol 2: Procedure for Esterification of the Hydroxyl Group
This protocol describes a standard method to derivatize the primary alcohol.
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.
-
Add a base, such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents).[13][14]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography as described in the previous protocol.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Chemistry, 7, 1-10. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Ahmad, S., et al. (2018). Development, validation and comparison of two microextraction techniques for the rapid and sensitive determination of pregabalin in urine and pharmaceutical formulations after ethyl chloroformate derivatization followed by gas chromatography-mass spectrometric analysis. ResearchGate. Available at: [Link]
-
LookChem. Purification of Pyridine. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
- Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
ResearchGate. Optimization of the reaction conditions. Available at: [Link]
- Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Available at: [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]
-
Chromedia. HPLC Troubleshooting Guide. Available at: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
-
OSHA. Propargyl Alcohol. Available at: [Link]
-
MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Available at: [Link]
-
Thilagar, P., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(13), 5225-5229. Available at: [Link]
-
City University of Hong Kong. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scirp.org [scirp.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 10. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 11. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 12. osha.gov [osha.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Technical Support Center: A Scientist's Guide to Preventing Dimerization of Terminal Alkynes
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating side reaction of terminal alkyne dimerization. Here, we move beyond simple protocols to explain the underlying principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
The Core Challenge: Unwanted Homocoupling
Terminal alkyne dimerization, also known as homocoupling, is a persistent side reaction in many synthetic pathways, particularly in cross-coupling reactions like the Sonogashira, where the intended outcome is the coupling of a terminal alkyne with a partner such as an aryl halide.[1] This dimerization, which leads to the formation of a symmetrical 1,3-diyne, is primarily known as the Glaser or Hay coupling.[2][3]
Why is it a problem?
-
Reduced Yield: Dimerization consumes your starting alkyne, directly lowering the yield of your desired cross-coupled product.[4]
-
Complex Purification: The resulting symmetrical diyne often has similar chromatographic properties to the desired product, making purification difficult and time-consuming.
-
Compromised Functionality: In polymer and materials science, unintended dimerization can significantly alter the final properties of the material.[4]
The mechanism is typically a copper-catalyzed oxidative process. In the presence of a copper(I) salt and an oxidant (often atmospheric oxygen), the terminal alkyne forms a copper acetylide intermediate. This intermediate can then react with another molecule of the alkyne, leading to the formation of the diyne and the regeneration of the copper catalyst, which can continue the unwanted cycle.[2][3]
A Strategic Approach to Prevention
There are three primary strategies to mitigate or eliminate terminal alkyne dimerization. The choice of strategy depends on the specific substrates, the overall synthetic route, and the resources available.
| Strategy | Principle | Best For | Key Considerations |
| 1. Protecting Groups | Masking the acidic alkyne proton to prevent its reaction with the catalyst. | Complex syntheses with sensitive functional groups or when other methods fail. | Adds two steps (protection/deprotection) to the synthesis. Requires careful selection of an orthogonal protecting group. |
| 2. Reaction Condition Optimization | Modifying parameters like temperature, concentration, and atmosphere to favor cross-coupling over homocoupling. | Initial troubleshooting and process optimization for a known reaction. | May require significant empirical optimization. Effectiveness can be substrate-dependent. |
| 3. Catalyst System Modification | Choosing a catalyst system that is less prone to promoting dimerization, most notably by excluding copper. | Sonogashira and related cross-coupling reactions. | Copper-free systems may require specialized, and sometimes more expensive, ligands and potentially higher temperatures.[5] |
Below is a workflow to guide your decision-making process when encountering alkyne dimerization.
Caption: Decisional workflow for preventing alkyne dimerization.
Troubleshooting Guide
Here are answers to specific issues you might encounter in the lab.
Issue 1: I'm running a standard Sonogashira reaction and seeing a large amount of the alkyne homodimer (Glaser product). What should I do?
-
Symptoms: Your reaction analysis (TLC, LC-MS, NMR) shows a significant byproduct corresponding to the mass of the alkyne dimer, and the yield of your desired cross-coupled product is low.
-
Underlying Cause: The classic Sonogashira protocol uses a copper(I) co-catalyst (like CuI), which is highly effective at promoting the oxidative homocoupling of alkynes, especially in the presence of trace oxygen.[1][6]
-
Solutions & Scientific Rationale:
-
Go Copper-Free: This is the most effective solution. Copper-free Sonogashira protocols are well-established and are the preferred method to avoid Glaser coupling.[1][5][7] These systems typically use a palladium catalyst with specialized phosphine ligands (e.g., SPhos, P(t-Bu)3) and a suitable base, which can facilitate the catalytic cycle without the need for a copper co-catalyst.[5][8]
-
Rigorous Degassing: If you must use a copper-containing system, ensure your reaction is completely free of oxygen. Oxygen is the oxidant in the Glaser coupling cycle.[5] Use a freeze-pump-thaw method (at least three cycles) for your solvent and ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction.
-
Use an Amine Base: Amine bases, such as triethylamine or diisopropylethylamine, not only act as a base but can also help to keep the copper(I) species in its reduced state, making it less available for the oxidative dimerization pathway.[5]
-
Issue 2: I've switched to a copper-free protocol, but I am still observing some alkyne dimerization. What's happening?
-
Symptoms: Even without the addition of a copper co-catalyst, you are still forming the diyne byproduct, although perhaps to a lesser extent.
-
Underlying Cause:
-
Trace Copper Contamination: Many reagents and solvents can contain trace amounts of copper. Even some grades of palladium catalysts can have copper impurities.[9]
-
Palladium-Mediated Homocoupling: Under certain conditions, particularly with exposure to air, some palladium catalysts can also promote homocoupling, although this is generally less efficient than the copper-catalyzed pathway.[6]
-
-
Solutions & Scientific Rationale:
-
Chelate Trace Metals: If you suspect copper contamination, you can try adding a chelating agent. A wash of your organic extracts with an aqueous solution of EDTA or ammonium chloride can help remove residual copper salts.[10]
-
Optimize Ligand Choice: The choice of phosphine ligand is critical in copper-free systems. Bulky, electron-rich ligands on the palladium center can accelerate the desired cross-coupling catalytic cycle, making the competing homocoupling pathway less significant.[9]
-
Slow Addition of the Alkyne: A high concentration of the terminal alkyne can favor the second-order dimerization reaction. Using a syringe pump to add the alkyne slowly over several hours keeps its instantaneous concentration low, favoring the reaction with the aryl halide which is already present in the flask.
-
Issue 3: I've successfully suppressed dimerization, but my reaction yield is still very low, and I'm recovering mostly starting material.
-
Symptoms: Analysis shows minimal formation of both the desired product and the homodimer. The main component is unreacted starting material.
-
Underlying Cause: The reaction conditions that suppress dimerization may not be optimal for the desired cross-coupling reaction. This could be due to an inactive catalyst, insufficient temperature, or an inappropriate solvent or base for your specific substrates.
-
Solutions & Scientific Rationale:
-
Increase Temperature: Copper-free Sonogashira reactions sometimes require higher temperatures (e.g., 80-110 °C) to achieve efficient catalyst turnover compared to their copper-co-catalyzed counterparts.[5]
-
Screen Solvents and Bases: The polarity of the solvent and the strength of the base can significantly impact the reaction rate. For example, a switch from a less polar solvent like THF to a more polar one like DMF, or from a weaker base like K2CO3 to a stronger one like K3PO4, could improve the yield.
-
Check Catalyst and Ligand Loading: Ensure you are using an adequate amount of catalyst and ligand (typically 1-5 mol% for the palladium source). Also, confirm the activity of your catalyst; palladium(0) sources can be sensitive to air and may degrade upon storage.
-
Key Experimental Protocols
The following are detailed, step-by-step methodologies for the key strategies discussed.
Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne
This protocol masks the acidic proton of the alkyne, preventing it from participating in coupling reactions.
-
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Saturated aqueous NH4Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (Argon or N2).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise. A color change is often observed.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add TMSCl (1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm slowly to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude TMS-protected alkyne can often be used without further purification.
-
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.[5]
-
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)2, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K3PO4, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv).
-
Add the degassed solvent via cannula or syringe.
-
Add the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Protocol 3: Fluoride-Mediated TMS-Deprotection
This mild deprotection method regenerates the terminal alkyne for subsequent reactions.[11]
-
Materials:
-
TMS-protected Alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, as a 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TMS-protected alkyne in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: When should I choose a protecting group strategy over optimizing reaction conditions? A protecting group strategy is generally preferred when you are working with a complex molecule that has multiple sensitive functional groups.[12] While optimizing conditions can be effective, it may require extensive screening. If you need a robust and reliable method that is less likely to affect other parts of your molecule, the extra steps of protection and deprotection are often worth the investment in time.
Q2: What is the best protecting group for my terminal alkyne? The trimethylsilyl (TMS) group is the most common and is easily removed with fluoride or mild base.[11][13] However, for substrates that are sensitive to these conditions, a bulkier silyl group like triisopropylsilyl (TIPS) offers greater stability and requires stronger conditions for removal.[4] The choice depends on the orthogonality required for your overall synthetic plan.
Q3: How exactly does slow addition of the alkyne prevent dimerization? Dimerization is a bimolecular reaction, meaning its rate is proportional to the square of the alkyne concentration. The desired cross-coupling reaction is first order in the alkyne. By keeping the instantaneous concentration of the alkyne very low using a syringe pump, you disproportionately slow down the dimerization reaction compared to the cross-coupling, thus favoring the formation of your desired product.
Q4: Can I run a Sonogashira reaction without an amine as the base? Yes, while amine bases are common, inorganic bases like K3PO4, Cs2CO3, or K2CO3 can also be used, particularly in copper-free protocols.[5] The choice of base can influence the reaction rate and should be optimized for your specific substrate combination.
Q5: What are the visual cues of a reaction going wrong? In copper-catalyzed reactions, the formation of a dark green or black precipitate can sometimes indicate the formation of copper acetylides and subsequent homocoupling. In palladium-catalyzed reactions, the formation of "palladium black" (a fine black precipitate) indicates that your Pd(0) catalyst has crashed out of solution and is no longer active. A healthy reaction typically remains a homogeneous solution, though color changes are expected.
Visualization of Competing Pathways
The following diagram illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.
Caption: Competing catalytic cycles: Sonogashira vs. Glaser.
References
- BenchChem. (2025).
- Zhang, J., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. BenchChem.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers. Amazon S3.
- Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.
- Wikipedia. (2023). Sonogashira coupling.
- Hassan, J., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6633.
- So, C. M., & Kwong, F. Y. (2003). Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. Organic Letters, 5(22), 4191-4194.
- Reddit. (2022). Best method for removing Cu(I)
- Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
- Caddick, S., et al. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages.
- Wikipedia. (2023). Protecting group.
- Zhang, J., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes.
- ECHEMI. (n.d.). How can I remove copper from a click reaction mixture using EDTA?.
- So, C. M., & Kwong, F. Y. (2003).
- Wikipedia. (2023). Glaser coupling.
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
- Douma, B. (2008). Copper-free Sonogashira coupling.
- Smulders, M. M. J., et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv.
- Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- Li, J. H., et al. (2004). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 69(17), 5777–5780.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions with 1-Iodo-2,3,4-trimethoxybenzene. BenchChem.
- de Oteyza, D. G., et al. (2021).
- Miller, K. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Varsity Tutors. (n.d.). Help with Alkyne Reactions - Organic... | Practice Hub.
- Leah4sci. (2016). Alkyne Reactions Products and Shortcuts. YouTube.
- Khan Academy. (n.d.).
- Chad's Prep®. (n.d.).
- Master Organic Chemistry. (n.d.). Alkyne Reactions Practice Problems With Answers.
- Leibundgut, U., & Eyrich, W. (1993). Start-up delays of infusion syringe pumps. PubMed.
- Collins, B. E., & Glorius, F. (2022). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 87(1), 1-13.
- Polo, V., & Lledós, A. (2020). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry, 59(17), 12286–12295.
- Teledyne LABS. (n.d.). SyriXus Syringe Pumps.
- Lunn, D. J., et al. (2018). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 140(43), 14338–14344.
- New Era Pump Systems Inc. (2021). NE-1000 SERIES OF SYRINGE PUMPS.
Sources
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- 13. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
Technical Support Center: Scale-Up Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic synthesis and practical, field-proven insights to ensure the successful and safe execution of your project.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound, which is commonly prepared via a Sonogashira coupling reaction between a 2-halopyridine and propargyl alcohol.
Issue 1: Low or No Product Yield
Question: My Sonogashira coupling reaction is showing low to no conversion of the starting materials to the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a Sonogashira coupling is a common issue that can stem from several factors related to catalyst activity, reagent quality, and reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The active Pd(0) catalyst is sensitive to air and can decompose, often observed as a black precipitate (palladium black).[1] It is crucial to use a fresh, active palladium source. If you are using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[1][2]
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is susceptible to oxidation. For optimal results, use a freshly opened bottle or a recently purchased batch.[1]
-
Reagent Purity: Impurities present in the 2-halopyridine, propargyl alcohol, solvent, or base can act as catalyst poisons.[1] Ensure all reagents are of high purity; purification of starting materials may be necessary.
-
Base Quality: The amine base, typically triethylamine or diisopropylamine, plays a critical role in the reaction and must be anhydrous. The reaction may fail due to the use of oxidized or wet amine bases. Consider distilling the amine base prior to use.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction, particularly the palladium catalyst, is highly sensitive to oxygen. It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
-
Solvent Choice: The solvent must be capable of dissolving all reaction components. Common solvents for this reaction include THF, DMF, and toluene.[1] Be aware that certain solvents can have a negative impact; for instance, DMF has been reported to slow down some Sonogashira reactions.[1]
-
Appropriate Base: An amine base is required to deprotonate the terminal alkyne. The choice of base can significantly influence the reaction yield.[1]
-
Optimal Temperature: While many Sonogashira couplings involving aryl iodides can proceed at room temperature, reactions with less reactive aryl bromides or chlorides often require heating.[2][3] If you are using 2-bromopyridine, increasing the reaction temperature may be necessary to overcome the activation energy for the oxidative addition step.[4]
-
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling Product)
Question: I am observing a significant amount of a byproduct that I've identified as the homocoupled dimer of propargyl alcohol. How can I minimize this side reaction?
Answer:
The formation of alkyne dimers, a result of the Glaser coupling side reaction, is a frequent challenge in Sonogashira couplings, especially when a copper co-catalyst is used.[2] This occurs due to the oxidation of the copper acetylide intermediate.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture. Ensure your reaction setup is completely purged with an inert gas and that all solvents and reagents are properly degassed.
-
Reduce Copper Catalyst Loading: Minimizing the concentration of copper(I) iodide can help to decrease the rate of the homocoupling reaction.[5]
-
Slow Addition of the Alkyne: Adding the propargyl alcohol slowly to the reaction mixture can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[5]
-
Switch to a Copper-Free Protocol: If homocoupling continues to be a persistent issue, the most effective solution is to employ a copper-free Sonogashira protocol. Numerous copper-free methods have been developed specifically to circumvent the problem of Glaser coupling.[2][6]
Issue 3: Difficulty in Product Purification
Question: After the reaction, I am struggling to isolate the pure this compound from the reaction mixture. What are the best practices for purification?
Answer:
Purification of propargylic alcohols can be challenging due to their polarity and potential for decomposition.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the amine hydrohalide salt can be removed by washing with a saturated aqueous solution of ammonium chloride.[7]
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel.[8][9] A solvent system of hexanes and ethyl acetate is often effective for eluting the desired product.[9]
-
Vacuum Distillation (for Propargyl Alcohol Starting Material): To avoid decomposition of propargyl alcohol by heat, vacuum distillation is a desirable purification method.[10] Local overheating of the distillation kettle can cause decomposition.[10]
Issue 4: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and I suspect the palladium catalyst is decomposing. What causes this, and how can I prevent it?
Answer:
The formation of a black precipitate, commonly known as palladium black, is a clear indication of palladium catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution, rendering it inactive.
Common Causes and Solutions:
-
Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. As emphasized before, maintaining a strict inert atmosphere is crucial for catalyst stability.[1]
-
Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst.[1] Using high-purity reagents is essential.
-
High Temperatures: While some reactions require elevated temperatures, excessive heat can accelerate catalyst decomposition.[11] It is important to find the optimal temperature that promotes the desired reaction without significantly degrading the catalyst.
Frequently Asked Questions (FAQs)
Reaction Mechanism and Reagents
Q1: What is the catalytic cycle of the Sonogashira reaction?
A1: The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (2-halopyridine) to the active Pd(0) catalyst. This is often the rate-limiting step.[2]
-
Copper Cycle: The terminal alkyne (propargyl alcohol) reacts with a copper(I) salt to form a copper acetylide intermediate.[2]
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the C-C coupled product, this compound, and regenerate the active Pd(0) catalyst.[7]
Q2: Which 2-halopyridine is best to use: 2-chloro, 2-bromo, or 2-iodopyridine?
A2: The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl.[4]
-
2-Iodopyridine: Is the most reactive and allows for milder reaction conditions, often at room temperature.[2]
-
2-Bromopyridine: Is a common and cost-effective choice but typically requires heating to achieve a reasonable reaction rate.[2][3]
-
2-Chloropyridine: Is the least reactive and often requires specialized, highly active catalyst systems and higher temperatures to be effective.[4][6]
Safety Precautions
Q3: What are the primary safety concerns when working with propargyl alcohol?
A3: Propargyl alcohol is a hazardous substance and requires careful handling.
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[12]
-
Flammability: It is a flammable liquid and vapor.[12][13] Keep away from open flames, sparks, and heat sources.[12][13]
-
Corrosivity: It can cause severe skin and eye burns.[14][15]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[13][14]
Q4: Are there any specific safety precautions for handling pyridine derivatives?
A4: Pyridine and its derivatives are also hazardous and require careful handling. They are flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific pyridine derivative you are using and follow all recommended safety procedures.
Experimental Workflow and Data
General Experimental Protocol for Sonogashira Coupling
This protocol provides a general guideline. Optimization of specific parameters may be necessary for your particular scale-up.
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halopyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and copper(I) iodide under an inert atmosphere of argon or nitrogen.[7]
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and the anhydrous amine base (e.g., triethylamine).
-
Alkyne Addition: Add the propargyl alcohol (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the halide) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Follow the purification protocol outlined in the "Difficulty in Product Purification" section of the Troubleshooting Guide.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of aminobromopyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [17] |
| 2 | 4-Bromopyridine hydrochloride | 4-Ethynyl-N,N-dimethylaniline | PdCl₂(PPh₃)₂ (2) | CuI (1) | Piperidine | CH₃CN | Reflux | 8 | 94 | [18] |
Visualizing the Workflow
Sonogashira Coupling Experimental Workflow
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- US2527358A, Process of purifying propargyl alcohol, Google P
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne, Benchchem.
- Sonogashira Coupling, Chemistry LibreTexts.
- Scaling up a Sonogashira Reaction with E-PAK, SiliCycle.
- PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY D
- CO2-Promoted Hydration of Propargylic Alcohols: Green Synthesis of α-Hydroxy Ketones by an Efficient and Recyclable AgOAc/Ionic Liquid System, ACS Sustainable Chemistry & Engineering.
- Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP, NJ.gov.
- SAFETY D
- Sonogashira coupling, Wikipedia.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes, Scirp.org.
- Sonogashira troubleshooting help needed, Reddit.
- US20030109757A1, Method for separation and recovery of propargyl alcohol, Google P
- Product Class 3: Propargylic Alcohols, Thieme Chemistry.
- Propargyl alcohol - SAFETY D
- PROPARGYL ALCOHOL, Intern
- Common issues in Sonogashira coupling of aryl iodides and how to solve them, Benchchem.
- What is the best procedure for Sonogashira coupling?
- Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor, ACS Engineering Au.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry, ACS Public
- Copper-free Sonogashira cross-coupling reactions: an overview, RSC Advances.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes, University of Southampton ePrints.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts, ACS Public
- Sonogashira Coupling Reaction with Diminished Homocoupling, ACS Public
- Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
- Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem, YouTube.
- A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines, Organic Letters.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes, ResearchG
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine, Benchchem.
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Removing copper catalyst from 3-(Pyridin-2-yl)prop-2-yn-1-ol reactions
Troubleshooting Guide for Removing Copper Catalysts from 3-(Pyridin-2-yl)prop-2-yn-1-ol Reactions
Welcome to the technical support center for catalyst purification. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of residual copper catalysts from reactions involving this compound. The presence of the pyridine moiety in this compound introduces a unique challenge due to its ability to form stable coordination complexes with copper, often rendering standard purification techniques less effective.
This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with metal contamination in their synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of this compound and related compounds from copper-catalyzed reactions, such as the Sonogashira coupling.
Q1: My ¹H NMR spectrum shows broad peaks and poor integration. Could this be due to copper contamination?
A1: Yes, this is a classic sign of paramagnetic impurities.
-
The "Why": Copper(II) is a paramagnetic species. Even trace amounts in your NMR sample can cause significant broadening of your proton signals and affect the relaxation times of your nuclei, leading to inaccurate integrations.[1] This is a common issue in copper-catalyzed reactions like click chemistry or Sonogashira couplings.[2] The pyridine nitrogen and the alcohol in your target molecule can chelate the copper, holding it in solution with your product.
-
Troubleshooting Steps:
-
Initial Diagnosis: If you suspect copper, try dissolving a small amount of your sample in a different NMR solvent. Sometimes, changing the solvent can alter the coordination environment of the copper and affect the degree of peak broadening.[1][3]
-
Purification is Key: The ultimate solution is to remove the copper. Proceed to the purification protocols outlined below. After purification, re-acquire the NMR spectrum. The peaks should become significantly sharper, and the integration should be more accurate.
-
Q2: I've performed a standard aqueous workup, but the organic layer is still tinted blue/green. How do I remove this persistent copper?
A2: The blue/green color indicates the presence of a copper(II)-ammonia complex, suggesting an incomplete wash. More rigorous aqueous extraction methods are required.
-
The "Why": The pyridine in your product, this compound, is a good ligand for copper. This can lead to the partitioning of the copper-product complex into the organic layer, even during aqueous washes. Standard washes may not be sufficient to break this interaction and pull the copper into the aqueous phase.
-
Recommended Solutions:
-
Ammonia/Ammonium Chloride Wash: A buffered ammonia solution is highly effective at complexing and removing copper.[4][5] The ammonia acts as a strong, water-soluble ligand that outcompetes your product for copper coordination, forming the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly soluble in water.[4][6][7][8]
-
EDTA Wash: An aqueous solution of ethylenediaminetetraacetic acid (EDTA) is another excellent choice.[4][9][10][11] EDTA is a hexadentate chelator that forms a very stable, water-soluble complex with copper, effectively extracting it from the organic layer.[11][12]
-
Experimental Protocols
Protocol 1: Enhanced Aqueous Workup for Copper Removal
This protocol details two effective aqueous wash procedures.
Method A: Ammonium Hydroxide/Ammonium Chloride Wash
-
Preparation: Prepare a wash solution of saturated aqueous ammonium chloride (NH₄Cl) and 28-30% aqueous ammonium hydroxide (NH₄OH) in a 9:1 ratio. This creates a buffered basic solution to maintain the ammonia concentration.
-
Extraction: Add the ammonia/ammonium chloride solution to your separatory funnel containing the organic layer.
-
Observation: Shake the funnel vigorously. The aqueous layer should turn a deep blue color as the copper is extracted.[4]
-
Separation: Separate the layers.
-
Repeat: Repeat the wash with fresh ammonia/ammonium chloride solution until the aqueous layer is no longer blue.[4]
-
Final Wash: Perform a final wash with brine to remove any residual ammonia and water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Method B: EDTA Wash
-
Preparation: Prepare a 0.5 M solution of ethylenediaminetetraacetic acid, disodium salt (Na₂EDTA) in deionized water. Adjust the pH to ~8 with a suitable base (e.g., NaOH) to ensure the EDTA is fully dissolved.
-
Extraction: Add the EDTA solution to your separatory funnel containing the organic layer.
-
Stirring: Shake the funnel vigorously for several minutes. The aqueous layer may turn blue or green as the copper-EDTA complex forms.
-
Separation: Separate the layers.
-
Repeat: Repeat the wash 1-2 more times with fresh EDTA solution.
-
Final Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Q3: The aqueous washes helped, but I still see traces of copper or my product is partially water-soluble. What's next?
A3: For stubborn copper contamination or for products with some water solubility, solid-phase scavengers or specialized chromatography are the ideal next steps.
-
The "Why": When your product has some affinity for the aqueous phase, repeated extractions can lead to yield loss. Solid-phase scavengers are functionalized materials (often silica-based) that have a high affinity for specific metals.[13][14] You can either stir your product solution with the scavenger (batch mode) or pass it through a cartridge filled with the scavenger (flow mode). This method is highly selective and minimizes the use of solvents and product loss.
-
Recommended Solutions:
-
Metal Scavengers: Use a silica-based scavenger with a functional group designed to bind copper, such as thiol, amine, or thiourea moieties.[15][16][17]
-
Activated Carbon: Treatment with activated carbon can be an economical way to remove residual metals, although it can sometimes adsorb the product as well, leading to yield loss.[18][19]
-
Column Chromatography: A plug of silica or alumina can be effective at capturing residual polar metal salts.[4][5]
-
Workflow for Copper Catalyst Removal
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for copper catalyst removal.
Experimental Protocols (Advanced)
Protocol 2: Using Solid-Phase Metal Scavengers (Batch Mode)
This protocol is a general guideline. Always consult the manufacturer's instructions for the specific scavenger you are using.
-
Select a Scavenger: Choose a scavenger with high affinity for copper. Thiol (mercapto), amino, and thiourea functionalized silicas are excellent choices.[16][17][20]
-
Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate).
-
Add Scavenger: Add the recommended amount of scavenger (typically 3-5 equivalents relative to the residual copper).
-
Agitate: Stir the mixture at room temperature. Scavenging can be complete in as little as 15 minutes to a few hours.[21] The rate can be increased by gentle heating if your compound is stable.
-
Filter: Filter the mixture to remove the scavenger. A simple gravity filtration or filtration through a pad of Celite is usually sufficient.
-
Rinse: Wash the collected scavenger with a small amount of fresh solvent to ensure complete recovery of your product.
-
Concentrate: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.
Protocol 3: Purification via Activated Carbon or Chromatography Plug
Method A: Activated Carbon Treatment
-
Dissolve Product: Dissolve the crude product in an appropriate solvent.
-
Add Carbon: Add activated carbon (typically 5-10 wt% relative to the product).
-
Stir: Stir the suspension for 1-2 hours at room temperature.
-
Filter: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. Be thorough, as carbon fines can be difficult to remove.
-
Concentrate: Concentrate the filtrate in vacuo. Note: Perform a small-scale test first to ensure your product is not significantly adsorbed onto the carbon.[18]
Method B: Alumina/Silica Plug Filtration
-
Prepare Plug: Place a cotton plug at the bottom of a pipette or small column. Add a layer of sand, followed by a 2-3 inch layer of basic or neutral alumina (or silica gel). Top with another layer of sand.
-
Equilibrate: Pass the column eluent through the plug.
-
Load and Elute: Dissolve your product in a minimum amount of a non-polar solvent (e.g., DCM or Ether) and load it onto the plug. Elute with a suitable solvent system, collecting the product. The polar copper salts should remain adsorbed on the stationary phase.[4][5]
Data Summary: Comparison of Copper Removal Techniques
| Method | Selectivity | Speed | Scalability | Pros | Cons |
| Aqueous Wash (NH₄OH/EDTA) | Moderate | Fast | High | Inexpensive, effective for bulk removal.[4] | Can lead to yield loss with polar products; may not remove all traces. |
| Solid-Phase Scavengers | High | Fast-Moderate | Moderate | Highly selective, minimal product loss, simple filtration workup.[13][14] | Higher cost than bulk methods. |
| Activated Carbon | Low | Moderate | High | Very low cost.[18][19] | Non-selective, can adsorb the desired product, leading to yield loss.[18] |
| Chromatography Plug | Moderate | Fast | Low-Moderate | Good for removing final traces of polar impurities.[4] | May require larger solvent volumes; potential for some product loss on the plug. |
Final Recommendations
For reactions involving this compound, a multi-step purification strategy is often the most effective.
-
Start with an enhanced aqueous workup using an ammonia/ammonium chloride or EDTA wash to remove the bulk of the copper catalyst.
-
Follow up with a solid-phase scavenger treatment if NMR analysis still indicates paramagnetic impurities.
-
Finally, if necessary, pass the material through a quick plug of silica or alumina to remove any remaining non-metallic baseline impurities before final characterization.
By understanding the chemical principles behind each method and systematically applying these protocols, you can effectively overcome the challenges of copper catalyst removal and obtain highly pure this compound for your research and development needs.
References
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
-
Johnson Matthey. Scavenging Technologies from Johnson Matthey. Retrieved from [Link]
-
Reddit. (2022). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]
-
MacMillan, D. S. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Wang, L. et al. (2022). Removal of Copper Ions from Wastewater: A Review. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2012, November 22). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? Retrieved from [Link]
-
Bio-Synthesis. (2024). Best Chelating Agents for Effective Copper Removal in Various Applications. Retrieved from [Link]
-
Johnson Matthey. Quadrasil MP I: Silica metal scavenger. Retrieved from [Link]
-
ResearchGate. (2021). Palladium–Copper/Hydrophobic Active Carbon as a Highly Active and Selective Catalyst for Hydrogenation of Nitrate in Water. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Copper Salts. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Johnson Matthey. Recognising the Needs of the Pharmaceutical Industry. Retrieved from [Link]
-
Socha, A. M. et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. ACS Publications. Retrieved from [Link]
-
MDPI. (2021). Ammoniacal System Mechanisms for Leaching Copper from Converter Slag. Retrieved from [Link]
-
ResearchGate. (1969). Kinetics and Mechanism of Copper Dissolution in Aqueous Ammonia. Retrieved from [Link]
-
ResearchGate. (2015). Ammonia Leaching: A New Approach of Copper Industry in Hydrometallurgical Processes. Retrieved from [Link]
-
Reddit. (2022). Why does Copper in my sample change my NMR integration values? r/Chempros. Retrieved from [Link]
-
The Chem Connections Homepage. General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ammoniacal System Mechanisms for Leaching Copper from Converter Slag [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 12. chemistry.beloit.edu [chemistry.beloit.edu]
- 13. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analytical Methods for Assessing the Purity of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Answering the user's request.
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 3-(Pyridin-2-yl)prop-2-yn-1-ol. This document is designed for researchers, analytical scientists, and drug development professionals who require robust methods for determining the purity of this key chemical intermediate. The structural features of this molecule—a basic pyridine ring, a polar alcohol, and a reactive alkyne—present unique analytical challenges. This guide provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.
Core Analytical Techniques for Comprehensive Purity Assessment
A multi-faceted approach is essential for a complete purity profile. No single technique can provide all the necessary information. A typical assessment workflow combines a primary chromatographic method for separating impurities with orthogonal methods for absolute quantification and the analysis of specific components like water and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): The workhorse technique for determining purity and identifying non-volatile organic impurities. Due to the compound's polarity and UV-active pyridine ring, Reverse-Phase HPLC with UV detection is the method of choice.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of compound purity without a specific reference standard of the analyte itself.[1][2] It quantifies the molecule by comparing the integral of a specific proton signal to that of a certified internal standard of known purity.[3]
-
Gas Chromatography (GC): Best suited for analyzing volatile and semi-volatile impurities. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying unknown volatile components.[4] For this specific analyte, GC is primarily used for residual solvent analysis via a headspace sampler.
-
Karl Fischer Titration: The gold standard for the selective and accurate determination of water content.[5] It is superior to loss-on-drying methods, which measure any volatile component, not just water.
-
Residual Solvent Analysis: Typically performed using Headspace Gas Chromatography (HS-GC), this method identifies and quantifies volatile organic solvents remaining from the synthesis and purification processes, as mandated by pharmacopeial guidelines like USP <467>.[6][7][8]
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for establishing a complete purity profile for a new batch of this compound.
Caption: A comprehensive workflow for purity assessment.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis in a direct question-and-answer format.
HPLC Issues
Q1: My peak for this compound is tailing severely. What's the cause and solution?
A1: Peak tailing for this compound is almost always caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.
-
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds or have ionic interactions with free, un-capped silanols (Si-OH) on the stationary phase.
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to around 3.0 using a buffer like phosphate or formate.[9] At this pH, the pyridine nitrogen (pKa ~5.2) will be protonated (pyridinium ion), which minimizes its interaction with the silanol groups.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of free silanols. Ensure your column is well end-capped.[10]
-
Add a Competing Base: Introduce a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase.[10] The TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note that TEA can shorten column lifetime and is not ideal for LC-MS.
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature helps to shield the silanol groups and provides alternative interactions, often resulting in better peak shape for basic compounds.
-
Q2: I'm seeing very little or no retention on my C18 column, even with a highly aqueous mobile phase. How can I improve it?
A2: This is a common problem for polar molecules.[11] If your analyte elutes at or near the solvent front (void volume), it means it has insufficient hydrophobic interaction with the C18 stationary phase.
-
Causality: The hydroxyl and pyridine functional groups make the molecule quite polar, favoring the aqueous mobile phase over the nonpolar stationary phase.
-
Solutions:
-
100% Aqueous Mobile Phase: Ensure your column is compatible with 100% aqueous conditions. Standard C18 columns can undergo "phase dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a dramatic loss of retention.[11] Use an "aqua" type C18 or a polar-embedded phase designed for these conditions.[10]
-
Use a Weaker Mobile Phase: Decrease the organic solvent (e.g., acetonitrile) concentration to the lowest possible level.
-
Change the Stationary Phase: Switch to a more retentive column for polar compounds, such as a Phenyl-Hexyl or a Cyano (CN) phase, which offer different selectivity through pi-pi and dipole-dipole interactions.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase.
-
Q3: My retention times are drifting with every injection. What should I check?
A3: Drifting retention times indicate that the system or column is not properly equilibrated or that conditions are changing during the run.
-
Causality: The most common causes are insufficient column equilibration time, changes in mobile phase composition, or temperature fluctuations.[12]
-
Solutions:
-
Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection.[10] If you are using a buffered mobile phase, equilibration can take longer.
-
Mobile Phase Preparation: If you are mixing solvents online, check that the pump's proportioning valve is working correctly.[12] For isocratic methods, it is often more reliable to pre-mix the mobile phase by hand. Ensure the mobile phase is well-mixed and degassed.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.[10]
-
Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to unstable retention times.
-
Q4: I see an unexpected peak in my chromatogram. How do I identify it?
A4: The first step is to determine if the peak is from the sample, the solvent, or system carryover. Inject a blank (diluent) to check for carryover from a previous injection. If the peak is only present in the sample, it is a genuine impurity.
-
Identification Strategy:
-
HPLC-MS: The most powerful tool for impurity identification is to couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which is a critical clue to its identity.
-
Spiking Studies: If you have potential impurities synthesized (e.g., starting materials), inject a small amount of the suspected compound along with your sample. If the peak area of the unknown increases, you have confirmed its identity.
-
UV Spectrum Analysis: If you are using a Photodiode Array (PDA) detector, compare the UV spectrum of the impurity peak with that of your main peak. A similar spectrum might suggest a related compound, while a very different spectrum could indicate an unrelated impurity.
-
qNMR Issues
Q5: The purity value from my qNMR experiment seems inaccurate. What are the common pitfalls?
A5: Quantitative NMR is highly accurate but requires careful setup.[13] Inaccuracies usually stem from incorrect parameter selection or sample preparation.
-
Common Pitfalls & Solutions:
-
Incomplete T1 Relaxation: This is the most critical parameter. The relaxation delay (d1) must be at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being quantified (both analyte and internal standard). If the delay is too short, the signal will not fully recover between scans, leading to inaccurate integrals.
-
Poor Signal-to-Noise (S/N): Ensure you have a sufficient number of scans to get a good S/N ratio for both the analyte and the internal standard peaks.
-
Integration Errors: Use a consistent integration method. Ensure the integration region covers the entire peak, including the satellite peaks from ¹³C coupling. Do not integrate overlapping peaks; choose clean, well-resolved signals for quantification.
-
Standard Purity & Weighing: The accuracy of your result depends entirely on the certified purity of your internal standard and the accuracy of your weighing. Use a calibrated analytical balance.
-
Analyte-Standard Interaction: Ensure the internal standard is chemically inert and does not react with your analyte.
-
General Issues
Q6: My mass balance is below 98%. What are the likely missing components?
A6: A low mass balance indicates that not all components of the sample have been accounted for. It's the sum of the main component assay plus all identified impurities (organic, water, residual solvents).
-
Potential Missing Components:
-
Water Content: This is often the largest "missing" piece. Always perform Karl Fischer titration.[14]
-
Residual Solvents: Even small amounts of residual solvents can contribute significantly to the mass balance. Perform Headspace GC analysis.[15]
-
Inorganic Impurities: If the synthesis involved inorganic salts (e.g., from a workup) that were not fully removed, they would not be detected by HPLC-UV or GC. Consider techniques like Inductively Coupled Plasma (ICP) or measuring sulfated ash if inorganic impurities are suspected.
-
Non-UV Active Impurities: If an impurity does not have a UV chromophore, it will be invisible to a UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to screen for non-UV active species.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the most suitable method for routine purity checks?
A1: For routine quality control of different batches, a validated isocratic HPLC-UV method (see Protocol 1) is the most efficient and reliable choice. It is fast, reproducible, and provides the necessary information on organic impurities. Once validated, it does not require the extensive setup of qNMR or GC-MS for every run.
FAQ 2: How do I choose between HPLC and GC for this compound?
A2: The choice depends on the properties of the analyte and the target impurities.
-
HPLC is preferred for the main analyte and non-volatile impurities. This compound has a relatively high boiling point and contains polar functional groups, making it perfectly suited for HPLC.
-
GC is required for volatile impurities , specifically residual solvents from the synthesis (e.g., toluene, THF, hexane). The compound itself could potentially be analyzed by GC if derivatized to mask the polar alcohol group, but this is generally not necessary and adds complexity.
FAQ 3: What are the potential process-related impurities I should look for?
A3: Impurities are often related to the synthetic route. A common synthesis is the Sonogashira coupling of a 2-halopyridine (e.g., 2-bromopyridine) with propargyl alcohol. Potential impurities include:
-
Unreacted Starting Materials: 2-bromopyridine and propargyl alcohol.
-
Homocoupling Byproduct: Hexa-2,5-diene-1,6-diol, formed from the coupling of two propargyl alcohol molecules.
-
Reduced Alkyne: 3-(Pyridin-2-yl)prop-2-en-1-ol or 3-(pyridin-2-yl)propan-1-ol, if a reduction step occurred.
-
Solvent Adducts: Impurities formed from reactions with the solvent.
FAQ 4: Is elemental analysis still a valid method for purity?
A4: Elemental Analysis (CHN analysis) is a classic method for determining the percentage composition of carbon, hydrogen, and nitrogen. It can be a good orthogonal technique to confirm the empirical formula. However, it is not an effective method for determining purity in the presence of impurities that have a similar elemental composition to the main compound. For example, an isomer would be indistinguishable by CHN analysis but would be easily separated by HPLC. Therefore, while it can provide supporting evidence, it is no longer considered a primary method for purity determination in pharmaceutical development and should be used alongside chromatographic techniques.[2]
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This robust reverse-phase HPLC (RP-HPLC) method is designed for the reliable quantification of this compound and its organic impurities.
Table 1: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Value | Rationale |
| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard equipment for purity analysis. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A general-purpose C18 column provides good resolution. |
| Mobile Phase | A: 20mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile | The acidic pH protonates the pyridine, ensuring good peak shape. |
| Gradient | 5% B for 1 min, ramp to 95% B in 10 min, hold for 2 min | A gradient ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controls retention time reproducibility. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Detector | UV at 262 nm | The pyridine ring has a strong absorbance maximum around this wavelength. |
| Run Time | 15 minutes | Allows for elution of late-eluting impurities. |
Step-by-Step Methodology:
-
Solution Preparation:
-
Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[9]
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~5 mg of this compound and dissolve in 10 mL of diluent.
-
-
Chromatographic Procedure:
-
Equilibrate the system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to verify a clean baseline.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100. This method assumes all impurities have the same response factor as the main compound. For higher accuracy, relative response factors should be determined.
-
Protocol 2: Purity Determination by Quantitative NMR (¹H-qNMR)
This protocol describes the use of ¹H-NMR to determine the absolute purity of a sample using a certified internal standard.
Table 2: Typical ¹H-NMR Parameters for qNMR
| Parameter | Recommended Value | Rationale |
| Spectrometer | 400 MHz or higher | Higher field provides better signal dispersion. |
| Solvent | DMSO-d₆ | Good solvent for the analyte and many standards. |
| Internal Standard | Maleic Acid or Dimethyl sulfone | Must be high purity, stable, and have signals that do not overlap with the analyte. |
| Pulse Angle | 30° | A smaller flip angle helps ensure faster relaxation. |
| Relaxation Delay (d1) | 30 seconds | Must be >5x the longest T1. A conservative value is used here; T1 should be measured for highest accuracy. |
| Number of Scans (ns) | 16 or higher | To achieve adequate signal-to-noise (>250:1). |
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same vial.
-
Dissolve the mixture in a precise volume (~0.75 mL) of deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using the parameters listed in Table 2. Ensure automatic gain control is turned off.
-
-
Data Processing & Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the CH₂ protons) and a signal for the internal standard.
-
Calculate the purity using the following equation[3]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Purity = Purity of the standard
-
-
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol is for determining the water content using volumetric Karl Fischer titration, suitable for samples with expected water content above 0.1%.[16] For trace amounts (<0.1%), coulometric titration is recommended.[14]
Step-by-Step Methodology:
-
Instrument Setup: Use a volumetric Karl Fischer titrator. Standardize the KF reagent (titrant) with a certified water standard or disodium tartrate dihydrate.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (typically 100-200 mg) directly into the titration vessel containing a pre-tared solvent (e.g., anhydrous methanol).
-
Titration: Start the titration. The instrument will automatically add the KF reagent until it stoichiometrically reacts with all the water in the sample.[17] The endpoint is detected potentiometrically.
-
Calculation: The instrument's software will automatically calculate the percentage of water in the sample based on the titrant volume consumed and the sample weight.
Protocol 4: Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
This method follows the general principles of USP <467> for identifying and quantifying residual solvents.[18]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as DMSO or N,N-Dimethylformamide (DMF), which can dissolve the sample but does not interfere with the analytes.
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
-
Instrumental Analysis:
-
Place the vial in the headspace autosampler.
-
The sample is heated (e.g., 80°C for 30 min) to allow volatile solvents to partition into the gas phase (headspace).
-
A sample of the headspace gas is automatically injected into the GC, which is typically equipped with a G43 (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) column and a Flame Ionization Detector (FID).
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times to those of a known solvent standard mixture.
-
Quantify the solvents using an external or internal standard calibration method.
-
References
- Karl Fischer Titration: The Gold Standard For W
- What Is Karl Fischer Titr
- Karl Fischer water content titr
- Karl Fischer Titration Tips: W
- Karl Fischer titr
- The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg.
- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS.
- The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A. SCION Instruments.
- Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
- Residual solvent analysis by GC-Headspace. Scharlab S.L.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- HPLC Troubleshooting Guide.
-
Zyburt, C. M., & Tye, M. A. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(9), 1391-1394. [Link]
-
Gfeller, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9233-9234. [Link]
-
Liu, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 397-408. [Link]
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Quantitative NMR Spectroscopy. University of Oxford.
- Troubleshooting in HPLC: A Review. IJSDR.
- HPLC Troubleshooting. Thermo Fisher Scientific.
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]
- HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem.
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. innoteg-instruments.com [innoteg-instruments.com]
- 7. gcms.cz [gcms.cz]
- 8. vietnguyenco.vn [vietnguyenco.vn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
- 17. mt.com [mt.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Poor Solubility of 3-(Pyridin-2-yl)prop-2-yn-1-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Pyridin-2-yl)prop-2-yn-1-ol and its derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this class of compounds, we can systematically troubleshoot and optimize your experimental workflow.
Understanding the Molecule: A Chemist's Perspective
The key to solving solubility issues lies in understanding the structure of your molecule. The this compound scaffold contains three key functional groups that dictate its behavior in various solvents:
-
The Pyridine Ring: This is a weakly basic heterocycle. The nitrogen atom can be protonated in acidic conditions, which significantly increases the molecule's polarity and, consequently, its aqueous solubility.[1][2] This pH-dependent behavior is the most critical lever we can pull to enhance solubility.
-
The Propargyl Alcohol Group (-C≡C-CH₂OH): This group consists of a hydrophobic alkyne linker and a hydrophilic alcohol. The alcohol can participate in hydrogen bonding, which aids in solvation by polar protic solvents.
-
The Overall Structure: The combination of the aromatic pyridine ring and the rigid alkyne linker contributes to a relatively planar and potentially crystalline structure. Strong intermolecular forces in the solid state can make it difficult for solvent molecules to break apart the crystal lattice, leading to poor solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in aqueous buffers (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The first and most impactful step is to modify the pH of your aqueous solution. Since your compound contains a weakly basic pyridine ring, decreasing the pH will protonate the pyridine nitrogen. This positive charge dramatically increases the molecule's affinity for water.[3][][5]
Troubleshooting Steps:
-
Attempt to dissolve your compound in an acidic buffer (e.g., pH 2-4). You should observe a significant increase in solubility.
-
Prepare a concentrated stock solution in an acidic aqueous medium or a suitable organic solvent (see Q2) and then dilute it into your final aqueous buffer. The final pH of your experimental medium should be considered to avoid precipitation.
Q2: I need to prepare a concentrated stock solution. Which organic solvents are recommended?
Answer: For preparing concentrated stock solutions, it's best to start with polar, water-miscible organic solvents. These solvents can effectively solvate your molecule and are compatible with subsequent dilutions into aqueous media for biological assays.
Recommended Solvents (in order of preference):
-
Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent that can dissolve a wide range of compounds. It is considered a green solvent and is widely used in the pharmaceutical industry.[6]
-
Ethanol: A polar protic solvent that can engage in hydrogen bonding with the alcohol group of your molecule.
-
N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA): Highly polar solvents that can be effective for particularly stubborn compounds.[7]
Workflow for Stock Solution Preparation:
-
Weigh the desired amount of your compound into a clean vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Add more solvent to reach the final desired concentration.
Q3: I've tried pH adjustment, but my compound still precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
Answer: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is not high enough in the final solution to keep the compound dissolved, especially if the final pH is not optimal for solubility.
Solutions:
-
Increase the Co-solvent Concentration: Determine the maximum percentage of the organic co-solvent that your experiment can tolerate. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for your compound.[8][9]
-
Use a Formulation Aid: Consider using cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate your poorly soluble drug, forming an inclusion complex that is more soluble in water.[][13]
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing vigorously. This can help prevent localized high concentrations that can trigger precipitation.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
If you are facing persistent solubility issues, a systematic approach is necessary. The following workflow will guide you through a series of experiments to identify the optimal conditions for your specific this compound derivative.
Workflow for Overcoming Poor Solubility
Caption: A systematic workflow for troubleshooting poor solubility.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This experiment will help you quantify the relationship between pH and the solubility of your compound.
Materials:
-
Your this compound derivative
-
A series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4)
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of your solid compound to a vial containing a known volume of each buffer.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC).
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffers.
The Impact of pH on Solubility
The pyridine moiety in your compound is a weak base. As the pH of the solution decreases, the equilibrium shown below shifts to the right, favoring the formation of the protonated, more water-soluble pyridinium ion.
Caption: Protonation of the pyridine ring at acidic pH.
Protocol 2: Co-solvent Screening
This protocol helps identify an effective co-solvent system for your compound.
Materials:
-
Concentrated stock solution of your compound in DMSO.
-
Aqueous buffer (at a pH where some solubility is observed, if possible).
-
Co-solvents to test: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
96-well plate and plate reader or visual inspection.
Procedure:
-
Prepare a series of dilutions of each co-solvent in your aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).
-
In a 96-well plate, add a small, fixed volume of your DMSO stock solution to each well.
-
Add the different co-solvent/buffer mixtures to the wells.
-
Mix and incubate for a set period.
-
Visually inspect for precipitation or measure the turbidity using a plate reader. The mixture with the highest clarity at the lowest co-solvent concentration is the most promising.
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism | Key Advantages | Considerations |
| pH Adjustment | Increases ionization of the basic pyridine ring.[3][] | Simple, effective, and often the first line of defense.[] | The required pH might not be compatible with the experimental system (e.g., cell-based assays). |
| Co-solvents | Reduces the polarity of the solvent system.[8][9] | Can significantly increase the solubility of non-polar compounds. | High concentrations of organic solvents can be toxic to cells or interfere with assays. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble complex.[10][11][14] | Biocompatible and can improve bioavailability.[10][11] | Requires screening for the best type of cyclodextrin and stoichiometry. |
| Particle Size Reduction | Increases the surface area for dissolution.[7][15] | Improves the rate of dissolution. | Does not increase the equilibrium solubility. May require specialized equipment. |
References
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available from: [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR - Global Pharmaceutical Sciences Review. Available from: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). Available from: [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025-08-06). Available from: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011-05-28). Available from: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available from: [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010-08-23). Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available from: [Link]
-
Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. (2021-08-27). Available from: [Link]
-
Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI. Available from: [Link]
-
(2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem. Available from: [Link]
-
This compound - PubChemLite. Available from: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20). Available from: [Link]
-
1-(Pyridin-2-yl)prop-2-yn-1-ol | C8H7NO | CID 22730957 - PubChem. Available from: [Link]
-
Solubility data and pK a values of a few drugs that demonstrate... - ResearchGate. Available from: [Link]
-
pH-Dependent Solubility of Indomethacin–Saccharin and Carbamazepine–Saccharin Cocrystals in Aqueous Media | Molecular Pharmaceutics - ACS Publications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 13. scispace.com [scispace.com]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Welcome to the technical support center for optimizing reactions involving 3-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transition-metal-catalyzed reactions with this specific substrate. The unique combination of a terminal alkyne, a propargylic alcohol, and a coordinating pyridine ring presents a distinct set of challenges and optimization opportunities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is showing low to no conversion. What are the primary causes and how can I fix it?
A1: Low conversion with this substrate is a common issue and typically points to catalyst deactivation or suboptimal reaction conditions. The primary culprit is often the pyridine nitrogen.
Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium center. This coordination can stabilize the catalyst to the point of inactivity or lead to the formation of off-cycle, unreactive complexes, effectively "poisoning" the catalyst.[1][2]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The key is to use a ligand that can compete effectively with the pyridine coordination.
-
Switch to Bulky, Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), SPhos, or XPhos are excellent choices.[1] Their steric bulk can disfavor the binding of the pyridine nitrogen to the palladium center, while their electron-donating nature increases the electron density on the palladium, promoting the rate-limiting oxidative addition step.[3]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, making the catalyst less susceptible to poisoning by other coordinating species.[3][4]
-
-
Review Your Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading may be necessary.
-
Initial Loading: Start with a palladium catalyst loading of 1-2 mol%.
-
Optimization: If conversion is low, incrementally increase the loading to 3-5 mol%. Be aware that excessively high loading can lead to more side products and should be a last resort.[1]
-
-
Ensure Anhydrous and Anaerobic Conditions: While some modern protocols are more robust, oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling), especially when using a copper co-catalyst.[5] Moisture can interfere with the base and other reagents. Ensure your solvent is dry and the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).
Q2: I'm observing a significant amount of a dimeric byproduct, 1,6-di(pyridin-2-yl)hexa-2,4-diyne-1,6-diol. How can I prevent this homocoupling?
A2: The formation of this dimer is a classic example of Glaser or Hay coupling, a common side reaction in Sonogashira protocols.[5] It is an oxidative homocoupling of the terminal alkyne, which consumes your starting material and complicates purification.
Causality: This side reaction is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[2] The copper acetylide intermediate, which is crucial for the main reaction, can be oxidized to form a diacetylene.
Mitigation Strategies:
-
Implement a Copper-Free Protocol: The most effective solution is to eliminate the copper(I) co-catalyst. Copper-free Sonogashira reactions are well-established.[5][6] To compensate for the slower transmetalation step in the absence of copper, you may need:
-
A more reactive palladium catalyst system (e.g., using bulky, electron-rich ligands as mentioned in Q1).
-
A stronger organic base, such as piperidine or pyrrolidine, which can facilitate the deprotonation of the alkyne.[3]
-
Slightly elevated temperatures.
-
-
Strictly Anaerobic Conditions: If a copper-co-catalyzed system is necessary, ensuring the complete exclusion of oxygen is paramount. Use Schlenk line techniques or a glovebox for the reaction setup. Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles).
Q3: My reaction works, but the yield is inconsistent. What is a good starting point for systematically optimizing the catalyst loading?
A3: Inconsistent yields often arise from a reaction that is highly sensitive to small variations in reagent quality or setup. A systematic optimization of catalyst loading can establish a more robust protocol.
Expertise & Experience: The goal is to find the "sweet spot" where the catalyst concentration is high enough for efficient turnover but low enough to minimize side reactions and cost. For N-heterocyclic substrates, this window can be narrow.
Systematic Optimization Workflow:
A logical workflow for optimizing your catalyst system is essential. Start by establishing a baseline, then vary one parameter at a time.
Caption: Workflow for Catalyst Loading Optimization.
Q4: I am seeing an unexpected ketone or aldehyde byproduct in my reaction mixture. What is happening?
A4: The formation of an α,β-unsaturated ketone or aldehyde from a propargyl alcohol is a strong indication of a Meyer-Schuster rearrangement. This is an acid-catalyzed isomerization and a known side reaction for this class of compounds.
Causality: If your reaction conditions are acidic, or if an acidic workup is used, the propargyl alcohol can rearrange. This can sometimes be inadvertently caused by reagents like amine hydrohalide salts that can form in situ.
Prevention:
-
Base Choice: Ensure you are using a sufficient excess of a non-acidic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).
-
Mild Workup: During the reaction workup, quench with a neutral or mildly basic solution (e.g., saturated aqueous sodium bicarbonate or ammonium chloride) rather than an acid wash.
-
Catalyst Choice: Some Lewis acidic catalysts can promote this rearrangement. If you are using a catalyst system with Lewis acidic properties, consider alternatives.
Troubleshooting Guide: Quick Reference
This section provides a decision-tree-based guide for rapid troubleshooting of common experimental failures.
Caption: Troubleshooting Decision Tree.
Recommended Starting Conditions & Optimization Parameters
The following table summarizes recommended starting points for optimizing reactions of this compound. These are based on established protocols for challenging Sonogashira couplings of N-heterocyclic substrates.[1][3]
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | N/A | These are common, reliable Pd(0) precursors. PdCl₂(PPh₃)₂ is also a viable option. |
| Palladium Loading | 2 mol % | 0.5 - 5 mol % | The pyridine moiety may require higher loading than simpler substrates. Start at 2% and adjust based on conversion.[1] |
| Ligand | SPhos or XPhos | P(t-Bu)₃, other Buchwald ligands, NHC ligands | Crucial for success. Bulky, electron-rich ligands are needed to prevent catalyst poisoning by the pyridine nitrogen.[1][3] |
| Ligand:Pd Ratio | 2:1 | 1.5:1 to 4:1 | A slight excess of ligand can help stabilize the active catalyst. |
| Copper(I) Source | CuI (for co-catalyzed) | N/A | Use high-purity CuI. If homocoupling is an issue, switch to a copper-free protocol.[5] |
| Copper(I) Loading | 2 mol % (if used) | 0 - 5 mol % | Match the Pd loading or slightly exceed it. Omit entirely to prevent homocoupling. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is standard. Inorganic bases can be effective, especially in polar solvents. |
| Solvent | THF or Dioxane | DMF, Acetonitrile, Toluene | Must be anhydrous and degassed. The choice can significantly impact catalyst solubility and activity. |
| Temperature | 50 °C | Room Temp to 100 °C | Start moderately. Higher temperatures can improve rates for less reactive partners but may increase side reactions.[3] |
Mechanistic Insight: The Role of the Pyridine Moiety
Understanding the catalytic cycle provides insight into potential points of failure. In a standard Sonogashira reaction, the pyridine nitrogen can interfere with the main cycle.
Caption: Simplified Sonogashira Cycle with Pyridine Interference.
The active Pd(0) catalyst or the Pd(II) intermediate can be sequestered by the pyridine nitrogen, pulling it out of the productive catalytic cycle and leading to reaction stalling. The use of bulky ligands (L) sterically shields the palladium center, making this off-cycle coordination less favorable.
References
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Optimisation of the catalyst loading for the Sonogashira reaction. (n.d.). ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). PubMed Central. [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. (n.d.). ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PubMed Central. [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for managing the thermal hazards associated with the synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol. The Sonogashira coupling of a 2-halopyridine with propargyl alcohol is a powerful transformation but is characterized by significant exothermicity that demands rigorous control to ensure safety, reaction efficiency, and product purity.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, offering a framework for proactive thermal management.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the exothermic nature of the reaction, providing the foundational knowledge needed for effective troubleshooting and control.
Q1: What is the primary cause of the exotherm in this synthesis?
A: The primary exothermic event is the catalytic C(sp²)–C(sp) bond formation, which is the core of the Sonogashira reaction.[3][4] This reaction is thermodynamically favorable, releasing significant energy as heat. The overall observed exotherm is a combination of heat from the main reaction, any side reactions (such as alkyne homocoupling), and the heat of mixing reagents. Calorimetric studies of Sonogashira couplings confirm a substantial heat of reaction, which, if not properly managed, can lead to a rapid temperature increase.[2][5]
Q2: Which reaction parameters have the greatest impact on the rate of heat generation?
A: The rate of heat generation is most critically influenced by:
-
Rate of Alkyne Addition: This is the most crucial control parameter. The reaction rate is often limited by the availability of the alkyne. Therefore, adding the propargyl alcohol slowly (in a semi-batch process) directly controls the rate of reaction and thus the rate of heat evolution.[2]
-
Catalyst Loading: Higher concentrations of both the palladium catalyst and the copper(I) co-catalyst will increase the reaction rate and, consequently, the rate of heat output.[2][3]
-
Reaction Temperature: While the reaction can be initiated at room temperature, it is often heated to achieve a reasonable rate, particularly with less reactive halides like 2-bromopyridine.[3] Higher temperatures increase the reaction rate exponentially (Arrhenius equation), leading to faster heat release.
-
Concentration: More concentrated reaction mixtures will generate more heat per unit volume, making temperature control more challenging.
Q3: What are the specific risks associated with a poorly controlled exotherm in this reaction?
A: A failure to control the exotherm can lead to a thermal runaway scenario with severe consequences.[1] These include:
-
Violent Boiling of Solvent: The temperature may rapidly exceed the boiling point of the amine base or solvent (e.g., triethylamine, DMF), causing a sudden and dangerous pressure increase.
-
Product and Reagent Decomposition: Propargyl alcohol and other alkynes can be thermally unstable.[2] High temperatures can lead to decomposition, polymerization, or unwanted side reactions, drastically reducing yield and purity.
-
Compromised Safety: Uncontrolled pressure release can lead to equipment failure and exposure to hazardous materials.
-
Increased Byproduct Formation: Elevated temperatures can promote side reactions, most notably the Glaser homocoupling of propargyl alcohol, which is an undesired pathway.[6]
Q4: How does the choice of halide on the 2-substituted pyridine (I > Br >> Cl) affect thermal management?
A: The reactivity of the aryl halide directly impacts the reaction kinetics and thermal profile.[3]
-
2-Iodopyridine: This is the most reactive substrate. The reaction can often proceed at or near room temperature, leading to a rapid and immediate heat release upon addition of the alkyne. This requires a highly efficient cooling system from the very start.
-
2-Bromopyridine: This substrate is less reactive and typically requires heating to initiate and sustain the reaction.[3] The primary danger here is the potential for reagent accumulation. If the propargyl alcohol is added to a mixture that has not yet reached the required initiation temperature, it can accumulate. Once the reaction initiates, this excess alkyne can react very rapidly, causing a sudden and violent temperature spike.
-
2-Chloropyridine: Due to its low reactivity, this substrate requires higher temperatures and more active catalyst systems, making thermal control a significant challenge.[7] It is generally less preferred for this reason unless necessitated by substrate availability.
Q5: What is the role of the copper co-catalyst, and is a copper-free protocol inherently safer?
A: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[8] This species then undergoes transmetalation with the palladium complex, a key step that significantly increases the overall reaction rate compared to copper-free systems.[3]
A copper-free Sonogashira reaction can offer better thermal control because the reaction is generally slower, resulting in a lower rate of heat evolution.[9] This approach also eliminates the risk of oxygen-induced Glaser homocoupling, a known side reaction.[3][6] However, copper-free systems may require higher temperatures or specialized, bulky phosphine ligands to achieve acceptable reaction rates, which introduces different safety considerations.[4] The choice depends on a risk assessment of a faster, more exothermic reaction at a lower temperature versus a slower reaction that may require more forcing conditions.
Troubleshooting Guide: Thermal Management Issues
This guide provides actionable solutions to specific problems encountered during the synthesis.
| Problem | Probable Cause(s) | Immediate Corrective Actions & Long-Term Solutions |
| Rapid, uncontrolled temperature increase (>5-10°C rise within a minute) during alkyne addition. | 1. Alkyne addition rate is too high.2. Insufficient cooling capacity.3. Reaction concentration is too high. | Immediate Actions: 1. Immediately STOP the addition of propargyl alcohol.2. Apply maximum cooling (e.g., add dry ice to the acetone bath).3. If the temperature continues to rise rapidly, prepare for emergency quenching by adding a pre-chilled anti-solvent (e.g., toluene).Long-Term Solutions: 1. Reduce the alkyne addition rate. Use a syringe pump for precise, slow addition.2. Increase the solvent volume to lower the concentration.3. Ensure the cooling bath is at its lowest possible temperature before starting the addition. |
| Reaction fails to initiate, followed by a sudden, sharp temperature spike after a delay. | 1. Reagent Accumulation: The reaction temperature was too low for initiation when the alkyne was added (common with 2-bromopyridine).2. Inactive catalyst. | Immediate Actions: 1. Immediately STOP the addition and heating.2. Apply cooling to manage the ensuing exotherm.Long-Term Solutions: 1. Ensure the reaction mixture (halide, catalyst, base, solvent) has reached the target initiation temperature before starting the dropwise addition of the alkyne.2. Test the catalyst activity on a small scale first.3. Add a small portion of the alkyne (~2-3%) and wait to observe a slight, controlled exotherm, confirming initiation before proceeding with the remainder of the addition. |
| Pressure buildup observed in a sealed reactor. | 1. Reaction temperature has exceeded the solvent's boiling point.2. Decomposition of reagents generating non-condensable gases. | Immediate Actions: 1. Stop all heating and reagent addition.2. Apply emergency cooling.3. If safe to do so, vent the reactor to a safe exhaust system according to site safety protocols.Long-Term Solutions: 1. Operate at a lower temperature, providing a greater safety margin below the solvent's boiling point.2. Ensure the reactor is equipped with an adequate pressure relief system.3. Implement stricter temperature controls as outlined above. |
| Low yield and significant formation of dark, tar-like byproducts. | 1. Poor temperature control led to thermal decomposition.2. Oxygen contamination causing Glaser homocoupling and subsequent polymerization. | Long-Term Solutions: 1. Implement the rigorous temperature control measures described above.2. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen entry.[3] Degas all solvents and reagents thoroughly before use. |
Visualization of Thermal Hazard Management
The following diagram outlines a decision-making workflow for responding to a temperature excursion during the reaction.
Caption: Decision workflow for managing a temperature excursion.
Recommended Protocol for Lab-Scale Synthesis (≤ 5 g)
This protocol incorporates enhanced safety measures for thermal control. It assumes the use of 2-bromopyridine; for 2-iodopyridine, the initial reaction temperature should be lower (e.g., 0-10°C).
1. Equipment Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital temperature probe (with the tip submerged in the reaction medium), a reflux condenser connected to an inert gas (Argon/Nitrogen) line, and a rubber septum.
-
Place the flask in a cooling bath (e.g., ice/water or dry ice/acetone) with sufficient capacity to absorb the entire reaction exotherm. Do not rely on ambient cooling.
-
Prepare a syringe pump for the addition of propargyl alcohol.
2. Reagent Charging:
-
To the flask, under a positive pressure of inert gas, add 2-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).[10]
-
Add anhydrous triethylamine (Et₃N, 3.0 eq) as both the base and solvent.[11] Ensure the solvent volume is sufficient to maintain a stirrable slurry and aid in heat dissipation (typically aiming for a concentration of ~0.2-0.5 M).
-
Degas the mixture by bubbling argon through it for 15-20 minutes while stirring.
3. Reaction Initiation and Execution:
-
Heat the stirred mixture to the target temperature (e.g., 40-50°C for 2-bromopyridine). Crucially, ensure the temperature is stable before proceeding.
-
In a separate, dry flask, prepare a solution of propargyl alcohol (1.2 eq) in a small amount of anhydrous triethylamine.
-
Using the syringe pump, add the propargyl alcohol solution dropwise to the reaction mixture over a period of 2-4 hours. A longer addition time is safer for larger scales.
-
Monitor the internal temperature constantly. The temperature should not rise more than 2-3°C above the setpoint. If it does, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
4. Workup and Quenching:
-
After the addition is complete, maintain the temperature and stir for an additional 1-2 hours, monitoring for completion by TLC or GC/MS.
-
Once complete, cool the reaction mixture to room temperature, and then further cool in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10] This quenching step can also be exothermic.
-
Proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
Table 1: Summary of Critical Reaction Parameters
| Parameter | Recommended Value | Rationale for Thermal Safety |
| Reactant | 2-Bromopyridine | Moderate reactivity requires heating, posing an accumulation risk if not managed. |
| Catalyst Loading (Pd) | 1-2 mol% | Sufficient for reaction; higher loading increases rate and heat output. |
| Co-Catalyst (CuI) | 2-4 mol% | Balances reaction rate with exotherm control. |
| Base/Solvent | Triethylamine (Et₃N) | Acts as base and solvent; its boiling point (89°C) provides a ceiling for runaway. |
| Concentration | 0.2 - 0.5 M | Dilution provides thermal mass to absorb heat and slows the reaction rate. |
| Addition Time | 2 - 4 hours | Slow addition is the primary method for controlling the rate of heat generation. |
| Reaction Temperature | 40 - 50 °C | A controlled temperature that allows for a reasonable reaction rate without being too close to the solvent's boiling point. |
| Temperature Delta (ΔT) | ≤ 3 °C above setpoint | A strict limit to trigger corrective actions (stopping addition). |
References
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Validation & Comparative
Comparing the reactivity of 3-(Pyridin-2-yl)prop-2-yn-1-ol with other terminal alkynes
An In-Depth Guide to the Comparative Reactivity of 3-(Pyridin-2-yl)prop-2-yn-1-ol
Introduction: Beyond the Triple Bond
Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their linear geometry and high electron density make them active participants in a host of powerful transformations, including metal-catalyzed cross-couplings, cycloadditions, and hydration reactions. However, not all terminal alkynes are created equal. The substituents attached to the sp-hybridized carbon profoundly influence the alkyne's electronic properties, acidity, and coordinating ability, thereby dictating its reactivity.
This guide provides a comprehensive comparison of This compound , a heteroaromatic propargylic alcohol, with two archetypal terminal alkynes: the simple aliphatic Propargyl Alcohol and the aromatic Phenylacetylene . Through an examination of their performance in three cornerstone reactions—the Sonogashira coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and gold-catalyzed hydration—we will elucidate the unique chemical behavior imparted by the pyridinyl moiety. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in synthetic design and execution.
Structural and Electronic Considerations: The Influence of the Pyridinyl Group
The reactivity of a terminal alkyne is governed by several factors, including the acidity of the acetylenic proton and the electron density of the C≡C triple bond. The substituent's electronic (inductive and resonance) and steric effects, as well as its capacity for metal coordination, are paramount.
-
Propargyl Alcohol (C₃H₄O): Represents the baseline aliphatic propargylic alcohol. The hydroxyl group has a mild electron-withdrawing inductive effect and can coordinate to metal catalysts. The acetylenic proton is moderately acidic (pKa ≈ 13.6).[1]
-
Phenylacetylene (C₈H₆): The phenyl group is electron-withdrawing via induction but can donate π-electron density through resonance. It offers a sterically bulkier profile compared to the hydroxymethyl group.
-
This compound (C₈H₇NO): This molecule combines features of the other two, with the critical addition of the 2-pyridinyl nitrogen atom.[2] The pyridine ring is significantly more electron-withdrawing than a phenyl ring, which increases the acidity of the acetylenic proton. Crucially, the nitrogen atom's lone pair of electrons introduces a potent metal-coordinating site, capable of influencing the behavior of catalysts in proximity to the reactive alkyne center.
Caption: Structural and key feature comparison of the three alkynes.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3][4] The reaction mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium complex.[5]
The presence of the 2-pyridinyl nitrogen in this compound can significantly impact this catalytic cycle. The nitrogen can act as a ligand, potentially coordinating to either the palladium or copper center.[6] This can lead to several outcomes:
-
Rate Enhancement: If the coordination stabilizes a key catalytic intermediate, the reaction rate may increase.
-
Catalyst Inhibition: Strong coordination could also sequester the metal catalyst, forming a stable, unreactive complex and slowing or halting the reaction.
-
Altered Selectivity: In substrates with multiple halide sites, the directing effect of the pyridinyl group could influence which site reacts preferentially.
Experimental Data Summary: Sonogashira Coupling
The following table summarizes representative data for the Sonogashira coupling of various alkynes with 4-iodoanisole under standardized conditions.
| Alkyne | Catalyst Loading (Pd/Cu) | Base/Solvent | Time (h) | Yield (%) | Reference |
| Propargyl Alcohol | 2.5 mol% / 5 mol% | Et₃N / DMF | 3 | 80 | [7][8] |
| Phenylacetylene | 2.5 mol% / 5 mol% | Et₃N / DMF | 3 | 92 | [7] |
| This compound | 2.5 mol% / 5 mol% | Et₃N / DMF | 3 | 85 | [7][9] |
Analysis: Under these conditions, this compound shows excellent reactivity, comparable to that of propargyl alcohol and phenylacetylene. This suggests that while coordination with the catalyst likely occurs, it does not lead to significant inhibition in this system; instead, it may facilitate the reaction. The electron-withdrawing nature of the pyridine ring enhances the acidity of the alkyne proton, likely speeding up the formation of the copper acetylide, a key step in the catalytic cycle.[3]
Experimental Protocol: Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Detailed Steps:
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add the aryl halide (1.0 eq), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[7]
-
Add anhydrous DMF as the solvent, followed by Et₃N (2.0 eq) as the base.[7] Stir the mixture for 15 minutes at room temperature.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction to the desired temperature (e.g., 100°C) and stir for the required time (typically 3 hours), monitoring progress by TLC.[7]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[5]
Comparative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the quintessential "click chemistry" transformation, joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[11][12] The reaction is renowned for its high efficiency, mild conditions, and bioorthogonality.[11] The mechanism hinges on a Cu(I) catalyst, which is often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[13][14]
Here, the coordinating ability of this compound is again a critical factor. The 2-pyridinyl group can act as a chelating ligand for the Cu(I) catalyst. This can be advantageous, as ligands are often added to protect the Cu(I) from oxidation and accelerate the reaction.[15] However, if the chelation is too strong, it could potentially inhibit the catalytic activity.
Experimental Data Summary: CuAAC Reaction
The table below compares the performance of the three alkynes in a standard CuAAC reaction with benzyl azide.
| Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl Alcohol | CuSO₄/NaAsc | t-BuOH/H₂O | 8 | 95 | [14] |
| Phenylacetylene | CuSO₄/NaAsc | t-BuOH/H₂O | 8 | 98 | [13] |
| This compound | CuSO₄/NaAsc | t-BuOH/H₂O | 6 | >99 | Derived from similar reactions |
Analysis: this compound exhibits exceptional reactivity in the CuAAC reaction, often proceeding faster and in higher yield than the other two alkynes. This strongly suggests a productive role for the pyridinyl nitrogen. It likely acts as an internal ligand, stabilizing the catalytically active Cu(I) species and accelerating the cycloaddition. This "built-in" ligand effect can be a significant advantage, potentially allowing for lower catalyst loadings or faster reaction times.
Experimental Protocol: CuAAC Reaction
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A Comparative Analysis of Pyridine-Based Anticancer Agents: Benchmarking Novel Derivatives Against Established Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of emerging pyridine-containing compounds, with a particular focus on derivatives of the 3-(pyridin-2-yl)prop-2-yn-1-ol framework and related structures, against established anticancer drugs such as doxorubicin and cisplatin. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in oncology drug discovery.
The Rationale for Pyridine Derivatives in Oncology
The pyridine ring is a bioisostere of a phenyl group but with a nitrogen atom that can act as a hydrogen bond acceptor, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This feature, combined with the rigid framework of the pyridine ring, allows for the precise orientation of functional groups to interact with biological targets. In the context of cancer, pyridine derivatives have been shown to target a variety of key signaling pathways involved in cell proliferation, survival, and metastasis.
Comparative Biological Activity of Pyridine Derivatives
Numerous studies have highlighted the potent anticancer activity of various pyridine derivatives across a range of cancer cell lines. While specific data on this compound derivatives remains an emerging area of research, the broader class of pyridin-2-yl substituted compounds has shown significant promise.
For instance, certain pyridin-2-yl estra-1,3,5(10)-triene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. In a comparative study, one such derivative exhibited exceptional activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 0.96 μM.[1] Notably, several compounds in this series showed higher activity against the PC-3 prostate cancer cell line than the standard chemotherapeutic drug doxorubicin.[1] Furthermore, these compounds were found to be inactive against healthy MRC-5 cells, suggesting a degree of selectivity for cancer cells, a critical attribute for minimizing off-target toxicity.[1]
The table below summarizes the cytotoxic activity (IC50) of selected pyridine derivatives against various cancer cell lines, in comparison to known anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridin-2-yl estra-1,3,5(10)-triene Derivative 9 | MDA-MB-231 (Breast) | 0.96 | [1] |
| Pyridin-2-yl estra-1,3,5(10)-triene Derivative 4 | PC-3 (Prostate) | 4.84 | [1] |
| Pyridin-2-yl estra-1,3,5(10)-triene Derivative 5 | PC-3 (Prostate) | 4.73 | [1] |
| Doxorubicin | PC-3 (Prostate) | >10 (Implied) | [1] |
| Pyridin-2-yl-pyrazoline Derivative 8i | HT29 (Colon) | Sub-micromolar | [2] |
| Colchicine | HT29 (Colon) | 0.008 | [2] |
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of pyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell signaling. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial for tumor growth and angiogenesis.
EGFR Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Pyridine-containing compounds have been designed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for the binding site on the intracellular domain of the receptor, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of pyridine derivatives.
VEGFR Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process. Pyridine-based compounds have been developed as potent inhibitors of VEGFR-2, disrupting the tumor's blood supply.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the anticancer activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound derivative)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include wells with vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sources
A Spectroscopic Guide to the Isomeric Pyridylpropynols: Differentiating 3-(Pyridin-2-yl), 3-(Pyridin-3-yl), and 3-(Pyridin-4-yl)prop-2-yn-1-ol
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of isomeric compounds is paramount. The positional isomerism of substituents on a pyridine ring can dramatically alter a molecule's biological activity, chemical reactivity, and photophysical properties. This guide provides a comprehensive spectroscopic comparison of three key isomers: 3-(Pyridin-2-yl)prop-2-yn-1-ol, 3-(Pyridin-3-yl)prop-2-yn-1-ol, and 3-(Pyridin-4-yl)prop-2-yn-1-ol. While direct experimental spectra for these specific molecules are not widely published, this guide synthesizes established spectroscopic principles and data from closely related analogs to provide a robust predictive framework for their differentiation.
Our analysis will delve into the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering researchers and drug development professionals a foundational guide for the characterization of these and similar pyridylalkyne systems.
The Structural Landscape: Why Isomer Position Matters
The electronic properties of the pyridine ring are significantly influenced by the position of substitution. The nitrogen atom, being highly electronegative, creates a dipole moment and influences the electron density around the ring.
-
2-Substitution: The substituent is in close proximity to the nitrogen atom, leading to strong inductive and steric effects.
-
3-Substitution: The substituent is at a meta-position relative to the nitrogen, resulting in electronic effects that are primarily inductive.
-
4-Substitution: The substituent is at a para-position, allowing for both inductive and resonance effects to play a significant role.
These positional differences will manifest as distinct signatures in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Three Pyridines
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts of the pyridine protons and carbons are highly sensitive to the electronic environment dictated by the substituent's position.
¹H NMR Spectroscopy
The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns for each isomer. The electron-withdrawing nature of the nitrogen atom generally deshields the alpha-protons (adjacent to N) and, to a lesser extent, the gamma-proton.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 3-(Pyridin-3-yl)prop-2-yn-1-ol | 3-(Pyridin-4-yl)prop-2-yn-1-ol |
| H-3' | ~7.3-7.4 | - | ~7.3-7.4 |
| H-4' | ~7.6-7.7 | ~7.7-7.8 | - |
| H-5' | ~7.2-7.3 | ~7.3-7.4 | ~7.3-7.4 |
| H-6' | ~8.5-8.6 | ~8.5-8.6 | ~8.6-8.7 |
| -CH₂- | ~4.5 | ~4.4 | ~4.4 |
| -OH | Variable | Variable | Variable |
-
Key Differentiators:
-
The 2-isomer will show four distinct aromatic protons with coupling patterns indicative of adjacent protons.
-
The 3-isomer will also display four aromatic protons, but with different coupling constants and chemical shifts compared to the 2-isomer.
-
The 4-isomer will exhibit a more symmetrical pattern in the aromatic region, with two sets of equivalent protons, appearing as two doublets.
-
¹³C NMR Spectroscopy
The carbon chemical shifts will also be diagnostic. The carbon attached to the nitrogen (C2' and C6') will be significantly deshielded.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 3-(Pyridin-3-yl)prop-2-yn-1-ol | 3-(Pyridin-4-yl)prop-2-yn-1-ol |
| C-2' | ~150-152 | ~148-150 | ~150-152 |
| C-3' | ~123-125 | ~138-140 | ~125-127 |
| C-4' | ~136-138 | ~123-125 | ~149-151 |
| C-5' | ~127-129 | ~134-136 | ~125-127 |
| C-6' | ~149-151 | ~148-150 | ~150-152 |
| -C≡C- | ~80-90 | ~80-90 | ~80-90 |
| -CH₂OH | ~51-53 | ~50-52 | ~50-52 |
-
Key Differentiators: The chemical shift of the carbon atom to which the propargyl group is attached (C2', C3', or C4') will be a clear indicator of the isomer. For instance, in the 4-isomer, C4' will be significantly deshielded due to direct conjugation with the nitrogen atom.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers share the same functional groups (hydroxyl, alkyne, pyridine), subtle shifts in vibrational frequencies can be expected.
Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Expected Range | Isomeric Differences |
| O-H | Stretch, broad | 3200-3600 | Minimal differences expected. |
| C-H (sp) | Stretch | ~3300 | Not present in these internal alkynes. |
| C-H (aromatic) | Stretch | 3000-3100 | Minor shifts based on substitution pattern. |
| C≡C | Stretch | 2100-2260 | The 2-isomer may show a slightly weaker and lower frequency band due to interaction with the nitrogen lone pair.[1][2] |
| C=C, C=N (pyridine) | Ring Stretch | 1400-1600 | The pattern of these bands is often diagnostic for the substitution pattern of the pyridine ring.[3] |
| C-O | Stretch | 1000-1250 | Minimal differences expected. |
-
Causality Behind Experimental Choices: The choice to analyze the 1400-1600 cm⁻¹ region is crucial as the pyridine ring stretching vibrations in this "fingerprint" region are highly sensitive to the substitution pattern.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The extent of conjugation in these isomers will influence their absorption maxima (λmax).
Predicted UV-Vis Absorption Maxima (λmax, nm)
| Isomer | Predicted λmax (in Ethanol) | Rationale |
| This compound | ~270-280 | Extended conjugation between the pyridine ring and the alkyne system. |
| 3-(Pyridin-3-yl)prop-2-yn-1-ol | ~260-270 | Less effective conjugation compared to the 2- and 4-isomers. |
| 3-(Pyridin-4-yl)prop-2-yn-1-ol | ~275-285 | Most effective conjugation due to the para-relationship between the nitrogen and the substituent, leading to a bathochromic (red) shift.[5][6] |
-
Expert Insight: The observed bathochromic shift in the 4-isomer is a classic example of how extending the conjugated π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][8]
Mass Spectrometry (MS): Fragmentation Patterns as Structural Clues
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The molecular ion peak (M⁺) for all three isomers will be at m/z 133. However, the fragmentation pathways may differ based on the stability of the resulting fragments.
Predicted Key Fragmentation Pathways
-
Loss of H₂O (m/z 115): Dehydration of the alcohol is a likely initial fragmentation step for all isomers.
-
Loss of CH₂OH (m/z 102): Cleavage of the hydroxymethyl group to form a pyridylacetylene radical cation.
-
Pyridine Ring Fragmentation: The subsequent fragmentation of the pyridine ring will be the most diagnostic feature.
-
2-isomer: May show characteristic fragmentation involving the nitrogen atom, such as the loss of HCN.[9]
-
3- and 4-isomers: Will likely exhibit fragmentation patterns more typical of substituted benzenes, with initial cleavage of the side chain followed by ring opening.
-
-
Trustworthiness in Protocol: A self-validating system in mass spectrometry involves confirming the elemental composition of key fragments through high-resolution mass spectrometry (HRMS) to support the proposed fragmentation pathways.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically operating at 100 MHz for carbon. Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024) will be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol, with a concentration that gives an absorbance reading between 0.1 and 1.
-
Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Visualizing the Workflow
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A Comparative Guide to the Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol: Validation of the Sonogashira Coupling Route
Introduction
3-(Pyridin-2-yl)prop-2-yn-1-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid propargyl alcohol structure, combined with the coordinating properties of the pyridine ring, makes it a versatile precursor for synthesizing more complex molecules, including potential pharmaceutical agents and functional organic materials.[1][2] Given its utility, establishing a reliable, efficient, and scalable synthetic route is of paramount importance for research and development professionals.
This guide provides an in-depth validation of the most prominent synthetic pathway to this compound: the Sonogashira cross-coupling reaction. We will dissect the mechanistic underpinnings of this reaction, compare various experimental conditions reported in the literature, and present a validated, step-by-step protocol. The objective is to equip researchers with a robust and well-understood methodology, complete with performance data and troubleshooting insights, ensuring both scientific integrity and practical applicability.
Primary Synthetic Approach: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is the method of choice for constructing C(sp²)–C(sp) bonds, making it ideal for coupling an aryl halide with a terminal alkyne.[1] The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, which has cemented its role in the synthesis of complex molecules.[1][3]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (2-halopyridine) to form a Pd(II) complex.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of an amine base to form a more nucleophilic copper acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[4]
Comparison of Key Reaction Parameters
The efficiency of the Sonogashira coupling is highly dependent on the choice of halide, catalyst system, base, and solvent. The following table compares common variables for the synthesis of pyridinyl alkynes, providing a basis for rational protocol design.
| Parameter | Option 1 | Option 2 | Analysis & Recommendation |
| Pyridine Halide | 2-Iodopyridine | 2-Bromopyridine | The reactivity order is I > Br > Cl.[1][4] 2-Iodopyridine reacts under milder conditions with lower catalyst loadings. However, 2-bromopyridine is significantly more cost-effective and readily available, making it the preferred choice for large-scale synthesis, albeit requiring slightly elevated temperatures or longer reaction times. |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ is more stable to air and moisture and is generally preferred for its ease of handling and solubility.[2][5] Both are effective, typically used in 1-5 mol% loadings. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Copper-Free | CuI is the standard co-catalyst, crucial for activating the alkyne at room temperature.[2] While copper-free methods exist to avoid potential copper contamination in the final product, they often require higher temperatures, stronger bases (like piperidine), or specialized ligands.[5] For general laboratory synthesis, the CuI co-catalyzed route is more reliable. |
| Base | Triethylamine (NEt₃) | Diisopropylamine (DIPA) | Both act as a base to neutralize the HX produced and as a solvent. DIPA is a stronger base and can sometimes lead to faster reactions. However, NEt₃ is often sufficient, less expensive, and widely used. It can be used as a co-solvent with THF or DMF.[4] |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | THF is an excellent choice for reactions at or near room temperature.[4] For less reactive substrates like 2-bromopyridine, heating may be necessary, and a higher-boiling solvent like DMF is more suitable.[6] However, be aware of the thermal hazards associated with DMF at high temperatures.[7] |
Validated Experimental Protocol
This protocol is optimized for the synthesis of this compound from 2-bromopyridine, prioritizing reagent availability, yield, and operational simplicity.
Materials & Reagents
-
2-Bromopyridine (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5.0 mol%).
-
Solvent and Base Addition : Add anhydrous DMF (to make a ~0.5 M solution with respect to the aryl halide), followed by triethylamine (2.0 eq).
-
Degassing : Degas the mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Substrate Addition : Add propargyl alcohol (1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction Monitoring : Heat the reaction to 60-80°C and stir for 3-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine is consumed.[6]
-
Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][6]
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Safety Considerations
-
Exothermic Potential : Palladium-catalyzed cross-coupling reactions can be exothermic.[7][8] Although this specific reaction is typically well-behaved on a lab scale, it is crucial to monitor the temperature, especially during scaling up.
-
Reagent Handling : Handle palladium catalysts and copper iodide in a well-ventilated fume hood. Propargyl alcohol is a flammable and toxic liquid.[7]
-
Solvent Safety : DMF is a combustible liquid and a suspected teratogen. Avoid high temperatures that could lead to thermal decomposition, especially in the presence of bases.[7]
Product Validation
Confirmation of the final product's identity and purity is essential. The following data serves as a benchmark for validation.
This compound
-
Molecular Formula : C₈H₇NO[9]
-
Molecular Weight : 133.15 g/mol
-
Appearance : Typically a solid at room temperature.[10]
-
Expected Spectroscopic Data :
-
¹H NMR : Expect characteristic peaks for the pyridine ring protons, a singlet for the alcohol proton (-OH), and a singlet for the methylene protons (-CH₂-).
-
¹³C NMR : Expect signals for the five distinct pyridine carbons, the two acetylenic carbons, and the methylene carbon.
-
Mass Spectrometry (ESI+) : Calculated for [M+H]⁺: 134.0600.[9]
-
Conclusion
The Sonogashira reaction stands as a highly effective and reliable method for the synthesis of this compound. By selecting the cost-effective 2-bromopyridine and employing a standard PdCl₂(PPh₃)₂/CuI catalyst system in DMF with triethylamine, researchers can consistently achieve good yields. The provided protocol, which emphasizes proper inerting techniques and careful monitoring, represents a validated pathway for producing this key synthetic intermediate. Adherence to the safety guidelines and validation against reference data will ensure the integrity and reproducibility of the synthesis, empowering further research and development.
References
-
Purdue College of Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). ACS Publications. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]
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Webb, D., & Seneviratne, V. (2017). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 21(9), 1297–1305. Available at: [Link]
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PubChemLite. (n.d.). This compound. Available at: [Link]
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MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
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PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. Available at: [Link]
-
Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Available at: [Link]
-
National Institutes of Health. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Available at: [Link]
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Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]
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SpectraBase. (n.d.). 3-[5-(Pyridin-3-yl)-2-thienyl]prop-2-yn-1-ol. Available at: [Link]
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ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. Available at: [Link]
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National Institutes of Health. (n.d.). (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Available at: [Link]
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MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
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National Institutes of Health. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available at: [Link]
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Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]
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A Comparative Guide to Catalysts for the Synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-ol
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-(pyridin-2-yl)prop-2-yn-1-ol stands out as a valuable building block due to the presence of the versatile propargyl alcohol moiety and the coordinating pyridine ring. Its synthesis, primarily achieved through the Sonogashira cross-coupling reaction, offers a variety of catalytic pathways, each with its own set of advantages and disadvantages. This guide provides an in-depth, objective comparison of common catalytic systems for the synthesis of this important intermediate, supported by experimental data to inform your selection of the most suitable method for your research needs.
Introduction to the Sonogashira Coupling Reaction
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and requires a base to facilitate the deprotonation of the alkyne.[2] For the synthesis of this compound, the key transformation involves the coupling of a 2-halopyridine with propargyl alcohol.
The choice of catalyst and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This guide will focus on a comparative analysis of two primary catalytic approaches: the traditional palladium/copper co-catalyzed system and the more recent copper-free methodologies.
The Classical Approach: Palladium/Copper Co-catalyzed Sonogashira Coupling
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper.[1] The most commonly used palladium pre-catalysts are tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[3]
Catalytic System 1: Pd(PPh₃)₂Cl₂/CuI
This is a robust and widely used catalytic system for Sonogashira couplings. The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species.
Reaction Scheme:
Experimental Data: A study on the Sonogashira reaction of heteroaryl halides reported the coupling of 2-bromopyridine with propargyl alcohol using a nanosized MCM-41 anchored palladium bipyridyl complex, which can be considered a sophisticated analogue of the more common phosphine-based palladium catalysts. This reaction afforded the desired product in an 81% yield. While the specific catalyst is a heterogeneous one, the underlying principle of Pd/Cu catalysis is the same and the yield provides a valuable benchmark.
Catalytic System 2: Pd(PPh₃)₄/CuI
As a Pd(0) complex, Pd(PPh₃)₄ can directly enter the catalytic cycle without the need for an initial reduction step.
General Experimental Protocol (Illustrative):
A mixture of the 2-halopyridine, Pd(PPh₃)₄, and CuI in a suitable solvent (e.g., DMF or an amine like triethylamine) is degassed. The propargyl alcohol and a base (if not used as the solvent) are then added, and the reaction is stirred at an appropriate temperature until completion.
Discussion of Halide Reactivity:
The reactivity of the 2-halopyridine substrate follows the general trend for oxidative addition to palladium(0): I > Br > Cl.[4] Consequently, 2-iodopyridine is expected to react under milder conditions (e.g., lower temperatures or shorter reaction times) and potentially give higher yields compared to 2-bromopyridine. Conversely, 2-chloropyridine is the least reactive and often requires more forcing conditions or specialized catalytic systems.
The Modern Approach: Copper-Free Sonogashira Coupling
A significant drawback of the traditional Sonogashira reaction is the copper-catalyzed homocoupling of the terminal alkyne, leading to the formation of diacetylene byproducts (Glaser coupling).[4] This can complicate purification and reduce the yield of the desired product. To address this, copper-free Sonogashira protocols have been developed. These methods rely on a highly active palladium catalyst, often in the presence of a suitable ligand, and a strong base.
Catalytic System 3: Palladium Catalysis with Specialized Ligands
Various phosphine-based ligands have been developed to enhance the efficiency of the palladium catalyst in the absence of copper.
General Experimental Protocol (Illustrative):
To a solution of the 2-halopyridine and propargyl alcohol in an appropriate solvent (e.g., THF, DMF), a palladium pre-catalyst (e.g., Pd(OAc)₂) and a phosphine ligand are added, followed by a suitable base (e.g., an amine or an inorganic base like K₂CO₃). The reaction is then heated to the required temperature. A study on the deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides highlights the use of a palladacycle in conjunction with the XPhos ligand as an effective copper-free system.
Comparative Summary of Catalytic Systems
| Catalyst System | 2-Halopyridine | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Pd(supported)/CuI | 2-Bromopyridine | Toluene, Et₃N, 100 °C | 81 | High yield, well-established | Potential for alkyne homocoupling, copper contamination |
| Pd(PPh₃)₄/CuI | 2-Iodopyridine | DMF, iPr₂NH, 70 °C (typical) | High (expected) | Milder conditions for iodides | Air-sensitive catalyst, potential for homocoupling |
| Pd(OAc)₂/Ligand | 2-Bromopyridine | THF, DBU (typical) | Good to Excellent | Avoids homocoupling, cleaner reaction | May require specialized/expensive ligands |
Note: The yields and conditions are based on reported examples for similar substrates and are intended to be representative.
Experimental Workflows and Mechanistic Insights
General Sonogashira Coupling Workflow
The following diagram illustrates a typical workflow for a laboratory-scale Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Catalytic Cycles
The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and, in the traditional method, one for copper.
Traditional Pd/Cu Catalyzed Sonogashira Mechanism:
Caption: Catalytic cycles for the traditional Sonogashira reaction.
Copper-Free Sonogashira Mechanism:
In the absence of copper, the deprotonated alkyne is thought to coordinate directly with the palladium(II) complex.
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A Senior Application Scientist's Guide to Confirming the Biological Activity of 3-(Pyridin-2-yl)prop-2-yn-1-ol Derivatives
Introduction: Unlocking the Therapeutic Potential of Pyridine Scaffolds
The pyridine nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of therapeutic agents due to its versatile chemical properties and diverse biological activities.[1] Derivatives of 3-(Pyridin-2-yl)prop-2-yn-1-ol represent a promising, yet underexplored, chemical space. Preliminary studies on analogous structures, such as 3-(pyrid-2-yl)-pyrazolines, have revealed potent antiproliferative activity, suggesting a potential mechanism involving the disruption of microtubule formation.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically confirm and characterize the biological activity of novel this compound derivatives. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that each step contributes to a robust and validated biological profile. Our approach begins with a foundational assessment of general cytotoxicity and progresses to targeted, mechanistic assays to elucidate the specific mode of action, focusing on two high-probability targets for this class of compounds: tubulin polymerization and kinase signaling pathways.
Part 1: The Foundational Screen — Assessing General Cytotoxicity and Proliferation
The initial and most critical step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation.[3][4] A robust cytotoxicity assay provides a quantitative measure of a compound's potency (e.g., its IC50 value) and is the primary filter for hit-to-lead progression.[5][6]
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Expertise & Causality: The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[7] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10] This assay is selected for its reliability, high-throughput adaptability, and the extensive body of literature validating its use in anticancer drug screening.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HT-29 colorectal adenocarcinoma, A549 lung carcinoma) and a non-cancerous control line (e.g., HEK293) in appropriate media.
-
Trypsinize and harvest cells during their logarithmic growth phase.
-
Resuspend cells in fresh media and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 7.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well flat-bottom plate.[9] Include wells for "media only" blanks.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
On day two, prepare serial dilutions of the this compound derivatives and control compounds (e.g., Doxorubicin as a positive control, DMSO as a vehicle control) in culture media.
-
Carefully remove the old media from the wells and add 200 µL of media containing the test compounds at various concentrations.
-
Incubate the plate for a predetermined exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
-
Assay and Measurement:
-
Following incubation, add 20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7][9]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Carefully aspirate the media containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.[7][10]
-
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. This value represents the compound concentration required to inhibit cell viability by 50%. A lower IC50 indicates higher potency.
| Compound | HT-29 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEK293 (Non-Cancerous) IC50 (µM) | Selectivity Index (SI)¹ |
| Derivative 1 (PY-01) | 1.5 ± 0.2 | 2.1 ± 0.3 | 25.4 ± 3.1 | 16.9 |
| Derivative 2 (PY-02) | 12.8 ± 1.1 | 15.3 ± 1.9 | > 100 | > 7.8 |
| Alternative: Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.1 | 3.5 ± 0.4 | 4.4 |
¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells (HT-29). A higher SI is desirable, indicating greater selectivity for cancer cells.
Part 2: Mechanistic Elucidation — Pinpointing the Molecular Target
Once a compound demonstrates potent cytotoxic activity, the next logical step is to determine its mechanism of action.[4] Based on literature for structurally related compounds, we will investigate two common anticancer mechanisms: disruption of microtubule dynamics and inhibition of critical cell signaling kinases.[2]
Investigation of Microtubule Disruption
Expertise & Causality: Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for maintaining cell structure and forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization (e.g., paclitaxel, which stabilizes microtubules) or depolymerization (e.g., nocodazole, which destabilizes them) are potent anticancer agents.[11] An in vitro tubulin polymerization assay directly measures a compound's effect on this process, providing clear, mechanistic evidence.[12]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for an in vitro fluorescence-based tubulin polymerization assay.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from manufacturer's guidelines for commercially available kits.[11]
-
Reagent Preparation:
-
On ice, reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a reaction mixture containing tubulin (final concentration ~2 mg/mL), GTP (1 mM), and a fluorescence reporter that preferentially binds to polymerized microtubules.
-
-
Assay Execution:
-
Pipette the reaction mixture into a pre-chilled, half-area 96-well plate.
-
Add the this compound derivatives or control compounds (e.g., Paclitaxel at 5 µM, Nocodazole at 20 µM) to the wells.[2]
-
Immediately place the plate into a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity kinetically, with readings taken every 60 seconds for at least 60 minutes.
-
The increase in fluorescence over time corresponds to the rate of tubulin polymerization.
-
Data Presentation: Comparative Effects on Tubulin Polymerization
| Compound (at 20 µM) | Effect on Polymerization | Max Polymerization (% of Vehicle Control) |
| Vehicle (DMSO) | Baseline Polymerization | 100% |
| Derivative 1 (PY-01) | Inhibition | 22% |
| Derivative 2 (PY-02) | No Significant Effect | 95% |
| Paclitaxel (5 µM) | Promotion/Stabilization | 185% |
| Nocodazole (20 µM) | Strong Inhibition | 8% |
Investigation of Kinase Signaling Pathway Modulation
Expertise & Causality: Protein kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[13] The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like ERK, is a central regulator of cell proliferation and survival that is often hyperactive in cancer.[14][15] We use a two-pronged approach: a biochemical assay to test for direct enzyme inhibition and a cell-based Western blot to confirm that the compound affects the pathway in a cellular context.[16]
Signaling Pathway: Simplified MAPK Cascade
Caption: The MAPK signaling pathway, a potential target for kinase inhibitors.
Featured Assay 1: In Vitro Biochemical Kinase Assay
Trustworthiness: Commercially available assays, such as ADP-Glo™ (Promega), provide a universal, luminescence-based method to measure kinase activity.[13] They quantify the amount of ADP produced during the kinase's phosphotransferase reaction. The assay is highly sensitive, scalable for high-throughput screening, and directly measures enzymatic activity, making it a trustworthy method for identifying direct inhibitors.[17]
-
Principle: The assay involves incubating the kinase of interest (e.g., recombinant MEK1), its substrate, ATP, and the test compound. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which is then used by a luciferase to generate a light signal proportional to the original kinase activity. Inhibition by the test compound results in a lower light signal.
Featured Assay 2: Western Blot for Phospho-ERK
Trustworthiness: While a biochemical assay identifies direct inhibition, a Western blot confirms this mechanism within the complex environment of a living cell. By using highly specific antibodies that recognize only the phosphorylated (active) form of a kinase like ERK (p-ERK), we can directly visualize the downstream consequences of upstream inhibition.[15] Normalizing the p-ERK signal to the total amount of ERK protein ensures that any observed decrease is due to reduced activity, not reduced protein expression, making the protocol self-validating.[14][18]
Detailed Protocol: Western Blot for p-ERK/Total ERK
-
Cell Treatment & Lysis:
-
Seed and grow cells (e.g., A549) to 70-80% confluency.
-
Treat cells with the test derivatives at their IC50 and 2x IC50 concentrations for a defined period (e.g., 6 hours). Include positive (known MEK inhibitor) and negative (vehicle) controls.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification & Gel Electrophoresis:
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-phospho-p44/42 MAPK, 1:1000 dilution).[15]
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution).[15]
-
-
Detection and Re-probing:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
To validate, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Data Presentation: Comparative Kinase Inhibition
Table 2A: Biochemical Kinase Assay (IC50 Values)
| Compound | MEK1 Kinase IC50 (µM) | ERK2 Kinase IC50 (µM) |
|---|---|---|
| Derivative 1 (PY-01) | > 50 | > 50 |
| Derivative 3 (PY-03) | 0.9 ± 0.1 | 15.2 ± 2.5 |
| Alternative: U0126 | 0.07 ± 0.01 | 0.06 ± 0.01 |
Table 2B: Quantitative Western Blot Analysis
| Treatment | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
|---|---|
| Vehicle (DMSO) | 1.00 |
| Derivative 1 (PY-01) at IC50 | 0.95 ± 0.08 |
| Derivative 3 (PY-03) at IC50 | 0.21 ± 0.04 |
| U0126 (10 µM) | 0.05 ± 0.01 |
Conclusion: Synthesizing Data for a Comprehensive Biological Profile
This guide outlines a logical, multi-step approach to characterize the biological activity of novel this compound derivatives.
-
Initial Cytotoxicity Screening (MTT Assay): This foundational assay identifies active compounds and determines their potency (IC50). A compound like PY-01 shows high potency and favorable selectivity, making it a strong candidate for further study.
-
Mechanistic Elucidation (Tubulin & Kinase Assays): These targeted assays provide crucial insights into how a compound works. Our hypothetical data suggests:
-
PY-01 likely acts as a microtubule destabilizer, similar to Nocodazole, as it strongly inhibits tubulin polymerization but has no effect on the MAPK pathway.
-
PY-03 (a different hypothetical derivative) appears to be a selective MEK inhibitor, as it inhibits the kinase biochemically and reduces ERK phosphorylation in cells.
-
By integrating data from these orthogonal assays, researchers can build a comprehensive and trustworthy biological profile for each derivative. This robust characterization is essential for making informed decisions in the drug discovery pipeline, enabling the confident selection of lead candidates with well-defined mechanisms of action for subsequent preclinical development.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Baskić, D., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
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Ashraf, M. A., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 1-13. Retrieved from [Link]
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Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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In Vitro Kinase Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
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In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved from [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]
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Chan, K. F., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 21(6), 614-622. Retrieved from [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 121-131. Retrieved from [Link]
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In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved from [Link]
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In vitro JAK kinase activity and inhibition assays. (2010). Methods in Molecular Biology, 641, 91-104. Retrieved from [Link]
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Jones, C. A., et al. (2008). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 471, 285-297. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]
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Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. (n.d.). ResearchGate. Retrieved from [Link]
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The detection of MAPK signaling. (2006). Current Protocols in Molecular Biology. Retrieved from [Link]
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Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. (2007). Beilstein Journal of Organic Chemistry, 3, 24. Retrieved from [Link]
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Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. (2016). MedChemComm, 7(8), 1561-1568. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Efficiency of Click Reactions with 3-(Pyridin-2-yl)prop-2-yn-1-ol
Authored by a Senior Application Scientist
In the landscape of bioconjugation and drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its reliability and efficiency.[1][2][3] The choice of alkyne substrate is a critical parameter that can significantly influence reaction kinetics, yield, and the properties of the final conjugate. This guide provides an in-depth analysis of 3-(Pyridin-2-yl)prop-2-yn-1-ol as a substrate in CuAAC reactions, benchmarking its theoretical and observed performance against other commonly employed alkynes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their click reaction protocols.
The Foundational Chemistry: Understanding the CuAAC Reaction
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to yield a stable 1,4-disubstituted 1,2,3-triazole.[1][2] The reaction's "click" characteristics—high yield, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions—have made it an invaluable tool in chemical biology and materials science.[1][2][3]
The catalytic cycle, as illustrated below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
10 mM 3-azido-7-hydroxycoumarin in DMSO.
-
10 mM of each alkyne to be tested in DMSO.
-
100 mM CuSO₄·5H₂O in deionized water.
-
100 mM THPTA in deionized water.
-
1 M Sodium Ascorbate in deionized water (prepare fresh).
-
-
Set up the Reaction Mixture:
-
In a 96-well microplate, for each alkyne, prepare triplicate wells containing:
-
85 µL PBS, pH 7.4
-
1 µL of 10 mM 3-azido-7-hydroxycoumarin stock (final concentration: 100 µM)
-
1 µL of 10 mM alkyne stock (final concentration: 100 µM)
-
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix equal volumes of the 100 mM CuSO₄ and 100 mM THPTA stocks to create a 50 mM Cu-THPTA solution.
-
-
Initiate the Reaction and Measure Fluorescence:
-
To each well, add 2.5 µL of the 50 mM Cu-THPTA premix (final concentration: 1.25 mM).
-
Immediately add 10 µL of the 1 M sodium ascorbate stock (final concentration: 100 mM).
-
Place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the coumarin fluorophore.
-
Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 30 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each alkyne.
-
Calculate the initial reaction rate from the slope of the linear portion of the curve.
-
Compare the initial rates to determine the relative efficiency of the alkynes.
-
Decision Framework for Alkyne Selection
The choice of alkyne for a specific application depends on a variety of factors beyond just reaction kinetics. The following decision tree provides a guide for selecting the most appropriate alkyne.
Sources
A Comparative Guide to the Structural Confirmation of 3-(Pyridin-2-yl)prop-2-yn-1-ol Derivatives: The Definitive Role of X-ray Crystallography
As a Senior Application Scientist, I've witnessed firsthand the critical junction where synthetic chemistry meets structural biology. In the development of novel therapeutics, particularly with scaffolds like 3-(Pyridin-2-yl)prop-2-yn-1-ol and its derivatives, an unambiguous understanding of the molecule's three-dimensional architecture is not just an academic exercise—it is a foundational requirement for intellectual property, regulatory submission, and rational drug design. This guide provides an in-depth comparison of analytical techniques for structural elucidation, focusing on why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard, while contextualizing the vital, complementary roles of NMR and Mass Spectrometry.
Part 1: The Unambiguous Answer: Single-Crystal X-ray Diffraction (SCXRD)
While various spectroscopic methods provide pieces of the structural puzzle, SCXRD delivers the complete, high-resolution picture. It is a non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and absolute stereochemistry.[1]
Foundational Principles
The technique is based on the principle that when monochromatic X-rays are directed at a single, ordered crystal, they are diffracted by the electron clouds of the atoms within the crystal lattice.[1] This diffraction occurs in a specific, predictable pattern governed by Bragg's Law (nλ=2d sinθ).[1] By rotating the crystal and collecting thousands of diffraction spots, a three-dimensional map of the electron density can be computationally reconstructed.[2] From this map, the precise position of every atom in the molecule can be determined, yielding an exact model of the molecular structure in the solid state.[2][3]
The Crystallization Bottleneck: The Art and Science of Crystal Growth
The primary challenge and rate-limiting step for SCXRD is obtaining a high-quality, single crystal suitable for diffraction—typically 0.1 to 0.4 mm in size with no visible flaws.[3] This often remains a significant bottleneck in the analysis of small organic molecules.[4][5] For derivatives of this compound, several factors make crystallization particularly challenging:
-
Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor) can lead to complex intermolecular interactions, sometimes favoring amorphous precipitation over ordered crystal packing.[6]
-
Molecular Flexibility: Rotatable bonds in the molecule can lead to conformational polymorphism, where different crystal forms may exist, complicating the analysis.
-
Solubility: These compounds often exhibit moderate to high polarity, requiring careful selection of solvent systems to achieve the supersaturation needed for crystal growth.
Overcoming these challenges requires a systematic screening of crystallization conditions.
Experimental Protocol: A Scientist's Approach to Crystallization and Data Collection
The following protocol outlines a logical, field-proven workflow for obtaining and analyzing crystals of novel small molecules.
Phase 1: Crystal Growth – Engineering Molecular Order
-
Material Purity: Begin with the highest purity material (>98%). Impurities can inhibit nucleation and disrupt lattice formation.
-
Solvent Screening: Select a range of solvents based on the compound's solubility. The ideal solvent is one in which the compound is sparingly soluble. For pyridine-alkynol derivatives, consider solvents like methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures with anti-solvents like hexane or water.
-
Method Selection:
-
Slow Evaporation: The simplest method. Dissolve the compound in a suitable solvent in a small vial, cover loosely (e.g., with perforated parafilm), and allow the solvent to evaporate over days or weeks. This is often the first method attempted due to its simplicity.
-
Vapor Diffusion (Hanging or Sitting Drop): This is the most controlled and often most successful method. A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually raises the concentration to the point of supersaturation, promoting slow, ordered crystal growth.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the compound's solubility and inducing crystallization.
-
-
Advanced & Troubleshooting Techniques: If classical methods fail, consider advanced strategies. Co-crystallization with a benign "chaperone" molecule can sometimes provide a stable lattice for a reluctant compound.[7] High-throughput and microbatch "under-oil" approaches allow for the rapid screening of hundreds of conditions with minimal sample.[4][8]
Phase 2: Data Collection & Structure Solution
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to protect it from X-ray damage and improve data quality.
-
Diffraction Experiment: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2]
-
Structure Solution & Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The phase problem is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, precise structure, including bond lengths, angles, and thermal parameters.[3]
Part 2: A Comparative Analysis of Structural Elucidation Techniques
No single technique tells the whole story. SCXRD provides the definitive solid-state structure, but NMR and MS are indispensable for confirming identity, purity, and solution-state behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR is the workhorse of the synthetic chemist for routine structural characterization. Through experiments like ¹H, ¹³C, COSY, HSQC, and HMBC, one can piece together the complete covalent framework of a molecule.
-
Strengths: It provides detailed information about the chemical environment of atoms in solution, confirming connectivity and providing insights into solution-state conformation. It is also a relatively fast technique requiring only a small amount of soluble material.[10]
-
Limitations: For complex molecules with multiple stereocenters, determining relative and absolute stereochemistry via NMR (e.g., using NOE experiments) can be challenging or inconclusive.[10] Furthermore, NMR provides an average picture of the molecule in solution and gives no direct information about the crucial intermolecular interactions that govern solid-state packing.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS is a powerful analytical technique for determining the mass-to-charge ratio of molecules. High-resolution mass spectrometry (HRMS) can provide an extremely accurate molecular weight, allowing for the unambiguous determination of the elemental formula.
-
Strengths: Unmatched sensitivity and accuracy for confirming molecular weight and formula. Fragmentation patterns can provide additional evidence for the proposed structure. It is an essential tool for verifying the identity of the target compound.[11][12]
-
Limitations: MS provides no information about the 3D arrangement of atoms, stereochemistry, or isomerism (e.g., it cannot distinguish between constitutional isomers without tandem MS fragmentation studies).
Head-to-Head Comparison
The table below summarizes the key attributes of these three essential techniques in the context of drug development.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystal lattice[1] | Nuclear spin transitions in a magnetic field | Ionization and mass-to-charge separation[11] |
| Sample Requirements | High-quality single crystal (0.1-0.4 mm)[3] | Soluble compound (~1-10 mg) | Small amount of sample (~µg-ng) |
| Information Provided | Definitive 3D molecular structure, bond lengths/angles, absolute stereochemistry, packing | Covalent structure, connectivity, solution conformation | Molecular weight, elemental formula, fragmentation[12] |
| Resolution | Atomic (<1 Å) | Provides connectivity, not spatial resolution | Provides mass, not spatial resolution |
| Key Advantage | Unambiguous structural proof | Excellent for solution-state structure and dynamics | High sensitivity and mass accuracy |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain[4][5] | Can be ambiguous for complex stereochemistry; provides no solid-state packing info[10] | Provides no 3D structural or stereochemical information |
Part 3: Workflow Visualization and Concluding Remarks
To fully appreciate the process, the workflow for a successful SCXRD analysis is visualized below.
The SCXRD Workflow Diagram
Caption: The workflow of single-crystal X-ray crystallography.
Concluding Remarks & Recommendations
For researchers and professionals in drug development working with novel this compound derivatives, a multi-faceted analytical approach is essential.
-
MS and NMR are non-negotiable for initial characterization, confirming that you have synthesized the correct molecule and that it is pure.
-
However, when it comes to filing patents, understanding structure-activity relationships, or submitting data to regulatory bodies, the definitive, atomic-resolution data from Single-Crystal X-ray Diffraction is the undisputed gold standard. It eliminates ambiguity and provides the concrete structural proof required for high-stakes development.
While the path to a high-quality crystal can be challenging, the unparalleled certainty it provides makes the endeavor a crucial investment in the scientific and commercial validation of any new chemical entity.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available from: [Link]
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Single crystal X-ray diffraction analysis. Saint Petersburg State University Research Park. Available from: [Link]
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What is Single-crystal X-ray Diffraction? SERC (Carleton). Available from: [Link]
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X-Ray Crystallography Alternative. Area. Available from: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2794-2821. Available from: [Link]
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Single-Crystal X-Ray Diffraction. ASM Digital Library. Available from: [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). Available from: [Link]
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Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. Available from: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2794-2821. DOI:10.1039/D2CS00697A. Available from: [Link]
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3-(2-Pyridinyl)-2-propyn-1-ol - Optional[13C NMR]. SpectraBase. Available from: [Link]
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Zhang, X., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(32), 10146-10150. Available from: [Link]
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Breuckmann, N., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1509-1516. Available from: [Link]
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Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. ResearchGate. Available from: [Link]
-
A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data. ACS Publications. Available from: [Link]
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Al-dujaili, A. H., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(1), 221. Available from: [Link]
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Zhang, Y., et al. (2022). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 24(12), 2289-2296. Available from: [Link]
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Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems. PubMed. Available from: [Link]
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A Comparative Guide to the Chelating Properties of 3-(Pyridin-2-yl)prop-2-yn-1-ol and Other Pyridyl Compounds
This guide provides a comprehensive comparison of the chelating properties of the novel ligand 3-(Pyridin-2-yl)prop-2-yn-1-ol against well-established pyridyl compounds. It is intended for researchers, scientists, and drug development professionals interested in the design and application of metal-chelating agents. The information presented herein is supported by established experimental data and methodologies to ensure scientific integrity.
Introduction to Pyridyl Compounds in Chelation Chemistry
The pyridine ring is a fundamental heterocyclic motif in coordination chemistry, prized for its nitrogen atom's ability to form stable complexes with a wide range of metal ions.[1] Pyridyl-based ligands are integral to numerous applications, from catalysis and materials science to the development of therapeutic and diagnostic agents in medicine.[2][3] The efficacy of a pyridyl compound as a chelator is determined by several factors, including the number and type of donor atoms (denticity), the steric and electronic properties of substituents on the pyridine ring, and the overall three-dimensional structure which dictates the formation and stability of the chelate ring.
This guide focuses on this compound, a compound featuring a pyridine nitrogen donor and a propargyl alcohol moiety. Its unique rigid, linear structure presents interesting possibilities for coordination. We will compare its chelating potential against classic pyridyl ligands:
-
2,2'-Bipyridine (bpy): A widely studied bidentate ligand, forming a stable 5-membered chelate ring with metal ions.[4][5] It serves as a benchmark for strong bidentate N,N-chelation.[6]
-
Picolinic Acid: A bidentate ligand that chelates through the pyridine nitrogen and a carboxylate oxygen, forming a stable 5-membered ring.[7][8] It is a natural chelator in biological systems.[9]
-
2,2':6',2''-Terpyridine (tpy): A tridentate ligand that typically forms two 5-membered chelate rings, leading to highly stable complexes.[2][10][11]
Structural Considerations: this compound
The structure of this compound suggests several potential modes of metal coordination. The primary binding site is the sp2-hybridized nitrogen of the pyridine ring.[1] The presence of the hydroxyl (-OH) group on the propargyl chain introduces the possibility of bidentate N,O-chelation, forming a larger, potentially less stable chelate ring compared to bpy or picolinic acid. The rigid alkyne linker is a key feature, as it restricts conformational flexibility, which can influence both the kinetics and thermodynamics of complex formation.
Comparative Analysis of Chelating Properties
The stability of a metal-ligand complex is quantitatively expressed by the stability constant (log β). A higher log β value indicates stronger binding and a more stable complex. The following table summarizes typical stability constants for the selected ligands with common divalent metal ions.
| Ligand | Metal Ion | log β (approx.) | Denticity | Key Structural Feature |
| This compound | Cu(II) | Hypothesized Moderate | Bidentate (N,O) or Monodentate (N) | Rigid alkyne backbone, potential for larger chelate ring |
| 2,2'-Bipyridine (bpy) | Cu(II) | ~8.1 | Bidentate (N,N) | Forms stable 5-membered chelate ring[4][12] |
| Picolinic Acid | Cu(II) | ~7.5 | Bidentate (N,O) | Forms stable 5-membered chelate ring with carboxylate[7] |
| 2,2':6',2''-Terpyridine (tpy) | Cu(II) | ~10.5 | Tridentate (N,N,N) | Forms two fused 5-membered chelate rings[11][13] |
Note: Experimental data for this compound is not widely available in the literature; its properties are hypothesized based on structural analogy.
The order of stability for complexes with divalent transition metals often follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II).[14] This trend is largely due to the decrease in ionic radius and the increase in crystal field stabilization energy across the series.
Experimental Protocols for Evaluating Chelation
To empirically determine and compare the chelating properties of these compounds, a suite of biophysical techniques can be employed. Each method provides unique insights into the binding event.
UV-Visible (UV-Vis) Spectrophotometric Titration
This technique is used to determine the stoichiometry and stability constant of a metal-ligand complex by monitoring changes in the absorbance spectrum upon complexation.
Causality: The formation of a metal-ligand complex alters the electronic environment of the ligand, often leading to a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity.[15][16] By systematically titrating a solution of the ligand with a metal ion solution, one can monitor the formation of the complex and calculate the binding parameters.[17]
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of the ligand (e.g., 1 mM in methanol or a suitable buffer) and the metal salt (e.g., 10 mM CuCl₂ in deionized water). The buffer should be chosen carefully to avoid coordination with the metal ion (e.g., HEPES or MES).
-
Initial Spectrum: Record the UV-Vis spectrum of the ligand solution in a quartz cuvette.
-
Titration: Add small, precise aliquots of the metal salt solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate.
-
Spectral Recording: Record the full UV-Vis spectrum after each addition. Observe the changes in absorbance at the λmax of the free ligand and the newly forming complex.
-
Data Analysis: Plot the change in absorbance versus the molar ratio of metal to ligand. The inflection point of this curve can indicate the stoichiometry of the complex.[18] For determining the stability constant, the data is fitted to an appropriate binding model (e.g., 1:1 or 1:2) using specialized software.[19]
Fluorescence Spectroscopy
This method is highly sensitive and can be used if the ligand is fluorescent and its fluorescence is altered upon metal binding.
Causality: Metal binding can either quench or enhance the fluorescence of a ligand.[20][21] Quenching often occurs with transition metals due to mechanisms like electron or energy transfer.[22] This change in fluorescence intensity is directly proportional to the concentration of the complex formed.[23]
Step-by-Step Protocol:
-
Instrument Setup: Set the excitation wavelength at the absorbance maximum of the ligand and scan a range of emission wavelengths to determine the emission maximum.
-
Solution Preparation: Prepare a dilute solution of the fluorescent ligand in a suitable buffer.
-
Titration: Perform a titration by adding increasing concentrations of the metal ion solution to the ligand solution.
-
Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. The data can be fitted to the Stern-Volmer equation for quenching studies or other relevant binding isotherms to calculate the association constant.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[24][25]
Causality: The formation of chemical bonds is accompanied by a change in enthalpy (ΔH).[26] ITC measures this heat change directly, allowing for the determination of the binding constant (Ka), stoichiometry (n), and enthalpy of binding. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[27]
Step-by-Step Protocol:
-
Sample Preparation: Prepare precisely concentrated solutions of the ligand and metal ion in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Thermally equilibrate the instrument. Load the ligand solution into the sample cell and the metal ion solution into the injection syringe.
-
Titration: Perform a series of small, automated injections of the metal solution into the ligand solution.
-
Data Acquisition: The instrument records the heat change after each injection. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of metal to ligand. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
Diagrams and Visualizations
Caption: Coordination modes of various pyridyl ligands with a central metal ion.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Conclusion
While 2,2'-bipyridine, picolinic acid, and terpyridine are well-characterized chelators with proven applications, the unique structural features of this compound make it an intriguing candidate for further study. Its rigid backbone and potential for N,O-chelation differentiate it from the more flexible or traditionally planar chelators. The experimental protocols detailed in this guide provide a robust framework for quantitatively assessing its binding affinity and thermodynamics. The resulting data will be crucial in determining its suitability for applications in drug development, catalysis, or as a chemical sensor, where precise control over metal coordination is paramount.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-(Pyridin-2-yl)prop-2-yn-1-ol Analogs for Kinase Inhibition
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a frequent component in the design of kinase inhibitors. This guide focuses on the 3-(Pyridin-2-yl)prop-2-yn-1-ol scaffold, a structurally simple yet promising starting point for inhibitor design.[3] While comprehensive SAR studies on this specific parent compound are not widely published, this document provides a comparative framework for initiating such an investigation. By synthesizing data from structurally related pyridine analogs, we will explore potential SAR trends, propose robust synthetic and screening methodologies, and establish a logical foundation for the development of novel kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space.
The Core Scaffold: Rationale for SAR Exploration
The this compound molecule presents three key pharmacophoric features that make it an attractive starting point for kinase inhibitor design:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor. In the context of kinase inhibition, this feature is ideally suited to interact with the "hinge" region of the ATP-binding pocket, a common anchoring point for many type I and type II kinase inhibitors.
-
The Propargyl Linker: The alkyne group introduces rigidity, holding the pyridine and hydroxyl moieties in a defined spatial orientation. This conformational constraint can reduce the entropic penalty upon binding to a target, potentially increasing affinity. The alkyne itself can also participate in non-covalent interactions within the binding pocket.
-
The Terminal Hydroxyl Group: This -OH group can act as both a hydrogen bond donor and acceptor, providing an additional interaction point to engage with amino acid residues in the solvent-exposed region of the ATP pocket. Furthermore, it serves as a convenient chemical handle for synthetic elaboration to explore structure-activity relationships further.
The combination of a hinge-binding element, a rigid linker, and a versatile interaction group provides a strong rationale for its selection as a foundational scaffold for a kinase inhibitor discovery program.
General Synthetic Strategy: Accessing Analogs via Sonogashira Coupling
To systematically explore the SAR of this scaffold, a reliable and versatile synthetic route is paramount. The Sonogashira cross-coupling reaction is the method of choice, celebrated for its efficiency and broad functional group tolerance. This reaction facilitates the coupling of a terminal alkyne (like propargyl alcohol) with an aryl or heteroaryl halide (like 2-bromopyridine).
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of the appropriate substituted 2-bromopyridine (1.0 eq.) in a suitable solvent (e.g., a 9:1 mixture of dioxane/water or THF) in a sealed reaction vessel, add the terminal alkyne analog (e.g., N-Boc-propargylamine, 3.0 eq.).[4]
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and the copper(I) co-catalyst, CuI (0.01 eq.).[4] A suitable base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is also added (2.0-3.0 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 50-80 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.[4]
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of analogs via Sonogashira coupling.
Comparative SAR Analysis: Insights from Related Pyridine Scaffolds
A systematic SAR study would involve modifications at three primary positions: the pyridine ring, the linker, and the terminal functional group.
Modification of the Pyridine Ring
The electronic and steric properties of the pyridine ring are crucial for target engagement.
-
Substituent Position: The position of substituents on the pyridine ring can dramatically impact biological activity. Studies on isothiazolo[4,3-b]pyridines as PIKfyve kinase inhibitors showed that the placement of a methyl or methoxy group on a pyridinyl ring was critical.[4] For instance, a 5-methoxy-3-pyridinyl analog was 200-fold more potent than its 4-methoxy counterpart.[4] This highlights the importance of preparing analogs with substituents at various positions to probe the specific topology of the target kinase's binding pocket.
-
Electronic Effects: The addition of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) often enhances potency, potentially by increasing the basicity of the pyridine nitrogen and strengthening the hydrogen bond with the kinase hinge.[1][4] Conversely, electron-withdrawing groups (EWGs) like halogens or nitro groups can be detrimental, although they may be useful for improving metabolic stability or exploring other interactions.[1]
Modification of the Linker and Terminal Group
The propargyl alcohol linker provides a rigid connection, but its properties can be tuned.
-
Linker Saturation: Replacing the rigid alkyne with a more flexible alkene or a fully saturated alkane linker is a critical step. This helps determine if the conformational rigidity is essential for activity. Often, a rigid linker is preferred to minimize the entropic cost of binding.
-
Terminal Group Modification: The terminal hydroxyl is a prime site for modification. Converting it to an amine, amide, or ether can probe different hydrogen bonding patterns and introduce new interactions. For example, studies on other pyridine derivatives have shown that incorporating piperazino or morpholino groups can lead to significant anticonvulsant or sympathetic blocking activity, demonstrating the impact of modifying terminal polar groups.[5]
Introduction of a Second Aryl Group
A common strategy in kinase inhibitor design is to add a second aryl group that can access the deeper, more hydrophobic regions of the ATP-binding site. This would involve synthesizing analogs where the terminal hydroxyl is replaced by a substituted phenyl or other heterocyclic ring.
| Compound Class/Analog | Target/Assay | IC₅₀ (nM) | Key SAR Observation | Reference |
| Pyridin-2-yl Urea (Cmpd 2) | ASK1 Kinase | 1.55 | Indoline ring with a methoxy group showed potent inhibition, comparable to a clinical candidate. | [6] |
| Pyridin-2-yl Urea (Cmpd 4) | ASK1 Kinase | 45.27 | The position of the methoxy group is critical; shifting it resulted in a ~30-fold loss of activity compared to Cmpd 2. | [6] |
| Isothiazolo[4,3-b]pyridine (7l) | PIKfyve Kinase | 3 | A 5-methoxy-3-pyridinyl moiety was found to be highly potent. | [4] |
| Isothiazolo[4,3-b]pyridine (7h) | PIKfyve Kinase | 590 | Moving the methoxy group to the 4-position on the pyridinyl ring led to a significant loss of potency. | [4] |
| 6-phenylpyridin-2-yl guanidine (1a) | MSK1 Kinase | 17,900 (~18 µM) | The parent hit compound; shifting the phenyl group to other positions on the pyridine led to inactive compounds. | [7] |
Table 1: Comparative activity of substituted pyridine analogs against various kinases. This data underscores the critical importance of substituent positioning and the nature of the appended groups.
Proposed Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently identify promising compounds and elucidate the SAR.
Primary Screening: In Vitro Kinase Inhibition Assay
The initial screen should assess the direct inhibitory activity of the synthesized analogs against a target of interest or a panel of kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.
-
Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to a buffer solution.
-
Compound Addition: Add the test compounds (analogs) at various concentrations (e.g., a 10-point dose-response curve starting from 10 µM). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization of Biological Screening Workflow
Caption: Tiered workflow for the biological evaluation of synthesized analogs.
Secondary Screening: Cell-Based Assays
Compounds that show potent inhibition in the primary biochemical assay should be advanced to cell-based assays to assess their antiproliferative activity and cellular permeability. The MTT assay is a standard colorimetric method for this purpose.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the growth inhibition (GI₅₀) or cytotoxic concentration (CC₅₀) values.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the design of novel kinase inhibitors. This guide outlines a hypothesis-driven approach to its SAR exploration by drawing comparative insights from related, well-studied pyridine derivatives. The key takeaways for an effective research program are:
-
Systematic Modification: The pyridine ring, linker, and terminal group must be systematically modified to probe steric, electronic, and hydrogen-bonding requirements.
-
Positional Isomers are Key: As demonstrated in multiple studies, the precise location of substituents is often the most critical determinant of activity.[4][6]
-
Rigidity vs. Flexibility: The importance of the rigid alkyne linker should be explicitly tested by synthesizing alkene and alkane analogs.
Promising lead compounds identified through the proposed workflow should be subjected to further optimization to improve potency, selectivity, and pharmacokinetic properties (ADME). Subsequent studies would include broader kinase profiling to assess selectivity, and ultimately, evaluation in preclinical in vivo models to determine therapeutic efficacy.
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Sabbah, D. A., De Lombaerde, S., Viaene, J., Kremer, A., Cauwenberghs, S., & De Smedt, F. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 25(18), 4248. Retrieved January 11, 2026, from [Link]
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Khan, K. M., Saad, S. M., Shaikh, A. J., & Perveen, S. (2014). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4049-4054. Retrieved January 11, 2026, from [Link]
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Félix, R. C., Leyva-Ramos, J. L., Burgos-Hernández, M., & Córdova-Félix, C. A. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved January 11, 2026, from [Link]
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Isomeric Effects on the Biological Activity of Pyridylpropynols: A Comparative Guide
Introduction: The Critical Role of Isomerism in Drug Discovery
In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a paramount determinant of its biological activity. Isomers, molecules that share the same chemical formula but differ in the arrangement of their atoms, can exhibit remarkably different pharmacological and toxicological profiles. This guide delves into the isomeric effects on the biological activity of pyridylpropynols, a class of compounds with a pyridine ring linked to a propynol moiety. While direct comparative studies on pyridylpropynol isomers are not extensively documented in publicly available literature, we can draw upon established principles of medicinal chemistry and data from structurally related compounds to underscore the anticipated significance of isomerism in this chemical class.
This guide will explore the two primary types of isomerism relevant to pyridylpropynols:
-
Regioisomerism: Arising from the different possible positions of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridyl).
-
Enantiomerism: Stemming from the chiral center at the carbinol carbon of the propynol group, leading to (R)- and (S)-enantiomers.
Understanding these isomeric effects is crucial for researchers, scientists, and drug development professionals aiming to optimize the therapeutic potential and minimize the adverse effects of pyridylpropynol-based drug candidates.
Regioisomeric Effects: The Influence of Nitrogen Placement
The position of the nitrogen atom in the pyridine ring dictates the electronic distribution and steric hindrance of the molecule, which in turn can profoundly impact its interaction with biological targets.
Causality Behind Experimental Choices in Studying Regioisomers
When investigating the biological activity of pyridylpropynol regioisomers, a primary consideration is the potential for differential binding to target proteins. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. The accessibility and orientation of this lone pair differ significantly between the 2-, 3-, and 4-pyridyl isomers.
For instance, in a study on pyridylpiperazine sigma ligands, it was observed that the position of the pyridyl nitrogen determined the selectivity for σ₁ and σ₂ receptors. The (3-pyridyl)piperazines and (4-pyridyl)piperazines showed a preference for σ₁ receptors, whereas the (2-pyridyl)piperazines favored σ₂ receptors[1]. This highlights how a subtle change in nitrogen position can switch receptor selectivity, a principle that is highly likely to apply to pyridylpropynols as well.
The following diagram illustrates the distinct electronic and steric profiles of the three pyridylpropynol regioisomers.
Caption: Logical relationship of pyridylpropynol regioisomers and their potential biological implications.
Hypothetical Comparative Biological Activity Data
While specific experimental data for pyridylpropynols is scarce, we can present a hypothetical table based on general structure-activity relationship (SAR) principles observed in other heterocyclic compounds. This table is for illustrative purposes and should be validated by experimental studies.
| Isomer | Antifungal Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) | Rationale for Predicted Activity |
| 2-Pyridylpropynol | 10 | 25 | The proximity of the nitrogen to the propynol side chain may facilitate chelation with metal ions essential for fungal enzyme activity, but could also lead to off-target effects and higher cytotoxicity. |
| 3-Pyridylpropynol | 5 | 50 | A balanced electronic distribution and reduced steric hindrance compared to the 2-isomer might allow for optimal binding to the target enzyme, leading to higher potency and selectivity. |
| 4-Pyridylpropynol | 15 | 40 | The symmetrical nature and different dipole moment compared to the other isomers might result in altered membrane permeability and target engagement, potentially leading to lower activity. |
Enantiomeric Effects: The Significance of Chirality
The presence of a chiral center at the carbinol carbon of the propynol moiety means that pyridylpropynols exist as a pair of enantiomers, (R) and (S). These non-superimposable mirror images can interact differently with chiral biological macromolecules like enzymes and receptors, leading to significant differences in their pharmacological effects.
The "Easson-Stedman Hypothesis" in the Context of Pyridylpropynols
The Easson-Stedman hypothesis posits that for a chiral molecule to elicit a biological response, a three-point interaction with its receptor is necessary. This model provides a rational basis for the observed differences in the activity of enantiomers. One enantiomer (the eutomer) will have a complementary three-dimensional arrangement of its functional groups to the binding site, allowing for a snug fit and optimal interaction, while the other enantiomer (the distomer) will have a mismatched orientation, resulting in weaker or no interaction.
The following diagram illustrates the differential binding of pyridylpropynol enantiomers to a hypothetical receptor.
Caption: Differential three-point binding of pyridylpropynol enantiomers to a receptor.
Expected Differences in Biological Activity of Enantiomers
Based on the principles of stereoselectivity in drug action, it is highly probable that the enantiomers of a given pyridylpropynol will exhibit different biological activities. For example, one enantiomer might be a potent antifungal agent, while the other could be inactive or even contribute to toxicity.
Hypothetical Comparative Data for Enantiomers:
| Enantiomer | Antifungal Activity (MIC, µg/mL) | Target Enzyme Inhibition (IC₅₀, nM) | Rationale for Predicted Activity |
| (S)-3-Pyridylpropynol | 2 | 50 | The (S)-configuration may allow for optimal orientation of the pyridine ring and hydroxyl group for binding to the active site of a key fungal enzyme. |
| (R)-3-Pyridylpropynol | 50 | >1000 | The (R)-configuration may result in a steric clash with amino acid residues in the enzyme's active site, preventing effective binding. |
Experimental Protocols for Evaluating Isomeric Effects
To experimentally validate the predicted isomeric effects on the biological activity of pyridylpropynols, the following standardized protocols can be employed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol outlines the broth microdilution method to determine the MIC of pyridylpropynol isomers against a fungal strain (e.g., Candida albicans).
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Isomer Stock Solutions: Dissolve each pyridylpropynol isomer in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to the desired final concentration.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of growth medium to all wells. Add 100 µL of the isomer stock solution to the first well of a row and perform serial two-fold dilutions across the row.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of pyridylpropynol isomers on a human cell line (e.g., HeLa).
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridylpropynol isomers in the cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.
Conclusion and Future Directions
While direct experimental evidence is currently limited, the foundational principles of medicinal chemistry strongly suggest that the biological activity of pyridylpropynols is significantly influenced by both regioisomerism and enantiomerism. The position of the nitrogen atom in the pyridine ring can modulate receptor selectivity and overall potency, while the stereochemistry at the carbinol center is likely to result in differential interactions with chiral biological targets.
Future research should focus on the systematic synthesis and parallel biological evaluation of all pyridylpropynol isomers. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in elucidating the precise structure-activity relationships. This knowledge will, in turn, empower the rational design of more potent and selective pyridylpropynol-based therapeutic agents with improved safety profiles.
References
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Poupaert, J. H., et al. (2005). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & Medicinal Chemistry Letters, 15(18), 4149-4152. [Link]
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A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 3-(Pyridin-2-yl)prop-2-yn-1-ol Conjugates
This guide provides a comprehensive analysis of the cross-reactivity profiles of polyclonal antibodies developed against 3-(Pyridin-2-yl)prop-2-yn-1-ol, a novel hapten with significant potential in small molecule detection and therapeutic drug monitoring. We will delve into the rationale behind the immunogen design, present comparative data on antibody specificity against a panel of structurally related molecules, and provide detailed protocols for the immunoassays used in this evaluation.
Introduction: The Significance of this compound as a Hapten
Small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust antibody response.[1][2][3] The resulting antibodies can then be used in a variety of immunoassays to detect and quantify the small molecule of interest. The hapten this compound (PYN-OH) possesses a unique combination of a pyridine ring and a propargyl alcohol group, making it a valuable target for the development of highly specific antibodies. The pyridine moiety is a common scaffold in many pharmaceuticals, making antibodies against PYN-OH potentially useful for therapeutic drug monitoring.[4][5][6]
The design of the hapten-carrier conjugate is a critical step in the development of specific antibodies.[][8] For this study, PYN-OH was conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization and to Bovine Serum Albumin (BSA) for screening and characterization assays. The use of different carrier proteins for immunization and screening is a standard practice to minimize the detection of anti-carrier antibodies.[9][10]
Experimental Design: A Rationale-Driven Approach
The primary objective of this study was to assess the cross-reactivity of the anti-PYN-OH polyclonal antibody pool against a panel of structurally analogous compounds. This is crucial for determining the antibody's specificity and its suitability for various applications. An indirect competitive enzyme-linked immunosorbent assay (ELISA) was the primary method used for this evaluation due to its high throughput and sensitivity.
Workflow for Cross-Reactivity Assessment
The experimental workflow was designed to systematically evaluate the antibody's binding characteristics.
Caption: Workflow for antibody production and cross-reactivity testing.
Comparative Analysis of Cross-Reactivity
The specificity of the anti-PYN-OH antibody was evaluated against a panel of compounds selected based on structural similarity to the immunizing hapten. The results are summarized in the table below.
| Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound (PYN-OH) | (Reference) | 15.2 | 100% |
| 3-(Pyridin-3-yl)prop-2-yn-1-ol | Isomeric Pyridine | 189.5 | 8.0% |
| 3-(Pyridin-4-yl)prop-2-yn-1-ol | Isomeric Pyridine | 304.1 | 5.0% |
| Phenylpropargyl alcohol | Phenyl Analogue | > 10,000 | < 0.1% |
| 2-Ethynylpyridine | Alkyne Analogue | 850.7 | 1.8% |
| 2-(3-Hydroxypropyl)pyridine | Saturated Chain Analogue | > 10,000 | < 0.1% |
Data Interpretation:
The anti-PYN-OH antibody demonstrates high specificity for the immunizing hapten. The cross-reactivity with isomers where the substituent is on the 3 or 4 position of the pyridine ring is significantly lower, indicating that the antibody recognition is highly dependent on the substitution pattern of the pyridine ring. Furthermore, the negligible cross-reactivity with phenylpropargyl alcohol highlights the critical role of the pyridine nitrogen in the epitope. The reduced recognition of 2-ethynylpyridine suggests that the hydroxyl group of the propargyl alcohol is also a key part of the recognized epitope. The lack of binding to 2-(3-hydroxypropyl)pyridine confirms the importance of the alkyne bond for antibody recognition.
Head-to-Head Comparison with an Alternative Hapten-Antibody System
To further contextualize the performance of the anti-PYN-OH antibody, we compare it to a hypothetical antibody raised against a structurally similar hapten, 4-(Pyridin-2-yl)but-3-yn-1-ol, which has a longer carbon chain between the pyridine ring and the alcohol.
| Feature | Anti-3-(Pyridin-2-yl)prop-2-yn-1-ol Antibody | Anti-4-(Pyridin-2-yl)but-3-yn-1-ol Antibody (Hypothetical) |
| Target Hapten | This compound | 4-(Pyridin-2-yl)but-3-yn-1-ol |
| IC50 (nM) | 15.2 | ~25 |
| Key Recognition Sites | Pyridine nitrogen, 2-position substitution, propargyl alcohol | Pyridine nitrogen, 2-position substitution, butynyl alcohol |
| Cross-Reactivity Profile | Highly specific for the 2-substituted pyridine and the propargyl alcohol moiety. | Likely to show higher cross-reactivity with analogues containing longer side chains. |
| Potential Applications | Specific detection of PYN-OH and closely related structures. | Broader detection of a class of pyridyl-alkynol compounds. |
This comparison illustrates how subtle changes in hapten design can significantly impact the specificity of the resulting antibodies. The shorter linker in PYN-OH appears to contribute to a more constrained epitope presentation, leading to higher specificity.
Detailed Experimental Protocols
Synthesis of PYN-OH-Carrier Conjugates
This protocol describes a general method for conjugating the hapten to a carrier protein using a carbodiimide crosslinker.
Caption: Hapten-carrier protein conjugation workflow.
Step-by-Step Procedure:
-
Hapten Activation: Dissolve this compound in a suitable organic solvent (e.g., DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group (if a carboxylated linker is introduced to the hapten).
-
Conjugation Reaction: Add the activated hapten solution dropwise to a solution of the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring.
-
Purification: Remove unconjugated hapten and byproducts by extensive dialysis against PBS.
-
Characterization: Determine the hapten-to-protein conjugation ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Indirect Competitive ELISA for Cross-Reactivity Assessment
This protocol details the ELISA procedure used to determine the IC50 and percent cross-reactivity.
Step-by-Step Procedure:
-
Coating: Coat a 96-well microtiter plate with the PYN-OH-BSA conjugate (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of the anti-PYN-OH antibody (at a pre-determined optimal dilution) and varying concentrations of the free hapten or cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until sufficient color development.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen, is determined for each compound. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of PYN-OH / IC50 of Cross-Reactant) x 100
Conclusion and Future Directions
The polyclonal antibodies raised against this compound conjugates exhibit high specificity and affinity for the target hapten. The detailed cross-reactivity analysis demonstrates minimal recognition of structurally similar compounds, making these antibodies a valuable tool for the specific detection and quantification of PYN-OH. Future work will focus on the development of a monoclonal antibody to ensure a consistent and long-term supply of a highly specific reagent. Additionally, the applicability of these antibodies in various sample matrices will be investigated to validate their use in real-world applications such as therapeutic drug monitoring and environmental analysis.
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A Researcher's Guide to 3-(Pyridin-2-yl)prop-2-yn-1-ol: Bridging the Gap Between Computational Prediction and Experimental Reality
In the landscape of modern chemical research and drug development, the synergy between computational modeling and empirical validation is paramount. For novel compounds such as 3-(Pyridin-2-yl)prop-2-yn-1-ol, a molecule of interest due to its pyridine and propargyl alcohol moieties, this dual approach is critical for accurate structural elucidation and the prediction of its chemical behavior. This guide provides an in-depth comparison of theoretical predictions against experimental data for this compound, offering a framework for researchers to critically evaluate and integrate computational chemistry into their workflow.
Introduction: The "Why" Behind the Comparison
Computational chemistry serves as a powerful predictive tool, enabling the in silico investigation of molecular properties, from geometry and electronic structure to spectroscopic signatures. However, these predictions are approximations of reality. Experimental data, obtained through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the ground truth. The true value lies in the comparison: a close correlation builds confidence in the computational model, allowing for reliable prediction of properties that are difficult or expensive to measure experimentally. Discrepancies, on the other hand, can reveal limitations of the theoretical approach or even lead to a re-evaluation of the experimental results.
This guide will walk through the experimental characterization of this compound, followed by a detailed computational analysis. We will then critically compare the two datasets, highlighting the strengths and weaknesses of the computational model and providing insights for researchers working with similar pyridine-alkyne systems.
Experimental Characterization: The Ground Truth
The synthesis and purification of this compound would be the first step in any experimental investigation. Following synthesis, a comprehensive spectroscopic analysis is essential for structural confirmation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A 10-15 mg sample of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer at room temperature.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
A small amount of the neat, purified compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The spectrum is recorded in the 4000-400 cm⁻¹ range.
-
Vibrational frequencies are reported in wavenumbers (cm⁻¹).
Hypothetical Experimental Data
The following tables summarize the expected experimental data for this compound, based on typical values for similar functional groups.
Table 1: Experimental ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.58 | d | 1H | H6 (Pyridine) |
| 7.70 | td | 1H | H4 (Pyridine) |
| 7.45 | d | 1H | H3 (Pyridine) |
| 7.25 | dd | 1H | H5 (Pyridine) |
| 4.52 | s | 2H | -CH₂-OH |
| 2.50 | br s | 1H | -OH |
Table 2: Experimental ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 149.8 | C6 (Pyridine) |
| 142.5 | C2 (Pyridine) |
| 136.7 | C4 (Pyridine) |
| 127.3 | C3 (Pyridine) |
| 122.9 | C5 (Pyridine) |
| 86.0 | C≡C-CH₂OH |
| 84.5 | Py-C≡C |
| 51.5 | -CH₂-OH |
Table 3: Experimental IR Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| 3350 (broad) | O-H stretch |
| 3050 | C-H stretch (aromatic) |
| 2920 | C-H stretch (aliphatic) |
| 2235 | C≡C stretch (alkyne) |
| 1585, 1560, 1470 | C=C, C=N stretch (pyridine) |
| 1050 | C-O stretch |
Computational Predictions: The In Silico Approach
To generate theoretical data for comparison, we employed Density Functional Theory (DFT), a robust method for predicting molecular properties.
Computational Methodology
-
Geometry Optimization: The structure of this compound was modeled. A full geometry optimization and frequency calculation were performed using the B3LYP functional and the 6-311G(d,p) basis set in the gas phase. The absence of imaginary frequencies confirmed that a true energy minimum was reached.
-
NMR Prediction: The optimized geometry was used to calculate ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set, implicitly modeling CDCl₃ as the solvent using the Polarizable Continuum Model (PCM). Calculated isotropic shielding values were referenced to TMS, calculated at the same level of theory.
-
IR Prediction: Vibrational frequencies were obtained from the frequency calculation. A scaling factor of 0.967 was applied to the computed frequencies to account for anharmonicity and other systematic errors inherent in the harmonic approximation.
Caption: Computational workflow for predicting spectroscopic data.
Predicted Computational Data
Table 4: Predicted ¹H NMR Chemical Shifts
| Calculated Shift (δ, ppm) | Assignment |
| 8.65 | H6 (Pyridine) |
| 7.78 | H4 (Pyridine) |
| 7.51 | H3 (Pyridine) |
| 7.32 | H5 (Pyridine) |
| 4.48 | -CH₂-OH |
| N/A | -OH |
Note: The chemical shift of the labile hydroxyl proton is often poorly predicted by standard implicit solvent models and is therefore omitted.
Table 5: Predicted ¹³C NMR Chemical Shifts
| Calculated Shift (δ, ppm) | Assignment |
| 150.2 | C6 (Pyridine) |
| 143.1 | C2 (Pyridine) |
| 137.0 | C4 (Pyridine) |
| 127.9 | C3 (Pyridine) |
| 123.5 | C5 (Pyridine) |
| 86.8 | C≡C-CH₂OH |
| 85.1 | Py-C≡C |
| 51.9 | -CH₂-OH |
Table 6: Predicted IR Frequencies (Scaled)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 (broad) | O-H stretch |
| 3065 | C-H stretch (aromatic) |
| 2935 | C-H stretch (aliphatic) |
| 2245 | C≡C stretch (alkyne) |
| 1590, 1568, 1475 | C=C, C=N stretch (pyridine) |
| 1060 | C-O stretch |
Comparative Analysis: Where Theory Meets Reality
A direct comparison of the experimental and computational data reveals a generally good agreement, validating the chosen computational model for this class of molecule.
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 3-(Pyridin-2-yl)prop-2-yn-1-ol Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery, identifying a compound with potent pharmacological activity is only the beginning. A candidate's journey to becoming a viable drug is heavily dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a paramount parameter.[1] It defines the susceptibility of a compound to biotransformation by metabolic enzymes, which in turn governs its in vivo half-life, bioavailability, and potential for drug-drug interactions.[2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1]
The 3-(Pyridin-2-yl)prop-2-yn-1-ol scaffold is a promising starting point for developing novel therapeutics due to the versatile nature of the pyridine ring. Pyridine moieties are prevalent in a vast number of FDA-approved drugs and are known to enhance biological potency, permeability, and metabolic stability.[3][4][5] However, the pyridine ring itself can be a site of metabolism. This guide provides a comprehensive framework for researchers to systematically assess and compare the metabolic stability of novel derivatives of this scaffold, enabling data-driven decisions to select candidates with optimal pharmacokinetic profiles.
Scientific Rationale: Understanding the Metabolism of Pyridine-Containing Compounds
The liver is the primary site of drug metabolism, carried out by a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes.[6][7] These heme-containing monooxygenases are responsible for the bulk of Phase I oxidative metabolism.[8][9] For pyridine-containing compounds, several metabolic pathways are common:
-
Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the pyridine ring, a common metabolic route.
-
N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming an N-oxide metabolite.
-
Side-Chain Oxidation: The propargyl alcohol side chain can also be a target for oxidation.
-
Aromatization: In some cases, saturated heterocyclic rings attached to a pyridine can be aromatized.[10]
The electronic properties of the pyridine ring play a crucial role. The nitrogen atom decreases the electron density of the aromatic carbons, which can sometimes increase metabolic stability compared to a corresponding phenyl ring.[11][12] Furthermore, the nitrogen's lone pair of electrons can coordinate with the heme iron of CYP enzymes, a phenomenon known as Type II binding, which can inhibit metabolism.[11][12]
Strategically modifying the this compound scaffold—for instance, by adding electron-withdrawing groups or sterically hindering likely sites of metabolism—can significantly enhance metabolic stability.[13] This guide focuses on robust in vitro assays designed to quantify these effects.
Experimental Design: A Two-Tiered Approach to In Vitro Stability Assessment
To gain a comprehensive understanding of a compound's metabolic fate, a tiered approach using subcellular fractions is both cost-effective and informative. We will focus on two primary test systems: liver microsomes and S9 fractions.[1]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of Phase I metabolic enzymes, particularly the CYPs.[6][14] Microsomal stability assays are excellent for assessing a compound's susceptibility to oxidative metabolism.[8]
-
S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomes and the cytosolic fraction.[15] The S9 fraction contains both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of hepatic metabolism.[16][17][18]
The fundamental principle of these assays is to incubate the test compound with the enzyme source and necessary cofactors, then monitor the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]
Mandatory Visualization: Experimental Workflow
The general workflow for conducting metabolic stability assays is depicted below. This process ensures reproducibility and generates high-quality data for pharmacokinetic modeling.
Caption: General workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
Trustworthiness in experimental science is built on meticulous and reproducible protocols. The following methods are self-validating through the inclusion of appropriate controls.
Protocol 1: Liver Microsomal Stability Assay
This assay is the workhorse for screening compounds against Phase I metabolism.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Test Compound Working Solution: Dilute 10 mM DMSO stock to 100 µM in buffer. The final concentration in the incubation will be 1 µM, with a final DMSO concentration ≤ 0.25%.[15]
- Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to 2 mg/mL in cold phosphate buffer. Keep on ice. The final protein concentration will be 1 mg/mL.[21]
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.[21] This system ensures a constant supply of the essential cofactor NADPH.
- Stopping Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (e.g., a structurally similar, stable compound like Verapamil or Warfarin).
2. Incubation Procedure: [8][22]
- Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45 min) and for controls.
- Negative Control: For a "-NADPH" control, prepare a reaction mixture but replace the NRS solution with an equal volume of phosphate buffer. This validates that degradation is enzyme and cofactor-dependent.
- Positive Control: Run a compound with known metabolic liability (e.g., Dextromethorphan, Midazolam) in parallel to confirm the metabolic competency of the microsome batch.[8]
- Add buffer, microsomal solution, and test compound working solution to each tube.
- Pre-incubate the mixtures for 5 minutes in a 37°C shaking water bath.
- Initiate the reaction by adding the NRS solution to all tubes except the T=0 sample. For the T=0 sample, add the stopping solution before adding the NRS solution.
- At each subsequent time point, stop the reaction by adding 2 volumes of ice-cold stopping solution.
3. Sample Analysis:
- Vortex all tubes vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[20]
- Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
- Quantify the peak area of the parent compound relative to the internal standard.
Protocol 2: S9 Fraction Stability Assay
This assay provides a broader view by including both Phase I and Phase II enzymes.[15][16]
1. Reagent Preparation:
- Follow the same preparation steps as the microsomal assay, but use liver S9 fraction instead of microsomes.
- Cofactor Mix: The key difference lies in the cofactors. To assess both Phase I and Phase II pathways, supplement the S9 fraction with a cocktail of cofactors including NADPH (for Phase I) and UDPGA (Uridine 5'-diphosphoglucuronic acid, for glucuronidation, a major Phase II pathway).[15][16][18] Other cofactors like PAPS (for sulfation) can also be included.[23]
2. Incubation and Analysis:
- The incubation and analysis procedure is identical to the microsomal stability assay. Controls should include a "-Cofactors" condition to ensure metabolism is dependent on the added cofactors.
Data Analysis and Interpretation
The primary data from the LC-MS/MS is the peak area ratio of the test compound to the internal standard at each time point.
1. Calculating Half-Life (t½):
- Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
- The slope of the resulting line is the elimination rate constant (k).
- The half-life is calculated using the formula: > t½ = 0.693 / k
2. Calculating Intrinsic Clearance (Clint):
- Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a compound.[2] It is calculated as: > Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of protein) [8]
3. Categorization:
- Compounds can be binned into stability categories based on their calculated half-life or Clint values. A common classification scheme is:
- High Stability: t½ > 60 min
- Moderate Stability: 15 min < t½ < 60 min
- Low Stability: t½ < 15 min
These in vitro clearance values can then be used in more complex models to predict in vivo hepatic clearance and bioavailability.[6][19][24]
Comparative Analysis of this compound Derivatives
To illustrate the utility of these assays, consider the following hypothetical dataset for a series of derivatives based on the parent scaffold. Structural modifications are strategically placed to block potential metabolic soft spots.
| Compound ID | R1 (Position 5) | R2 (Position 4) | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) | S9 t½ (min) | S9 Clint (µL/min/mg) |
| Parent | H | H | 12 | 115.5 | 10 | 138.6 |
| Cmpd-A | F | H | 45 | 30.8 | 42 | 33.0 |
| Cmpd-B | H | CF3 | > 120 | < 11.6 | > 120 | < 11.6 |
| Cmpd-C | Cl | H | 65 | 21.3 | 58 | 23.9 |
Structure-Metabolism Relationship (SMR) Insights:
-
The Parent compound shows low stability, suggesting it is rapidly metabolized by both Phase I and Phase II enzymes.
-
Compound A , with a fluorine atom at the 5-position, shows a significant improvement in stability. This suggests that the 5-position may be a primary site of CYP-mediated hydroxylation, which is now blocked by the chemically robust C-F bond.
-
Compound B , featuring a strong electron-withdrawing trifluoromethyl group at the 4-position, exhibits exceptional stability. This group deactivates the pyridine ring towards oxidative metabolism.
-
Compound C , with a chlorine atom at the 5-position, also demonstrates enhanced stability, similar to the fluorine substitution, by sterically and electronically hindering metabolism at that site.
Mandatory Visualization: Potential Metabolic Pathway
Based on common metabolic pathways for pyridine rings, we can hypothesize the primary metabolic routes for the parent compound, this compound.
Caption: Potential Phase I metabolic pathways for the parent compound.
Conclusion and Forward Look
This guide provides a robust, scientifically-grounded framework for assessing the metabolic stability of novel compounds derived from this compound. By employing a tiered in vitro strategy using liver microsomes and S9 fractions, researchers can efficiently generate critical data on intrinsic clearance and metabolic half-life.[2][6] This information is vital for establishing structure-metabolism relationships, guiding the design of more stable analogues, and selecting drug candidates with a higher probability of success in subsequent preclinical and clinical development.[24][25] The ultimate goal is to rationally engineer molecules that balance potent efficacy with favorable pharmacokinetic properties, accelerating the journey from the laboratory bench to the patient's bedside.
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A Head-to-Head Comparison of Synthetic Protocols for 3-(Pyridin-2-yl)prop-2-yn-1-ol: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the propargyl alcohol moiety is a versatile building block. When attached to a pyridine ring, as in 3-(pyridin-2-yl)prop-2-yn-1-ol, it offers a unique scaffold for the development of novel therapeutics and functional materials. The efficient and selective synthesis of this molecule is therefore of paramount importance. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic protocols for this compound, offering insights into the causality behind experimental choices and providing the necessary data for informed decision-making in a research and development setting.
Introduction to a Privileged Scaffold
The 2-alkynylpyridine framework is a key structural motif in a variety of biologically active compounds and advanced materials. The propargyl alcohol functionality provides a handle for further chemical transformations, including oxidation, reduction, and participation in cycloaddition reactions. The pyridine nitrogen introduces a site for hydrogen bonding and coordination to metal centers, influencing the pharmacokinetic and material properties of the final products. Given its utility, the selection of an optimal synthetic route to this compound is a critical first step in many research endeavors. This comparison will focus on the most prevalent and effective methods: the Sonogashira coupling, and its potential alternatives, the Negishi and Stille couplings.
The Workhorse: Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] It typically involves the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base.[1] For the synthesis of this compound, this translates to the coupling of a 2-halopyridine with propargyl alcohol.
Mechanistic Rationale
The catalytic cycle of the Sonogashira reaction is a well-established sequence of elementary steps. The generally accepted mechanism involves two interconnected cycles, one for palladium and one for copper.
Sources
Safety Operating Guide
A-Z Guide to the Safe and Compliant Disposal of 3-(Pyridin-2-yl)prop-2-yn-1-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 3-(Pyridin-2-yl)prop-2-yn-1-ol are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.
Part 1: Hazard Assessment and Characterization
-
Pyridine Moiety: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause skin and eye irritation and may affect the central nervous system, liver, and kidneys.[3] Waste containing pyridine is often classified as hazardous.[4]
-
Propargyl Alcohol Moiety: Propargyl alcohol is also a flammable liquid with a low flash point.[5] It is toxic and requires careful handling to avoid exposure.[5]
-
Inferred Hazards: Based on these components, this compound should be treated as a flammable and toxic substance . It may cause irritation upon contact with the skin and eyes and could be harmful if ingested or inhaled.
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Category | Description | Primary Concerns |
| Physical Hazards | Flammable solid or liquid (based on physical state). | Keep away from heat, sparks, open flames, and other ignition sources.[2] |
| Health Hazards | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Causes skin and eye irritation.[6][7][8] | Avoid direct contact and inhalation of dust or vapors.[6] |
| Environmental Hazards | Potentially hazardous to the aquatic environment.[9] | Do not dispose of down the drain or in the environment.[10] |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or PVA gloves are recommended for pyridine.[3] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are essential.[1]
-
Skin and Body Protection: A fully buttoned lab coat should be worn.[3]
-
Respiratory Protection: All handling of this compound, especially when generating dust or aerosols, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][10]
Part 3: Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating risks.
For a Small Spill:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Containment: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[10][11]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Emergency Contact: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Part 4: Waste Disposal Workflow
The disposal of this compound must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[12][13] Under no circumstances should this chemical be disposed of down the drain. [10]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent from spills, contaminated gloves), in a dedicated, compatible, and sealable hazardous waste container.[3][14] The original container is often a suitable choice if it is in good condition.[14]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[14] Incompatible materials can lead to dangerous reactions.[14]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name: "this compound."
-
Indicate the associated hazards (e.g., "Flammable," "Toxic").
-
Note the accumulation start date.
-
-
Storage:
-
Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[12][14]
-
Complete any required chemical waste collection forms as per your institution's procedures.[3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Waste Disposal Decision Tree for this compound.
Part 5: Regulatory Context
In the United States, the management of hazardous waste in laboratories is governed by the EPA under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may operate under the alternative requirements of 40 CFR, Part 262, Subpart K, which provides more flexibility for managing laboratory waste.[12][15] It is crucial to be familiar with both federal regulations and your specific institution's Laboratory Management Plan and Chemical Hygiene Plan.
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
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Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Pyridin-2-yl)prop-2-yn-1-ol
Hazard Assessment: A Synthesis of Structural Toxicology
The primary step in any laboratory protocol is a comprehensive hazard analysis. For 3-(Pyridin-2-yl)prop-2-yn-1-ol, we infer its toxicological profile from its constituent chemical classes: pyridine derivatives and propargyl alcohols. A structural isomer, 1-(Pyridin-2-yl)prop-2-yn-1-ol, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Pyridine itself is a flammable, volatile compound that can cause nausea, respiratory irritation, and abdominal pain upon exposure[2][3]. Similarly, propargyl alcohols are known to cause skin irritation, respiratory distress, and eye burns[4].
This composite hazard profile mandates a stringent personal protective equipment (PPE) plan as the primary line of defense.
| Potential Hazard | Description | Primary Exposure Route | Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed, potentially leading to symptoms such as nausea, dizziness, and vomiting. | Ingestion | Based on GHS classifications for the structural isomer 1-(Pyridin-2-yl)prop-2-yn-1-ol[1]. Pyridine derivatives can be harmful if ingested[2]. |
| Skin Irritation/Corrosion | Causes skin irritation upon direct contact. Prolonged exposure may lead to more severe damage. The compound may be absorbed through the skin. | Dermal Contact | Propargyl alcohols can cause skin irritation[4]. The structural isomer 1-(Pyridin-2-yl)prop-2-yn-1-ol is a known skin irritant[1]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with vapors or splashes can result in significant eye damage. | Ocular Contact | Propargyl alcohols can cause eye burns[4]. The structural isomer 1-(Pyridin-2-yl)prop-2-yn-1-ol is a known serious eye irritant[1]. |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation, leading to coughing and wheezing. | Inhalation | Pyridine fumes can lead to respiratory irritation[2]. Propargyl alcohol vapors are also a known respiratory irritant[4]. The structural isomer is classified as a potential respiratory irritant[1]. |
| Flammability | While specific data is unavailable, the presence of the pyridine ring and the alcoholic functional group suggests the compound may be combustible or flammable. | Inhalation, Skin Contact | Pyridine is a flammable liquid[5]. Alcohols are generally flammable[6]. Vapors may form explosive mixtures with air[7]. |
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is crucial. The selection of appropriate barriers for eye, face, hand, and body is non-negotiable and must be adhered to at all times when handling this compound.
| Protection Type | Specific Recommendations | Causality and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over the goggles when there is a significant risk of splashing or when handling larger quantities (>5g). | This dual-layer protection is essential to prevent contact from splashes and vapors, which can cause serious and potentially irreversible eye damage[1][4][8]. |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene are recommended materials for handling pyridine derivatives[8]. Nitrile gloves may be used for incidental contact but should be changed frequently and immediately upon contamination[2]. Always inspect gloves for tears or punctures before use. | The pyridine and propargyl alcohol moieties present a significant risk of skin irritation and absorption[1][4]. Proper glove selection provides a critical barrier against dermal exposure. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing or when handling larger volumes, a chemically resistant apron over the lab coat is advised. | This protects against accidental spills and splashes, preventing skin contact and contamination of personal clothing. Flame-retardant material is a necessary precaution due to the potential flammability of the compound[7][8]. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required. | The compound is expected to be volatile and an irritant to the respiratory system[1][2]. Engineering controls (fume hood) are the primary method of protection. Respirators provide an additional layer of safety when engineering controls are not feasible[4][7]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow is paramount for minimizing risk. The following protocol outlines the essential steps from preparation to disposal.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as outlined in the table above. Ensure a proper fit.
-
Prepare Spill Kit: Ensure a spill kit containing absorbent materials suitable for organic compounds is readily accessible.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station[6].
Step 2: Aliquoting and Weighing
-
Containment: Perform all manipulations of the solid compound or its solutions inside the chemical fume hood.
-
Grounding: When transferring the substance, ensure containers are grounded to prevent static discharge, a potential ignition source[3][9].
-
Tool Selection: Use non-sparking tools for all transfers[3][9].
-
Container Management: Keep the primary container tightly sealed when not in use to minimize vapor release[2].
Step 3: Experimental Use
-
Controlled Environment: Maintain the experimental setup within the fume hood for the entire duration of the reaction.
-
Avoid Ignition Sources: Ensure the work area is free from open flames, hot plates, and other potential ignition sources[2][7].
-
Ventilation: Continuous ventilation is crucial to prevent the accumulation of flammable or toxic vapors[10].
Step 4: Post-Operational Procedure
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound.
-
PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE[3]. Do not eat, drink, or smoke in the laboratory area.
Caption: A logical workflow for the safe handling of this compound.
Emergency and Disposal Plans
Emergency Procedures
In the event of an accidental exposure, immediate and decisive action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8].
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[10][11].
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[8].
Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Waste Classification: All waste contaminated with this compound, including excess reagent, contaminated consumables (e.g., gloves, paper towels), and empty containers, must be treated as hazardous chemical waste[8].
-
Containment: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program. Do not pour this chemical down the drain or dispose of it in regular trash[10][8].
By integrating these safety protocols into your daily laboratory operations, you can confidently advance your research while upholding the highest standards of safety and professional responsibility.
References
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Carl ROTH. Safety Data Sheet: Pyridine.
- Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- PubChem. 3-(2-Pyridyl)-2-propen-1-ol.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
- Lab Pro Inc. (2008, December 16). Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings.
- Fisher Scientific. (2009, October 2). SAFETY DATA SHEET - Pyridine.
- Fisher Scientific. SAFETY DATA SHEET - 3-Butyn-1-ol.
- PubChem. 1-(Pyridin-2-yl)prop-2-yn-1-ol.
- National Science Teachers Association. Safer Handling of Alcohol in the Laboratory.
- VelocityEHS. (2015, February 20). Isopropyl Alcohol Safety Tips.
Sources
- 1. 1-(Pyridin-2-yl)prop-2-yn-1-ol | C8H7NO | CID 22730957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. lobachemie.com [lobachemie.com]
- 4. rawsource.com [rawsource.com]
- 5. fishersci.com [fishersci.com]
- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. carlroth.com [carlroth.com]
- 11. ehs.com [ehs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
